Dantrolene Sodium
Description
Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-).
This compound is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 6 approved and 3 investigational indications. This drug has a black box warning from the FDA.
See also: Dantrolene (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14663-23-1 | |
| Record name | Dantrolene sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANTROLENE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Dantrolene Sodium: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene sodium, a unique hydantoin (B18101) derivative, stands as a pivotal therapeutic agent in the management of malignant hyperthermia and spasticity. Its journey from a novel chemical entity to a life-saving medication is a testament to serendipitous discovery, meticulous scientific investigation, and international collaboration. This in-depth guide provides a technical and historical account of the discovery of this compound, detailing its chemical synthesis, the elucidation of its mechanism of action, and the seminal preclinical and clinical studies that established its therapeutic utility. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science behind this remarkable drug.
Introduction: The Genesis of a Muscle Relaxant
Dantrolene was first synthesized in 1967 by Snyder et al. at Norwich Eaton Pharmaceuticals (a subsidiary of the Norwich Pharmacal Company) as part of a research program investigating nitrofurantoin (B1679001) derivatives.[1][2] Initially explored for its potential as a novel class of muscle relaxant, early investigations in various animal species revealed its capacity to induce dose-dependent reductions in skeletal muscle tone.[2][3] These effects were long-lasting, exhibited a favorable safety profile, and notably, did not produce significant respiratory impairment, a common side effect of centrally acting muscle relaxants.[2] This unique peripheral action on the muscle itself set the stage for a deeper exploration of its therapeutic potential.
Chemical Synthesis
The original synthesis of dantrolene was detailed in U.S. Patent 3,415,821, filed by Norwich Pharmacal Co. in 1968.[4][5] The synthesis is a multi-step process.
Experimental Protocol: Synthesis of Dantrolene
The synthesis of dantrolene, as described in the 1968 patent, involves the following key steps:[5]
-
Diazotization of p-Nitroaniline: p-Nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.
-
Meerwein Arylation: The diazonium salt is then reacted with furfural (B47365) in the presence of a copper(II) chloride catalyst. This reaction, a modified Meerwein arylation, couples the p-nitrophenyl group to the furfural ring.
-
Condensation with 1-Aminohydantoin (B1197227): The resulting 5-(4-nitrophenyl)-2-furaldehyde (B1293686) is then condensed with 1-aminohydantoin to form the final product, dantrolene.[5]
The sodium salt, this compound, is then prepared for pharmaceutical formulation. The poor water solubility of dantrolene presented significant challenges in developing a parenteral formulation, a critical factor for its later use in the acute setting of malignant hyperthermia.[6]
Elucidation of the Mechanism of Action: The Work of Keith Ellis
The pioneering work of Dr. Keith Ellis and his colleagues at Norwich Eaton Pharmaceuticals was instrumental in unraveling the unique mechanism of action of dantrolene.[1][2] Through a series of elegant physiological experiments, they systematically investigated potential sites of action, ultimately pinpointing the sarcoplasmic reticulum as the primary target.
Early Investigations and Exclusion of Central and Neuromuscular Junction Effects
Ellis's initial studies aimed to determine whether dantrolene acted on the central nervous system or the neuromuscular junction. Experiments on various animal models, including decerebrate cats, demonstrated that dantrolene's muscle relaxant effects were not mediated by central nervous system depression. Furthermore, studies on isolated nerve-muscle preparations showed that dantrolene did not interfere with neuromuscular transmission.[7]
Focusing on the Muscle Fiber: The Frog Sartorius Muscle Preparation
A key experimental model used by Ellis was the isolated frog sartorius muscle. This preparation allowed for the direct study of muscle contraction in a controlled in vitro environment.
Experimental Protocol: Isolated Frog Sartorius Muscle Preparation (as inferred from Ellis's work)
-
Tissue Preparation: The sartorius muscle is carefully dissected from a frog (species such as Rana pipiens were commonly used).
-
Mounting: The muscle is mounted in a chamber filled with a physiological saline solution (e.g., Ringer's solution) maintained at a constant temperature. One end of the muscle is fixed, while the other is attached to a force transducer to measure isometric contractions.
-
Stimulation: The muscle is stimulated electrically via platinum electrodes placed along its length. Parameters such as voltage, frequency, and duration of the stimulus are precisely controlled.
-
Drug Application: this compound is added to the bathing solution at various concentrations to determine its effect on muscle contraction.
-
Measurement: The force of muscle contraction (twitch and tetanic) is recorded before and after the application of dantrolene.
Key Findings and the Calcium Release Hypothesis
Using the frog sartorius muscle preparation and other models, Ellis and his team made several critical observations:
-
Dantrolene effectively reduced the force of both twitch and tetanic contractions in a dose-dependent manner.
-
The drug did not affect the muscle action potential, indicating that it did not act on the muscle membrane's excitability.
-
Crucially, dantrolene was found to inhibit potassium- and caffeine-induced contractures. Since both potassium and caffeine (B1668208) were known to induce calcium release from the sarcoplasmic reticulum, this strongly suggested that dantrolene's site of action was on the excitation-contraction coupling process, specifically the release of calcium from intracellular stores.[8]
These findings led to the groundbreaking hypothesis that dantrolene exerts its muscle relaxant effect by directly inhibiting the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Dantrolene's Mechanism of Action in Excitation-Contraction Coupling.
The Malignant Hyperthermia Story: A Paradigm Shift in Anesthesiology
Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine.[6] It is characterized by a hypermetabolic state, leading to muscle rigidity, hyperthermia, and metabolic acidosis. Before the advent of dantrolene, the mortality rate from MH was as high as 80%.[9]
The Porcine Model and the Discovery by Gaisford Harrison
A significant breakthrough in MH research came from the use of a porcine model. Certain breeds of pigs exhibit a stress syndrome that is physiologically and genetically similar to human MH. In 1975, Dr. Gaisford Harrison, a South African anesthesiologist, published a landmark paper in the British Journal of Anaesthesia demonstrating the remarkable efficacy of dantrolene in treating MH in susceptible swine.[10]
Experimental Protocol: Malignant Hyperthermia Induction and Treatment in Swine (as described by Harrison)
-
Animal Model: Malignant hyperthermia-susceptible (MHS) swine were used.
-
Anesthesia and Triggering: Anesthesia was induced and maintained with halothane. Malignant hyperthermia was triggered by the administration of succinylcholine.
-
Monitoring: Physiological parameters, including rectal temperature, heart rate, respiratory rate, and blood gases, were continuously monitored.
-
Dantrolene Administration: In the treatment group, this compound was administered intravenously after the onset of the MH crisis. In the prophylaxis group, dantrolene was given prior to the administration of the triggering agents.
-
Outcome Measures: The primary outcome was survival. Physiological parameters were also recorded to assess the reversal of the hypermetabolic state.
Quantitative Data from Preclinical Malignant Hyperthermia Studies
The following table summarizes key quantitative data from early preclinical studies of dantrolene in the porcine model of malignant hyperthermia.
| Study | Animal Model | Dantrolene Dose | Key Findings |
| Harrison (1975)[10] | MHS Swine | Not specified in abstract | Effectively terminated and blocked the initiation of halothane-induced MH. |
| Gronert et al. (1976)[3] | MHS Swine | Prophylaxis: 1-5 mg/kg IV; Treatment: 7.5 mg/kg IV | Prophylactic doses of ≥5 mg/kg prevented MH; 1-3 mg/kg attenuated MH. Treatment with 7.5 mg/kg reversed the hypermetabolic state (decreased oxygen consumption, lactate, potassium, and temperature). |
| Flewellen & Nelson (1980)[11] | MHS Swine | Prophylaxis and Treatment: 3.5 mg/kg IV (ED95) | The ED95 muscle relaxant dose (3.5 mg/kg) successfully prevented and treated MH. All treated animals survived, while all untreated animals succumbed. |
Clinical Application and Impact on Malignant Hyperthermia Mortality
The compelling results from the porcine studies paved the way for the clinical use of intravenous dantrolene for the treatment of MH in humans. The introduction of dantrolene dramatically reduced the mortality rate of MH to less than 10%.[9]
Early Clinical Development for Spasticity
Prior to its celebrated role in treating malignant hyperthermia, dantrolene was developed and approved for the management of chronic spasticity resulting from upper motor neuron disorders such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[12]
Clinical Trials and Efficacy
Early double-blind, placebo-controlled clinical trials demonstrated the efficacy of oral dantrolene in reducing the signs of spasticity, including hypertonia, clonus, and muscle spasms.[4][13]
Quantitative Data from Early Spasticity Trials
The following table presents a summary of quantitative data from early clinical trials of dantrolene for spasticity.
| Study | Patient Population | Dantrolene Dosage | Key Quantitative Outcomes |
| Katrak et al. (1992)[14] | Stroke Patients | 200 mg/day | Reduced strength in unaffected limbs, but no significant alteration in clinical tone or functional outcome at this dosage. |
| Joynt (1976)[5] | Patients with spasticity from various CNS pathologies | Not specified | Effective in reducing muscle spasms, clonus, muscle tone, and force of muscle contraction. |
| Ketel & Kolb (1984)[12] | Stroke Patients | Average 165.4 mg/day | 15 out of 18 patients experienced a reduction in spasticity and clinical improvement after 6 weeks. |
Conclusion: A Legacy of Innovation
The discovery of this compound represents a significant milestone in pharmacology and clinical medicine. From its synthesis as a novel chemical entity to its establishment as the only specific treatment for malignant hyperthermia, the story of dantrolene is one of scientific rigor and clinical impact. The foundational work of Snyder, Ellis, Harrison, and their colleagues laid the groundwork for a therapeutic agent that has saved countless lives and improved the quality of life for individuals with chronic spasticity. The ongoing research into the molecular interactions of dantrolene with the ryanodine (B192298) receptor continues to provide deeper insights into the fundamental processes of muscle contraction and the pathophysiology of related disorders.
Mandatory Visualizations
References
- 1. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Development, Identification of Mode of Action, and Use of this compound: The Role of Keith Ellis, Ph.D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene - Wikipedia [en.wikipedia.org]
- 5. This compound: long-term effects in patients with muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local History Notes: History of Norwich Pharmacal Company - Part 1 [smdlocalhistoryblog.blogspot.com]
- 7. brookbushinstitute.com [brookbushinstitute.com]
- 8. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine Malignant Hyperthermia: Diagnosis of Susceptibility in a Breeding Colony - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of the malignant hyperpyrexic syndrome in MHS swine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Evening Sun | 'The Norwich Pharmacal Company, 1885-2009, A History' Featured In New Book [evesun.com]
- 12. Long-term treatment with this compound of stroke patients with spasticity limiting the return of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in chronic spasticity of varying etiology. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Objective assessment of spasticity, strength, and function with early exhibition of this compound after cerebrovascular accident: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dantrolene Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of dantrolene sodium, a critical therapeutic agent for malignant hyperthermia and muscle spasticity. The document details the synthetic pathways, experimental protocols, and analytical data for the core compound and its key intermediates. All quantitative data is summarized in structured tables, and the synthesis pathway is visualized using process diagrams.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthesis can be conceptually divided into three main stages:
-
Synthesis of the key aldehyde intermediate: 5-(4-nitrophenyl)-2-furaldehyde (B1293686) is prepared via a Meerwein arylation reaction.
-
Synthesis of the hydantoin (B18101) precursor: 1-Aminohydantoin (B1197227) hydrochloride is synthesized from a semicarbazone derivative.
-
Condensation and salt formation: The aldehyde and hydantoin precursors are condensed to form dantrolene, which is subsequently converted to its sodium salt.
Physicochemical Properties of Key Compounds
A summary of the key physicochemical properties of the starting materials, intermediates, and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Compounds in the this compound Synthesis Pathway
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow to brown crystalline solid | 146-149 | 100-01-6 |
| Furfural (B47365) | C₅H₄O₂ | 96.08 | Colorless to yellow oily liquid | -38.7 | 98-01-1 |
| 5-(4-nitrophenyl)-2-furaldehyde | C₁₁H₇NO₄ | 217.18 | Light yellow to yellow-orange powder | 205-209 | 7147-77-5 |
| Benzaldehyde (B42025) Semicarbazone | C₈H₉N₃O | 163.18 | White crystalline powder | 222-224 | 1574-10-3 |
| 1-Aminohydantoin Hydrochloride | C₃H₆ClN₃O₂ | 151.55 | Pale yellow crystalline powder | 201-205 (decomposes) | 2827-56-7 |
| Dantrolene | C₁₄H₁₀N₄O₅ | 314.26 | Orange to yellow crystalline powder | 279-281 (decomposes) | 7261-97-4 |
| This compound | C₁₄H₉N₄NaO₅ | 336.24 (anhydrous) | Orange crystalline solid | >300 | 14663-23-1 |
Detailed Synthesis and Experimental Protocols
Stage 1: Synthesis of 5-(4-nitrophenyl)-2-furaldehyde (III)
This stage involves the diazotization of p-nitroaniline (I) followed by a copper-catalyzed Meerwein arylation with furfural (II).
Experimental Protocol:
-
Diazotization of p-Nitroaniline (I): A suspension of p-nitroaniline (1.0 g, 7.24 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water is heated until the solid dissolves. An additional portion of concentrated hydrochloric acid (3 mL) is added to stabilize the resulting diazonium salt. The solution is then cooled to 0°C in an ice bath. A solution of sodium nitrite (B80452) (0.5 g, 7.24 mmol) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the p-nitrobenzenediazonium chloride intermediate.
-
Meerwein Arylation: To the freshly prepared diazonium salt solution, a solution of furfural (II) in acetone is added, followed by a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford 5-(4-nitrophenyl)-2-furaldehyde (III) as a crystalline solid.[1][2][3]
Quantitative Data:
| Parameter | Value |
| Yield | 74% (reported for a similar reaction)[4] |
| Melting Point | 202-204 °C[1] |
Stage 2: Synthesis of 1-Aminohydantoin Hydrochloride (VI)
An improved synthesis of 1-aminohydantoin hydrochloride involves the condensation of a semicarbazone with ethyl monochloroacetate, followed by hydrolysis. Using benzaldehyde semicarbazone as a starting material provides a good yield.
Experimental Protocol:
-
Preparation of 1-Benzylideneaminohydantoin (B1147426) (V): To a solution of sodium (2.3 g, 0.1 mol) in super-dry industrial methylated spirits (50 mL), benzaldehyde semicarbazone (IV) (16.3 g, 0.1 mol) is added and dissolved. Ethyl monochloroacetate (12.35 g, 0.1 mol) is then added while maintaining the reaction temperature at approximately 55-60°C with stirring. The mixture is stirred at this temperature for an additional 30 minutes. The resulting sodium derivative of 1-(benzylideneamino)-hydantoin is then acidified to yield the free base (V).[5]
-
Hydrolysis to 1-Aminohydantoin Hydrochloride (VI): A mixture of 1-benzylideneaminohydantoin (V) (20.3 g, 0.1 mol), concentrated hydrochloric acid (250 mL), and water (250 mL) is subjected to distillation until the distillate is free of benzaldehyde. The remaining solution is evaporated to near dryness under reduced pressure. Absolute ethanol (50 mL) is added, and the resulting white crystalline solid is collected by filtration, washed with ethanol, and dried to give 1-aminohydantoin hydrochloride (VI).[5]
Quantitative Data:
| Parameter | Value |
| Yield of 1-Aminohydantoin HCl (from V) | 88%[5] |
| Overall Yield (from hydrazine) | ~60%[6] |
| Melting Point | 201-205 °C (decomposes)[7] |
Stage 3: Synthesis of Dantrolene (VII) and this compound (VIII)
The final stage involves the condensation of 5-(4-nitrophenyl)-2-furaldehyde (III) with 1-aminohydantoin hydrochloride (VI) to form dantrolene (VII), followed by conversion to its sodium salt (VIII).
Experimental Protocol:
-
Synthesis of Dantrolene (VII): 5-(p-nitrophenyl)-2-furaldehyde (III) (40.0 g, 0.184 mol) is dissolved in dimethylformamide (DMF). An aqueous solution of 1-aminohydantoin hydrochloride (VI) (30.0 g, 0.198 mol) is added. The solution is chilled and diluted with water to precipitate the crude product. The collected solid is recrystallized from a suitable solvent to yield pure dantrolene (VII).
-
Formation of this compound (VIII): Dantrolene (VII) is suspended in a suitable solvent like ethanol. An equimolar amount of a sodium base, such as sodium ethoxide or sodium methoxide, is added to the suspension with stirring. The resulting sodium salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound (VIII).
Quantitative Data:
| Parameter | Value |
| Yield of Dantrolene (VII) | Not explicitly stated in the primary patent example, but typically high for this type of condensation. |
| Melting Point of Dantrolene (VII) | 279-281 °C (decomposes) |
Spectroscopic Data
The structural elucidation of the intermediates and the final product is confirmed by various spectroscopic methods.
Table 2: Key Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 5-(4-nitrophenyl)-2-furaldehyde | 9.69 (s, 1H, CHO), 8.40-7.80 (m, 4H, Ar-H), 7.60-7.40 (m, 2H, furan-H) | ~1679 (C=O), ~2850, ~2900 (aldehydic C-H), ~1520, ~1340 (NO₂)[1] | 217 (M⁺)[1] |
| 1-Aminohydantoin Hydrochloride | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Dantrolene | Data not readily available in searched literature. | Characteristic peaks for C=O, C=N, NO₂, and aromatic rings. | 314 (M⁺)[8] |
| This compound | Data not readily available in searched literature. | An IR reference spectrum is available.[9][10] | Analysis is typically performed on the free base.[11][12] |
Conclusion
The synthesis of this compound is a well-established process that relies on classical organic reactions. This guide provides a detailed framework for its preparation, from the synthesis of key intermediates to the final salt formation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions and purification methods may lead to improved overall yields and purity of the final active pharmaceutical ingredient.
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Deep Dive into the Molecular Grips of Dantrolene on Ryanodine Receptors: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of dantrolene sodium on ryanodine (B192298) receptors (RyRs), tailored for researchers, scientists, and drug development professionals. Dantrolene is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder, and its inhibitory action on RyR1, the primary skeletal muscle isoform of the ryanodine receptor, is central to its clinical efficacy.[1][2] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of Sarcoplasmic Reticulum Calcium Release
This compound is a hydantoin (B18101) derivative that functions as a postsynaptic muscle relaxant.[1] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][2] This is achieved through its direct interaction with the RyR1 channel, which mitigates the excessive Ca²⁺ release that characterizes malignant hyperthermia.[1][2] Notably, dantrolene's inhibitory effect is isoform-selective, primarily targeting RyR1 and RyR3, while having minimal impact on the cardiac isoform, RyR2, under normal physiological conditions.[2][3][4][5] This selectivity is crucial to its therapeutic profile, avoiding significant cardiac side effects.[3]
Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of dantrolene's action. It is now understood that dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel.[6][7] One identified binding site is within the P1 domain, where it interacts with residues W882, W996, and R1000.[6][7] Another study points to the RY12 domain as a binding site, where dantrolene's interaction is potentiated by the presence of ATP or ADP.[8][9] By binding to these sites, dantrolene allosterically modulates the channel, reducing its open probability and "cooling down" the hyperactive state often caused by MH-associated mutations.[6][7][10][11]
The inhibitory action of dantrolene is not absolute and is influenced by several factors, including the presence of ATP, Magnesium (Mg²⁺), and calmodulin (CaM).[3][4][5][8] Some studies suggest that CaM is essential for dantrolene to inhibit both RyR1 and RyR2.[12][13][14]
Quantitative Analysis of Dantrolene-RyR Interaction
The following tables summarize the quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50) of dantrolene for various ryanodine receptor isoforms and mutants. These values have been compiled from multiple studies and highlight the variability based on experimental conditions and the specific receptor subtype.
Table 1: Dissociation Constants (Kd) for Dantrolene Binding to Ryanodine Receptors
| RyR Isoform | Kd (nM) | Experimental Approach | Reference |
| RyR1 | 365 ± 50 | [³H]dantrolene binding | [3] |
| RyR1 | 277 ± 25 | [³H]dantrolene binding | [3] |
| RyR1 | 5 | [¹⁴C]dantrolene binding | [3] |
| RyR1 | ~3,800-fold decrease with 500 µM AMP-PCP | Isothermal Titration Calorimetry (ITC) | [15] |
| RyR1 | ~16,000-fold decrease with 5 mM AMP-PCP | Isothermal Titration Calorimetry (ITC) | [15] |
| RyR2 | 2000 | [¹⁴C]dantrolene binding | [3] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Dantrolene
| RyR Isoform / Mutant | IC50 (µM) | Measurement Method | Cell Type / System | Reference |
| RyR1 (Wild-Type) | ~1.0 | [³H]ryanodine binding assay | Skeletal muscle SR vesicles | [1] |
| RyR1 (Y522S Mutant) | >10 | [³H]ryanodine binding assay | HEK293 cell microsomes | [1] |
| RyR1 (W996A Mutant) | 30-fold higher than WT | ER Ca²⁺ imaging | HEK293 cells | [6] |
| RyR1 (R1000A Mutant) | 10-fold higher than WT | ER Ca²⁺ imaging | HEK293 cells | [6] |
| RyR2 | 0.16 ± 0.03 | Single-channel recordings (with CaM) | Sheep cardiac muscle | [12][13] |
| RyR2 | 0.42 ± 0.18 (Ca²⁺ wave frequency) | Ca²⁺ imaging (with CaM) | Mouse cardiomyocytes | [12][13] |
| RyR2 | 0.19 ± 0.04 (Ca²⁺ wave amplitude) | Ca²⁺ imaging (with CaM) | Mouse cardiomyocytes | [12][13] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the mechanism of dantrolene's action on RyR1.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a hydantoin (B18101) derivative that acts as a direct-acting skeletal muscle relaxant. Its primary therapeutic application is in the management of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants. The molecular mechanism of dantrolene's action is centered on its interaction with the ryanodine (B192298) receptor (RyR), a large ion channel responsible for the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) during excitation-contraction coupling. This guide provides an in-depth technical overview of the binding kinetics of dantrolene with RyR isoforms, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Dantrolene exhibits a selective inhibitory effect on RyR1, the predominant isoform in skeletal muscle, and RyR3, which is expressed in various tissues, including the brain.[1][2][3] Its effect on RyR2, the cardiac isoform, is a subject of ongoing research, with evidence suggesting that its inhibitory action may be conditional upon the receptor's pathological state.[1][4] The binding of dantrolene to RyR1 is a complex process influenced by several factors, including the presence of calmodulin (CaM) and adenine (B156593) nucleotides, which are crucial for its inhibitory activity.[3][5][6]
Quantitative Analysis of Dantrolene-RyR Binding
The interaction between dantrolene and the ryanodine receptor has been quantified using various experimental techniques, primarily radioligand binding assays. The data consistently demonstrate a high-affinity interaction, particularly with the RyR1 isoform. The following table summarizes the key quantitative parameters reported in the literature.
| Parameter | RyR Isoform | Value | Experimental Conditions | Reference |
| IC50 | RyR1 (Wild-Type) | ~1.0 µM | [3H]ryanodine binding assay with skeletal muscle sarcoplasmic reticulum vesicles. | |
| IC50 | RyR1 (Y522S Mutant) | >10 µM | [3H]ryanodine binding assay with HEK293 cell microsomes expressing the mutant RyR1. | [7] |
| IC50 | RyR2 | 0.16 ± 0.03 µM | Single-channel recordings in the presence of 100 nM CaM. | [8] |
| IC50 | RyR2 | 0.42 ± 0.18 µM | Ca2+ wave frequency in mouse cardiomyocytes with 100 nM CaM. | [8] |
| IC50 | RyR2 | 0.19 ± 0.04 µM | Ca2+ wave amplitude in mouse cardiomyocytes with 100 nM CaM. | [8] |
| Ki | RyR1 (MHS and Normal) | ~150 nM | [3H]ryanodine binding to SR vesicles in media simulating resting myoplasm. | |
| Kd | RyR3 R12 domain | High Affinity | Isothermal Titration Calorimetry (ITC) | [9] |
Experimental Protocols
[3H]Ryanodine Binding Assay
This is the most common method used to study the binding of ligands to the ryanodine receptor. Ryanodine preferentially binds to the open state of the RyR channel, so a decrease in [3H]ryanodine binding in the presence of a compound like dantrolene indicates channel inhibition.[7]
Methodology:
-
Preparation of Microsomes: Microsomes containing the ryanodine receptor are isolated from tissue homogenates (e.g., skeletal muscle) or from cell lines heterologously expressing a specific RyR isoform (e.g., HEK293 cells).[10] This is typically achieved through differential centrifugation.
-
Incubation: The isolated microsomes are incubated with a fixed concentration of [3H]ryanodine (e.g., 5 nM) in a binding buffer.[11] The buffer composition is critical and typically contains:
-
A buffering agent (e.g., 20 mM MOPSO, pH 7.0).[11]
-
Salts to maintain ionic strength (e.g., 0.17 M NaCl).[11]
-
A reducing agent (e.g., 2 mM dithiothreitol).[11]
-
A non-hydrolyzable ATP analog (e.g., 1 mM AMPPCP) to lock the receptor in a high-affinity state.[11]
-
Varying concentrations of free Ca2+, buffered with EGTA, to determine the Ca2+-dependence of binding.[11]
-
The test compound (dantrolene) at various concentrations.
-
-
Equilibration: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[11]
-
Separation of Bound and Free Ligand: The bound [3H]ryanodine is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. The IC50 value for dantrolene is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct observation of the opening and closing of individual RyR channels and the effect of dantrolene on their gating properties.
Methodology:
-
Vesicle Preparation: SR vesicles containing RyR channels are prepared from muscle tissue.
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm), and fusion of a vesicle with the bilayer incorporates an RyR channel into the artificial membrane.
-
Recording: The ionic currents flowing through the single channel are recorded using patch-clamp amplifiers. The cis chamber contains a solution mimicking the cytoplasm, including ATP and defined Ca2+ concentrations, while the trans chamber mimics the SR lumen.[12]
-
Dantrolene Application: Dantrolene is added to the cis chamber, and its effect on the channel's open probability (Po), mean open time, and mean closed time is recorded. A key finding is that the inhibitory effect of dantrolene is only observed in the presence of calmodulin (CaM).[5][8]
Signaling Pathways and Logical Relationships
The inhibitory action of dantrolene on the ryanodine receptor is intricately linked to the broader signaling cascade of excitation-contraction coupling and is modulated by key intracellular factors.
Excitation-Contraction Coupling and Dantrolene's Point of Intervention
The following diagram illustrates the signaling pathway of skeletal muscle excitation-contraction coupling and highlights where dantrolene exerts its effect.
Experimental Workflow for [3H]Ryanodine Binding Assay
The logical flow of the [3H]ryanodine binding assay is depicted below, from the preparation of materials to the final data analysis.
The Modulatory Role of Calmodulin and ATP on Dantrolene's Action
The inhibitory effect of dantrolene on RyR1 is not absolute but is dependent on the presence of other cellular factors, most notably calmodulin and adenine nucleotides. This cooperative relationship is crucial for the drug's efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Dantrolene Sodium on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene sodium is a post-synaptic muscle relaxant that exerts its effect by modulating intracellular calcium ([Ca2+]) homeostasis.[1][2] Its primary mechanism of action involves the inhibition of ryanodine (B192298) receptors (RyRs), critical channels responsible for the release of Ca2+ from the sarcoplasmic and endoplasmic reticulum (SR/ER).[2][3][4][5][6] This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium signaling, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals investigating calcium signaling and the therapeutic potential of dantrolene and related compounds.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[2] The precise spatial and temporal control of intracellular Ca2+ concentration is therefore paramount for normal cellular function. Dysregulation of Ca2+ homeostasis is implicated in the pathophysiology of numerous diseases, including malignant hyperthermia, neurodegenerative disorders, and certain myopathies.[2][6][7][8]
This compound has been a cornerstone in the management of malignant hyperthermia, a life-threatening pharmacogenetic disorder characterized by uncontrolled Ca2+ release from the SR in skeletal muscle.[3][4][7][8] Its therapeutic efficacy stems from its ability to attenuate this aberrant Ca2+ release.[4][7][8] Beyond its established clinical use, dantrolene serves as a critical pharmacological tool for elucidating the intricacies of intracellular Ca2+ signaling.
This guide will explore the molecular mechanism of dantrolene's action, its isoform selectivity, and its impact on various cellular models.
Mechanism of Action of this compound
Dantrolene's primary molecular target is the ryanodine receptor, a large conductance calcium release channel located on the membrane of the SR/ER.[2][3][4][5][6] By binding to the RyR, dantrolene modulates its gating properties, leading to a reduction in the probability of channel opening and a subsequent decrease in Ca2+ release from intracellular stores.[3][7][8] This action effectively uncouples excitation from contraction in muscle cells and mitigates Ca2+-mediated excitotoxicity in neurons.[3]
Isoform Selectivity
There are three main isoforms of the ryanodine receptor in mammals: RyR1, RyR2, and RyR3. Dantrolene exhibits a degree of isoform selectivity, with a more pronounced inhibitory effect on RyR1 and RyR3 isoforms compared to RyR2.[3][5][7][9]
-
RyR1: The predominant isoform in skeletal muscle, RyR1 is the primary target of dantrolene in the treatment of malignant hyperthermia.[3][7][8]
-
RyR2: The main isoform in cardiac muscle, RyR2 is relatively insensitive to dantrolene at therapeutic concentrations.[3][5][9] This selectivity is clinically significant as it minimizes the cardiodepressant effects of the drug.[5] However, under certain pathological conditions, RyR2 may gain sensitivity to dantrolene.[7][8]
-
RyR3: This isoform is expressed more ubiquitously at lower levels and is also inhibited by dantrolene.[3][7][9]
The molecular basis for this isoform selectivity is an area of active investigation, with evidence suggesting that accessory proteins and the specific cellular context may play a crucial role.
Signaling Pathway
The following diagram illustrates the inhibitory effect of dantrolene on Ca2+-induced Ca2+ release (CICR).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on intracellular calcium signaling.
Table 1: Effect of Dantrolene on Intracellular Calcium Concentration ([Ca2+])
| Cell Type/Model | Dantrolene Concentration | Stimulus | % Inhibition of [Ca2+] Increase | Reference |
| Mixed Glial Cells | 10 µM | Mechanical Stimulation | 60-80% | [10] |
| Mixed Glial Cells | 10 µM | Glutamate (50 µM) | 65-90% | [10] |
| Cultured Rat Frontal Cortical Neurons | 1-30 µM | NMDA | Dose-dependent inhibition | [11] |
| Cultured Rat Frontal Cortical Neurons | 1-30 µM | KCl | Dose-dependent inhibition | [11] |
| Malignant Hyperthermia Susceptible Swine Skeletal Muscle (in vivo) | 2.5 mg/Kg | - | Reduction of resting [Ca2+] from 0.41 µM to 0.08 µM | [12] |
Table 2: Effect of Dantrolene on Ryanodine Receptor Activity
| RyR Isoform | Preparation | Assay | Dantrolene Concentration | Effect | Reference |
| RyR1 (Pig Skeletal Muscle) | SR Vesicles | [3H]ryanodine binding | 10 µM | 3-fold increase in Kd | [9] |
| RyR1 (Pig Skeletal Muscle) | SR Vesicles | 45Ca2+ release | ~150 nM (Ki) | Increased half-time of release by ~3.5-fold | [13] |
| RyR2 (Cardiac) | SR Vesicles / HEK-293 cells | [3H]ryanodine binding / Ca2+ release | - | Unaffected | [9] |
| RyR3 | HEK-293 cells | - | - | Significantly inhibited | [9] |
| RyR1 and RyR2 | Single-channel recordings | Channel open probability (Po) | 10 µM and 50 µM | Reduced Po to 50% (RyR1) and 45% (RyR2) of control (in the presence of Calmodulin) | [14] |
Table 3: IC50 Values for Dantrolene Inhibition
| Target | Cell/Tissue Type | Experimental Condition | IC50 | Reference |
| RyR2 | - | In the presence of Calmodulin | 0.16 ± 0.03 µM | [14] |
| Ca2+ wave frequency | Mouse Cardiomyocytes | In the presence of 100 nM Calmodulin | 0.42 ± 0.18 µM | [14] |
| Ca2+ wave amplitude | Mouse Cardiomyocytes | In the presence of 100 nM Calmodulin | 0.19 ± 0.04 µM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. The following sections outline common protocols used to investigate the effects of dantrolene on intracellular calcium signaling.
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Agonist to induce Ca2+ release (e.g., caffeine, ATP, thapsigargin)
-
Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission wavelength of ~510 nm.
Procedure:
-
Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare the loading buffer: Dilute the Fura-2 AM stock solution in the physiological buffer to a final concentration of 2-5 µM. To aid solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding it to the buffer.
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with the physiological buffer.
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Baseline Measurement:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Perfuse the cells with physiological buffer and record baseline fluorescence by alternating excitation at 340 nm and 380 nm for 1-2 minutes.
-
-
Dantrolene Treatment:
-
Perfuse the cells with the desired concentration of dantrolene (e.g., 10-50 µM) in the physiological buffer.
-
Incubate for 15-30 minutes.
-
-
Agonist Stimulation:
-
While continuing to perfuse with the dantrolene-containing buffer, add the agonist to stimulate intracellular Ca2+ release.
-
Record the resulting fluorescence changes.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.
[3H]Ryanodine Binding Assay
This assay is used to assess the direct interaction of dantrolene with the ryanodine receptor.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles or purified RyR protein
-
[3H]ryanodine (radiolabeled ryanodine)
-
Binding buffer (composition varies, but typically contains a buffer like MOPS or HEPES, KCl, and Ca2+)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare SR vesicles or reconstituted purified RyR.
-
Set up binding reactions: In microcentrifuge tubes, combine the SR vesicles/RyR, [3H]ryanodine at a fixed concentration, and varying concentrations of dantrolene in the binding buffer.
-
Incubate: Incubate the reactions at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Filter and Wash: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free [3H]ryanodine. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the effect of dantrolene on the affinity (Kd) or the number of binding sites (Bmax) for [3H]ryanodine.
Therapeutic Implications and Future Directions
The primary clinical application of dantrolene is the treatment of malignant hyperthermia.[3][4] However, its ability to modulate intracellular Ca2+ signaling has led to investigations into its therapeutic potential for a range of other conditions, including:
-
Neurodegenerative Diseases: By mitigating excitotoxicity and cellular stress associated with Ca2+ dysregulation, dantrolene is being explored as a potential neuroprotective agent in conditions like Alzheimer's disease and spinal cord injury.[5][6]
-
Cardiac Arrhythmias: Although RyR2 is less sensitive to dantrolene, under certain pathological conditions such as heart failure, dantrolene has been shown to reduce spontaneous Ca2+ release, suggesting a potential anti-arrhythmic role.[15][16]
-
Muscle Spasticity: Dantrolene is also used to treat muscle spasticity associated with conditions like cerebral palsy and multiple sclerosis.[1]
Future research will likely focus on developing more isoform-selective RyR modulators with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the structural basis of dantrolene's interaction with the RyR complex will be instrumental in the rational design of next-generation therapeutics targeting intracellular calcium signaling pathways.
Conclusion
This compound is a powerful tool for both the clinical management of malignant hyperthermia and the scientific investigation of intracellular calcium signaling. Its mechanism of action, centered on the inhibition of ryanodine receptors, provides a clear example of how targeted modulation of a specific ion channel can have profound physiological effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating further exploration into the complex and vital role of calcium in health and disease.
References
- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 2. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of intercellular calcium signaling in glial cells studied with dantrolene and thapsigargin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dantrolene on KCl- or NMDA-induced intracellular Ca2+ changes and spontaneous Ca2+ oscillation in cultured rat frontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dantrolene prevents the malignant hyperthermic syndrome by reducing free intracellular calcium concentration in skeletal muscle of susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dantrolene suppresses spontaneous Ca2+ release without altering excitation-contraction coupling in cardiomyocytes of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Dantrolene Sodium: A Technical Guide for Investigating Alzheimer's Disease Pathology
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2] A growing body of evidence points to the dysregulation of intracellular calcium (Ca2+) homeostasis as a critical upstream event in AD pathogenesis.[2][3][4] Dantrolene sodium, an FDA-approved muscle relaxant, has emerged as a promising investigational tool and potential therapeutic agent for AD.[1][3] This technical guide provides a comprehensive overview of the use of this compound in AD research, focusing on its mechanism of action, experimental applications, and key findings.
Mechanism of Action: Targeting Ryanodine (B192298) Receptors and Calcium Dysregulation
Dantrolene's primary mechanism of action is the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][5][6] In the context of AD, familial mutations in presenilin genes (PSEN1 and PSEN2) have been shown to increase the expression and activity of RyRs, leading to excessive Ca2+ release from the ER.[3] This disruption of Ca2+ homeostasis is believed to trigger a cascade of downstream pathological events, including:
-
Increased Aβ production through modulation of β- and γ-secretase activities.[3][7]
-
Promotion of tau hyperphosphorylation.[3]
Dantrolene acts by inhibiting RyR1 and RyR3 isoforms, thereby stabilizing intracellular Ca2+ levels.[6] It is important to note that RyR2, the predominant isoform in cardiac muscle, is not affected by dantrolene, which explains its favorable cardiac safety profile.[6] Beyond its direct action on RyRs, dantrolene may also exert neuroprotective effects by inhibiting NMDA glutamate (B1630785) receptors and modulating ER-mitochondria communication.[1]
Signaling Pathway of Dantrolene in Alzheimer's Disease
References
- 1. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Dysregulation in Alzheimer’s Disease: A Target for New Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Dantrolene Sodium Beyond Ryanodine Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Dantrolene sodium is a well-established therapeutic agent, primarily recognized for its role as a ryanodine (B192298) receptor (RyR) antagonist in the treatment of malignant hyperthermia. However, a growing body of evidence reveals that its pharmacological profile extends beyond RyR inhibition. This technical guide synthesizes the current understanding of Dantrolene's alternative molecular targets and mechanisms of action. We present quantitative data, detailed experimental methodologies, and visual signaling pathways to provide a comprehensive resource for researchers exploring the broader therapeutic potential of Dantrolene. This document focuses on its effects on neuronal N-methyl-D-aspartate (NMDA) receptors, sarcolemmal ion channels, mitochondrial function, and inflammatory signaling pathways, offering new perspectives for drug development and application in neurodegenerative diseases and beyond.
Direct Antagonism of NMDA Receptors
Beyond its effects on intracellular calcium release, Dantrolene has been shown to directly interact with and inhibit the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity.
Mechanism of Action
Dantrolene acts as a non-competitive antagonist at the NMDA receptor complex. Specifically, it has been identified to block the glycine (B1666218) co-agonist binding site (GlycineB).[1] By competing with glycine, Dantrolene prevents the conformational change required for channel opening, thereby inhibiting the influx of Ca²⁺ through the NMDA receptor ion channel. This action contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity, independent of its action on ryanodine receptors.[1][2]
Quantitative Data: NMDA Receptor Inhibition
| Parameter | Condition | Value | Reference |
| IC₅₀ | Inhibition of [³H]MK-801 binding (in presence of 100 µM NMDA) | 58.4 µM | [1] |
| IC₅₀ Shift | With 10 µM Glycine | 99.6 µM | [1] |
| IC₅₀ Shift | With 30 µM Glycine | 343.0 µM | [1] |
| IC₅₀ Shift | With 50 µM Glycine | 364.6 µM | [1] |
| Effect | Inhibition of NMDA-evoked ⁴⁵Ca uptake in neurons | Dose-dependent | [2] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assays for NMDA Receptor Interaction [1]
-
Objective: To determine if Dantrolene interacts with the NMDA receptor complex.
-
Preparation: Crude cortical membranes were prepared from Wistar rats.
-
[³H]MK-801 Binding Assay:
-
Membranes were incubated with 5 nM [³H]MK-801 (an NMDA channel blocker) in the presence of 100 µM NMDA.
-
Increasing concentrations of Dantrolene were added to determine its inhibitory effect on [³H]MK-801 binding.
-
To test for competition with the glycine site, the assay was repeated in the presence of fixed concentrations of glycine (10, 30, and 50 µM).
-
Samples were filtered and radioactivity was measured by liquid scintillation counting.
-
-
[³H]Glycine Binding Assay:
-
To confirm direct interaction with the glycine site, a similar binding assay was performed using 50 nM [³H]glycine in the presence of 1 µM strychnine (B123637) (to block inhibitory glycine receptors).
-
Increasing concentrations of Dantrolene were added to measure the displacement of [³H]glycine.
-
Signaling Pathway Diagram
Caption: Dantrolene competitively inhibits the glycine binding site on the NMDA receptor.
Modulation of Sarcolemmal Calcium Entry
Dantrolene influences calcium influx across the plasma membrane in muscle cells through mechanisms that are intricately linked to, but distinct from, its direct inhibition of sarcoplasmic reticulum (SR) Ca²⁺ release.
Inhibition of L-type Ca²⁺ Current (CaV1.1)
Dantrolene has been shown to inhibit the L-type Ca²⁺ current in skeletal muscle myotubes. However, this effect is not due to a direct block of the CaV1.1 channel itself. Instead, the inhibition is dependent on the presence of RyR1, indicating that Dantrolene alters the functional communication between CaV1.1 and RyR1.[3][4][5]
-
Mechanism: In skeletal muscle, CaV1.1 is mechanically coupled to RyR1. Dantrolene, by binding to RyR1, is thought to induce a conformational change that is allosterically transmitted back to CaV1.1 (retrograde signaling).[5] This disrupts the normal gating of CaV1.1, shifting its voltage-dependence of activation to more depolarized potentials and thus reducing Ca²⁺ entry for a given membrane depolarization.[4][5] In the absence of RyR1 (as in dyspedic myotubes), Dantrolene has no effect on the L-type current.[4][5]
Inhibition of Excitation-Coupled Calcium Entry (ECCE)
ECCE is a specialized form of calcium entry in skeletal muscle that is activated by membrane depolarization. Dantrolene effectively attenuates ECCE in both normal and malignant hyperthermia-susceptible muscle fibers.[6] This is considered a key pharmacologically relevant mechanism for suppressing sarcolemmal Ca²⁺ entry in response to a physiological trigger.[6]
Quantitative Data: Sarcolemmal Ca²⁺ Entry Inhibition
| Parameter | Target/Process | Effect | Dantrolene Conc. | Cell Type | Reference |
| Voltage-Dependence | L-type Ca²⁺ Current (CaV1.1) | Shifted to more depolarizing potentials | Not specified | Mouse myotubes | [4] |
| L-type Current | L-type Ca²⁺ Current (CaV1.1) | No effect on amplitude, voltage dependence, or kinetics | Not specified | RyR1 null myotubes | [4][5] |
| Ca²⁺ Influx | Excitation-Coupled Calcium Entry (ECCE) | Blocked/Attenuated | Clinically relevant doses | Mouse FDB fibers, primary myotubes | [6] |
Key Experimental Protocols
Protocol 2: Whole-Cell Patch-Clamp of L-type Ca²⁺ Currents [4][5]
-
Objective: To measure the effect of Dantrolene on CaV1.1 currents in the presence and absence of RyR1.
-
Cell Culture: Primary myotubes were cultured from wild-type (normal) and dyspedic (RyR1 null) mice.
-
Electrophysiology:
-
The whole-cell patch-clamp technique was used to record ion currents.
-
The external solution contained Ba²⁺ as the charge carrier to isolate L-type currents. The internal pipette solution contained blockers for Na⁺ and K⁺ channels.
-
A series of depolarizing voltage steps were applied to the myotube membrane to elicit L-type currents.
-
Currents were recorded first under control conditions and then after the application of Dantrolene to the bath solution.
-
Current-voltage (I-V) relationships and activation curves were constructed to determine any shifts in the voltage-dependence of channel gating.
-
Logical Relationship Diagram
Caption: Dantrolene's inhibition of the CaV1.1 channel is indirect, requiring RyR1.
Effects on Mitochondrial Function
Dantrolene has been shown to exert protective effects directly at the level of the mitochondria, independent of its actions on the ER/SR. This is particularly relevant in pathologies involving mitochondrial calcium overload and oxidative stress.
Inhibition of Mitochondrial Permeability Transition (MPT)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its opening, often triggered by high matrix Ca²⁺ and oxidative stress, leads to mitochondrial swelling, dissipation of the membrane potential, and initiation of cell death pathways.[7][8] Studies have identified Dantrolene and its derivatives as inhibitors of Ca²⁺-induced mitochondrial swelling, suggesting they directly or indirectly prevent the opening of the mPTP.[9]
Attenuation of Mitochondrial Dysfunction in TBI
In a model of traumatic brain injury (TBI), Dantrolene administration was shown to preserve mitochondrial membrane potential (MMP) and reduce the production of reactive oxygen species (ROS). This suggests Dantrolene can mitigate key aspects of mitochondrial dysfunction following cellular injury.[10]
Quantitative Data: Mitochondrial Effects
| Parameter | Effect | Dantrolene Conc./Dose | Model System | Reference |
| Mitochondrial Swelling | Potent inhibition of Ca²⁺-induced swelling | Not specified | Isolated mitochondria | [9] |
| MMP & ROS | Preserves MMP, reduces ROS | 10 mg/kg (in vivo) | Rat TBI model | [10] |
| Apoptosis | Inhibits mitochondria-mediated apoptosis | 10 mg/kg (in vivo) | Rat TBI model | [10] |
Key Experimental Protocols
Protocol 3: Assessment of Mitochondrial Dysfunction in a TBI Model [10]
-
Objective: To evaluate if Dantrolene can mitigate TBI-induced mitochondrial deficits in vivo.
-
Animal Model: Male Wistar rats were subjected to a controlled cortical impact to induce TBI.
-
Treatment: A treatment group received Dantrolene (10 mg/kg, i.p.) at 1 hour and 12 hours post-surgery. A sham and a TBI-control group were also used.
-
Mitochondrial Isolation: 24 hours post-TBI, brain tissue from the cortical impact site was harvested, and mitochondria were isolated by differential centrifugation.
-
MMP Assay: Isolated mitochondria were incubated with the fluorescent dye Rhodamine 123. A decrease in fluorescence, measured by flow cytometry, indicates dissipation of the mitochondrial membrane potential.
-
ROS Assay: The production of reactive oxygen species was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) via flow cytometry.
Signaling Pathway Diagram
Caption: Dantrolene inhibits the opening of the mitochondrial permeability transition pore (mPTP).
Modulation of Inflammatory Signaling
Recent evidence indicates that Dantrolene can alleviate neuroinflammation by modulating key intracellular signaling pathways, an effect that contributes significantly to its neuroprotective properties.
Inhibition of the NF-κB Pathway via Akt
In the context of traumatic brain injury, Dantrolene treatment was found to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and chemokines.[11][12] The mechanism for this inhibition appears to be through the upstream activation (phosphorylation) of the protein kinase B (Akt). Activated Akt can subsequently inhibit pathways that lead to NF-κB activation. By suppressing the NF-κB pathway, Dantrolene reduces neuroinflammation and associated secondary injury.[10]
Key Experimental Protocols
Protocol 4: Western Blot Analysis of NF-κB and Akt Pathways [10]
-
Objective: To determine the effect of Dantrolene on key inflammatory signaling proteins after TBI.
-
Animal Model and Treatment: As described in Protocol 3.
-
Protein Extraction: 24 hours post-TBI, protein lysates were prepared from the injured brain tissue.
-
Western Blotting:
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), NF-κB p65, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. An increase in the p-Akt/Akt ratio and a decrease in NF-κB p65 levels in Dantrolene-treated animals would indicate modulation of the pathway.
-
Signaling Pathway Diagram
Caption: Dantrolene promotes Akt phosphorylation, which inhibits the NF-κB inflammatory pathway.
References
- 1. Dantrolene antagonizes the glycineB site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression | Semantic Scholar [semanticscholar.org]
- 4. Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced excitation-coupled calcium entry in myotubes expressing malignant hyperthermia mutation R163C is attenuated by dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecular inhibitors of Ca²⁺-induced mitochondrial permeability transition (MPT) derived from muscle relaxant dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Dantrolene Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a direct-acting skeletal muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in muscle cells.[1] Its primary clinical applications are in the management of chronic spasticity associated with upper motor neuron disorders and the treatment of malignant hyperthermia.[2][3] A thorough understanding of its pharmacokinetic and bioavailability profile is crucial for its effective and safe use in both clinical and research settings. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by slow and incomplete oral absorption, extensive hepatic metabolism, and a variable elimination half-life.[3][4]
Absorption and Bioavailability
Following oral administration, dantrolene is absorbed from the gastrointestinal tract with a bioavailability of approximately 70% in humans.[5] The absorption process is slow but consistent, leading to dose-related blood concentrations.[4][6] Peak plasma concentrations are typically reached within 6 hours of oral ingestion.[7]
Distribution
Dantrolene is highly bound to plasma proteins, primarily albumin.[8][9] The unbound fraction in plasma is estimated to be between 5% and 8%.[10] The volume of distribution (Vd) has been reported to be approximately 0.51 L/kg in humans, suggesting that the drug is not extensively distributed into tissues.[11] A two-compartment model has been used to describe its distribution kinetics.[4]
Metabolism
Dantrolene undergoes extensive metabolism in the liver.[2][7] The primary metabolic pathways are oxidation (hydroxylation) and nitro-reduction, followed by acetylation and conjugation.[7][12] The major metabolites are 5-hydroxydantrolene (B195765), which possesses some muscle relaxant activity, and a reduced acetylated derivative (aminodantrolene that is then acetylated).[4][7] In rats, the cytochrome P450 isoenzymes CYP1A1, CYP1A2, and CYP3A have been identified as being involved in the hydroxylation of dantrolene.[12]
Excretion
The metabolites of dantrolene are primarily excreted in the urine and bile.[7] Approximately 79% of an administered dose is excreted as 5-hydroxydantrolene and 17% as the reduced acetylated derivative, with only about 4% of the dose being cleared as unchanged dantrolene in the urine.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | ~70% | Oral | [5] |
| Tmax (Time to Peak Concentration) | ~6 hours | Oral | [7] |
| Elimination Half-life (t½) | 8.7 - 12 hours | Oral | [4][7] |
| Elimination Half-life (t½) | 4 - 8 hours | Intravenous | [2][13] |
| Volume of Distribution (Vd) | 0.51 L/kg | Intravenous | [11] |
| Plasma Protein Binding | 92 - 95% | In vitro | [10] |
| Clearance (CL) | 0.03 L/min | Intravenous | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Parameter | Value | Route of Administration | Reference |
| Horse | Elimination Half-life (t½) | 129 ± 8 min | Intravenous | [14] |
| Horse | Bioavailability | 39 ± 10% | Intragastric | [14] |
| Rat | Elimination Half-life (t½) | 31 min | Intravenous | [15] |
| Dog | Elimination Half-life (t½) | 1.21 - 1.26 hours | Oral | [8] |
Experimental Protocols
Determination of this compound in Biological Fluids by HPLC
This section outlines a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of dantrolene in plasma or urine, based on common practices described in the literature.[7][16][17]
1. Sample Preparation (Plasma) a. To 1.0 mL of plasma, add a suitable internal standard (e.g., a structurally similar compound not present in the sample). b. Perform protein precipitation by adding 2.0 mL of acetonitrile (B52724). c. Vortex the mixture for 1 minute. d. Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase. g. Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% triethylamine (B128534) or orthophosphoric acid to a pH of 3.5). A common starting ratio is 30:70 (v/v) acetonitrile to water.[16][17]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector set at 380 nm.[17]
-
Temperature: Ambient.
3. Quantification a. Construct a calibration curve using standard solutions of dantrolene of known concentrations. b. The concentration of dantrolene in the unknown samples is determined by comparing the peak area ratio of dantrolene to the internal standard against the calibration curve.
In Vitro Metabolism Study Using Liver Microsomes
This protocol describes a general method for investigating the metabolism of dantrolene using liver microsomes to identify the involvement of specific CYP450 enzymes.[12][18]
1. Incubation Mixture a. Prepare an incubation mixture containing:
- Liver microsomes (from human or animal sources).
- This compound (at various concentrations).
- NADPH generating system (as a cofactor for CYP450 enzymes).
- Phosphate buffer to maintain a physiological pH. b. To identify the specific CYP450 isoforms involved, selective chemical inhibitors or specific inhibitory antibodies for enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 can be included in separate incubations.[1][12]
2. Incubation Procedure a. Pre-incubate the microsomes and dantrolene at 37°C for a few minutes. b. Initiate the metabolic reaction by adding the NADPH generating system. c. Incubate at 37°C for a specified time (e.g., 30-60 minutes). d. Terminate the reaction by adding a cold organic solvent like acetonitrile.
3. Sample Analysis a. Centrifuge the mixture to pellet the proteins. b. Analyze the supernatant for the disappearance of the parent drug (dantrolene) and the formation of metabolites (e.g., 5-hydroxydantrolene) using a validated analytical method such as LC-MS/MS.
4. Data Analysis a. The rate of metabolism can be calculated from the decrease in dantrolene concentration over time. b. The involvement of specific CYP450 isoforms is determined by the degree of inhibition of dantrolene metabolism in the presence of selective inhibitors or antibodies.
Mandatory Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for Dantrolene Quantification in Plasma
Caption: Workflow for HPLC quantification of dantrolene.
Conclusion
The pharmacokinetic profile of this compound is well-characterized, with key data available on its absorption, distribution, extensive hepatic metabolism, and subsequent excretion. The oral bioavailability is approximately 70% in humans, and it is highly protein-bound. Metabolism via oxidation and reduction pathways leads to the formation of active and inactive metabolites that are cleared through urine and bile. The detailed experimental protocols provided herein offer a foundation for the accurate quantification and metabolic investigation of dantrolene in a research setting. The visualized pathways and workflows provide a clear and concise summary of these complex processes, aiding in the design and interpretation of future studies involving this important therapeutic agent.
References
- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different stability-indicating chromatographic methods for specific determination of paracetamol, this compound, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compartmental pharmacokinetics of dantrolene in adults: do malignant hyperthermia association dosing guidelines work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green spectrofluorimetric assay of this compound via reduction method: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal absorption of drugs. I: The influence of taurocholate on the absorption of dantrolene in the small intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography in pharmaceutical analysis VII: determination of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. ryanodex.com [ryanodex.com]
- 10. researchgate.net [researchgate.net]
- 11. Current clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma levels of dantrolene following oral administration in malignant hyperthermia-susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of this compound and its metabolites by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Dissolving and Using Dantrolene Sodium for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant primarily known for its ability to reduce excitation-contraction coupling in muscle cells.[1][2] Its mechanism of action involves the inhibition of calcium (Ca²⁺) ion release from the sarcoplasmic reticulum (SR) by antagonizing ryanodine (B192298) receptors (RyR).[2][3][4] Dantrolene shows a preference for RyR1 and RyR3 isoforms over RyR2, which explains its selective effect on skeletal muscle with minimal impact on cardiac muscle.[1][5][6] This specificity makes dantrolene an invaluable tool for in vitro research in areas such as calcium signaling, neuroprotection, and malignant hyperthermia.[1][6]
Due to its poor aqueous solubility, proper preparation of this compound stock solutions is critical for experimental accuracy and reproducibility.[5][7] These application notes provide a comprehensive protocol for dissolving, storing, and using this compound in cell culture experiments.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for the effective preparation and storage of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Citations |
|---|---|---|---|
| DMSO | 2 - 14 mg/mL | Solubility can vary. Use fresh, anhydrous DMSO as moisture can decrease solubility. Warming to 37°C can aid dissolution. | [1][7][8][9] |
| DMF | ~10 - 12.5 mg/mL | An alternative organic solvent for creating high-concentration stock solutions. | [1][8][10][11] |
| Aqueous Buffers | Sparingly Soluble (~0.5 mg/mL) | For aqueous solutions, first dissolve in DMF, then dilute with the buffer (e.g., 1:1 DMF:PBS). Aqueous solutions are not recommended for storage. |[1][8][10] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability Period | Notes | Citations |
|---|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 2-4 years | Store protected from light. | [1][8][10] |
| Stock Solution in DMSO/DMF | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles. | [1][5] |
| Stock Solution in DMSO/DMF | -80°C | Up to 1 year | Recommended for longer-term storage. | [1] |
| Aqueous Solution | Room Temperature (20-25°C) | ~6 hours | Must be prepared fresh before each experiment. Protect from light. |[5][12] |
Experimental Protocols
This protocol describes the most common method for preparing a this compound stock solution for cell culture applications.
Materials:
-
This compound powder (MW: 336.2 g/mol for sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Analytical balance
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protecting cryovials for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to reach room temperature to prevent moisture condensation.[1]
-
Calculation: Calculate the mass of this compound required for your desired stock concentration and volume.
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.2 mg/mmol = 3.362 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.[1]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.[1] Vortex gently or warm the solution slightly (e.g., in a 37°C water bath) until the powder is completely dissolved and the solution is clear.[7]
-
Sterilization: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1] This step is crucial to remove any potential microbial contamination.
-
Aliquoting and Storage: Dispense the filtered stock solution into single-use, sterile, light-protecting cryovials.[1] This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][5]
This protocol describes how to dilute the concentrated stock solution into your culture medium for treating cells.
Procedure:
-
Thawing: Thaw a single aliquot of the frozen this compound stock solution at room temperature.[1]
-
Dilution: Directly dilute the stock solution into pre-warmed cell culture medium to achieve the final desired concentration. Mix gently but thoroughly by swirling or pipetting.
-
Example for preparing 10 mL of 10 µM working solution from a 10 mM stock:
-
This is a 1:1000 dilution.
-
Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiments. Prepare a control medium containing the same final concentration of DMSO as your highest dantrolene dose (typically ≤ 0.1%) to account for any solvent-induced effects.[7][12]
-
Application: Add the final working solution (or vehicle control medium) to your cells and incubate for the desired experimental duration.
Safety Precautions:
-
This compound should be handled as a hazardous compound.[1]
-
Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate PPE to avoid ingestion, inhalation, and contact with skin and eyes.[1]
Visualizations: Workflows and Mechanisms
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Dantrolene's inhibition of RyR1-mediated Ca²⁺ release from the SR.
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Dantrolene (sodium salt) | CAS 14663-23-1 | Cayman Chemical | Biomol.com [biomol.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Dantrolene Sodium Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling in muscle cells.[1][2][3] It achieves this by antagonizing ryanodine (B192298) receptors (RyR), with a preference for RyR1 and RyR3 isoforms over RyR2.[1][4] This specific mechanism of action makes dantrolene an invaluable tool in cellular and molecular biology research for investigating calcium signaling pathways, neuroprotection, malignant hyperthermia, and muscle spasticity.[1][5]
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.[6][7] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][6] Proper preparation and storage of these stock solutions are paramount to ensure experimental accuracy, reproducibility, and the biological activity of the compound.
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The physicochemical properties of this compound are crucial for the accurate preparation of stable stock solutions. The following tables summarize key quantitative data compiled from various sources.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 2 - 21 mg/mL | Solubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication or warming may be necessary for complete dissolution. | [1][2][6][8][9][10] |
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [6][7][9] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble (~0.5 mg/mL) | For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for long-term storage. | [6][7] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Notes | Citations |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | Store in a dry, dark place. | [6][7] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | [10][11][12] |
| DMSO Stock Solution | -80°C | Up to 1 year | Recommended for long-term storage. | [2][10][11] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prone to precipitation and degradation. | [6][7][13] |
Experimental Protocols
Materials
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Syringe filter (0.22 µm) for sterilization[1]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture, which can affect solubility.[1]
-
Calculation: Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 336.23 g/mol .[8]
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 336.23 g/mol = 0.0033623 g = 3.36 mg
-
-
-
Weighing: Carefully weigh 3.36 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, orange-colored solution should be obtained.[13]
-
If dissolution is difficult, brief sonication or warming the solution to 37°C may be necessary.[2][11]
-
-
Sterilization (Optional): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage:
Preparation of Working Solution
-
Thaw a single aliquot of the frozen this compound stock solution at room temperature.[1]
-
Dilute the stock solution directly into the pre-warmed cell culture medium or experimental buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12]
-
Gently mix the final solution by swirling or pipetting before applying it to cells or tissues.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway showing Dantrolene's inhibition of Ca²⁺ release.
Safety Precautions
This compound should be handled as a hazardous material.[1][6] Always consult the Safety Data Sheet (SDS) before use.[15][16] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid ingestion, inhalation, and contact with skin and eyes.[1][15] Handle the powder in a well-ventilated area or a chemical fume hood.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. Dantrolene - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Dantrolene (sodium salt) | CAS 14663-23-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. punchout.medline.com [punchout.medline.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application of Dantrolene Sodium in Studying Mitochondrial Calcium Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene Sodium is a postsynaptic muscle relaxant recognized for its inhibition of calcium ion release from the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] This action is primarily mediated through the antagonism of ryanodine (B192298) receptors (RyR), specifically isoforms RyR1 and RyR3.[1] While its direct effects on the SR/ER are well-documented, this compound also serves as a valuable pharmacological tool for indirectly studying mitochondrial calcium uptake. In numerous cell types, the close physical and functional coupling of the ER and mitochondria means that calcium released from the ER can rapidly enter the mitochondrial matrix, a process critical for cellular bioenergetics and signaling. However, under pathological conditions, excessive calcium release from the ER can lead to mitochondrial calcium overload, a key event in the induction of cell death.[2] By inhibiting RyR-mediated calcium release from the ER, this compound allows researchers to investigate the contribution of this specific pathway to mitochondrial calcium loading and its downstream consequences.
Data Presentation
The following tables summarize the quantitative effects of this compound on calcium dynamics from various studies.
Table 1: Effect of this compound on Mitochondrial Calcium Concentration
| Cell Type | Stimulus | Dantrolene Concentration | Observed Effect on Mitochondrial Calcium ([Ca²⁺]m) | Citation |
| Permeabilized Striatal Neurons | IP₃ | Not specified | Significant inhibition of the increase in [Ca²⁺]m. The IP₃-induced increase in [Ca²⁺]m (from 90 ± 7.8 to 250 ± 19.6 nM) was partially reversible after washout. |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Type/Model | Dantrolene Concentration | Observed Effect | Citation |
| Cultured Rat Cerebellar Granule Neurons | Micromolar concentrations | Dose-dependent inhibition of NMDA-evoked ⁴⁵Ca uptake. | [3] |
| Porcine Aortic Valve Interstitial Cells | 60 µM | Inhibition of LPC-induced calcium flux. | [4] |
| GT1-7 Hypothalamic Neurosecretory Cells | Dose-dependent | Inhibition of thapsigargin-induced elevation of cytosolic Ca²⁺ levels. | [5] |
| In vitro and in vivo models | 10-100 µM (in vitro) | Effective neuroprotection. | [6] |
Signaling Pathways and Experimental Workflows
Dantrolene's mechanism of action on mitochondrial calcium uptake.
Experimental workflow for studying Dantrolene's effect.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are generally stable for up to 3 months.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from standard methods for mitochondrial isolation.
Materials:
-
Cultured cells (70-80% confluency)
-
Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5)
-
Isolation buffer (e.g., 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until about 80-90% of cells are lysed (monitor with a microscope).
-
Immediately add isolation buffer to the homogenate.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with ice-cold isolation buffer.
-
Repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate experimental buffer. Keep on ice and use within a few hours.
Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells
This protocol allows for the study of mitochondrial calcium uptake in a more intact cellular context than isolated mitochondria.
Materials:
-
Cultured cells grown on glass coverslips
-
Mitochondrial calcium indicator (e.g., Rhod-2 AM or Fluo-4 AM)
-
MitoTracker Green FM (for mitochondrial localization)
-
Permeabilization buffer (e.g., containing digitonin (B1670571) or saponin)
-
Experimental buffer (intracellular-like medium)
-
This compound stock solution
-
ER calcium release agonist (e.g., Inositol 1,4,5-trisphosphate, IP₃)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells on glass coverslips to an appropriate density and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with Rhod-2 AM (or another suitable calcium indicator) and MitoTracker Green FM in experimental buffer according to the manufacturer's instructions (typically 30-60 minutes at room temperature or 37°C).
-
Washing: Wash the cells with fresh experimental buffer to remove excess dye.
-
Pre-incubation with Dantrolene: Incubate the cells with the desired concentration of this compound (or vehicle control) in the experimental buffer for a specified period (e.g., 30 minutes).[5]
-
Permeabilization: Gently permeabilize the plasma membrane by adding a low concentration of digitonin or saponin (B1150181) to the buffer. This allows for the introduction of IP₃ while keeping the organellar membranes intact.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a microscope or plate reader.
-
Stimulation: Add the ER calcium release agonist (e.g., IP₃) to the buffer to induce calcium release from the ER.
-
Data Acquisition: Record the change in mitochondrial fluorescence over time. An increase in Rhod-2 fluorescence co-localized with MitoTracker Green indicates mitochondrial calcium uptake.
-
Analysis: Quantify the rate and magnitude of the fluorescence increase in Dantrolene-treated cells compared to the vehicle control to determine the effect on mitochondrial calcium uptake.
Conclusion
This compound serves as a specific inhibitor of RyR-mediated calcium release from the endoplasmic reticulum. This property makes it an essential tool for dissecting the complex interplay between ER calcium signaling and mitochondrial calcium homeostasis. By blocking this specific pathway of calcium mobilization, researchers can effectively investigate the role of ER-to-mitochondria calcium transfer in both physiological and pathological processes, ultimately aiding in the development of therapeutic strategies for diseases associated with disrupted calcium signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Influx Assay to Measure Mitochondrial Calcium Uptake in Cultured Cells [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of Dantrolene Sodium in Central Nervous System (CNS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing intranasal Dantrolene Sodium for research in the central nervous system. This document summarizes the rationale, pharmacokinetics, and experimental procedures based on preclinical studies, offering a foundation for further investigation into Dantrolene's neuroprotective potential.
Introduction
This compound is a postsynaptic muscle relaxant that functions by inhibiting calcium ion release from the sarcoplasmic reticulum, specifically by binding to the ryanodine (B192298) receptor (RyR).[1][2] While its primary clinical use is in treating malignant hyperthermia and muscle spasticity, its mechanism of action holds significant promise for neuroprotection in various CNS disorders where dysregulated calcium homeostasis is implicated.[3][4][5] However, the efficacy of systemically administered Dantrolene for CNS applications is limited by its poor penetration of the blood-brain barrier.[6][7]
Intranasal administration presents a non-invasive strategy to bypass the blood-brain barrier, enabling direct drug delivery to the brain via the olfactory and trigeminal nerve pathways.[8][9][10] This route of administration has been shown to significantly increase the concentration and duration of Dantrolene in the brain compared to oral administration, enhancing its potential as a neuroprotective agent.[6][11]
Mechanism of Action in the CNS
Dantrolene's neuroprotective effects are primarily attributed to its role as a ryanodine receptor antagonist.[3][5] In the CNS, all three isoforms of the ryanodine receptor (RyR1, RyR2, and RyR3) are expressed, with varying distribution across different brain regions.[3][5] Dantrolene selectively inhibits RyR1 and RyR3.[3][12] By stabilizing these receptors, Dantrolene prevents excessive calcium release from the endoplasmic reticulum, a key event in the pathophysiology of numerous neurodegenerative diseases and acute neuronal injury.[3][5] This modulation of intracellular calcium levels can mitigate excitotoxicity, oxidative stress, and apoptotic pathways.
Signaling Pathway of Dantrolene's Neuroprotective Effect
Caption: Dantrolene's neuroprotective mechanism via Ryanodine Receptor inhibition.
Pharmacokinetic Data
Intranasal administration of this compound has been shown to significantly alter its pharmacokinetic profile compared to other routes of administration, favoring higher brain concentrations.
Table 1: Pharmacokinetic Parameters of Dantrolene (5 mg/kg) in Mice
| Administration Route | Cmax (Plasma) | Tmax (Plasma) | Cmax (Brain) | Tmax (Brain) | Brain Concentration at 120 min |
| Intranasal | ~1200 ng/mL[13] | 20 min[6][13] | ~150 ng/g[13] | 20 min[6][13] | Sustained[6] |
| Oral | ~400 ng/mL[13] | 50 min[6][13] | ~50 ng/g[13] | 50 min[6][13] | Near zero[6] |
| Subcutaneous | Significantly higher than intranasal at 20 min[14] | - | Lower than intranasal[14] | - | - |
Data compiled from studies in C57BL/6 and B6SJLF1/J mice.[6][13][14]
Experimental Protocols
Formulation of Intranasal this compound
Objective: To prepare a this compound solution suitable for intranasal administration in preclinical models. A nanoparticle formulation is often used to improve solubility and mucosal adherence.[7][15]
Materials:
-
This compound powder (e.g., MilliporeSigma)[6]
-
Mannitol[16]
-
Polysorbate 80[16]
-
Povidone K12[16]
-
Sterile water for injection[16]
-
Sodium Hydroxide (for pH adjustment)
-
Sterile vials
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Vehicle Preparation (Ryanodex® Formulation Vehicle - RFV):
-
Dantrolene Formulation:
-
Storage:
Intranasal Administration in Mice
Objective: To deliver a precise dose of this compound solution into the nasal cavity of a mouse, targeting the olfactory epithelium for nose-to-brain delivery.
Materials:
-
Prepared this compound solution (5 mg/mL)
-
Mouse model (e.g., C57BL/6)[6]
-
P200 analytical pipette with a standard 2-200 µL pipette tip[15]
-
Scale for weighing mice
Procedure:
-
Weigh the mouse to determine the correct dosage volume. The typical dosage is 5 mg/kg, which corresponds to 1 µL of a 5 mg/mL solution per gram of body weight.[6][15]
-
Hold the mouse firmly in one hand in a supine position.[15]
-
Using the pipette, carefully deliver the calculated volume of the drug formulation into the nasal cavity.
-
The procedure should take approximately 10 minutes per mouse to ensure proper administration and absorption.[6]
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of intranasal Dantrolene.
Assessment of Potential Side Effects
Objective: To evaluate if chronic intranasal administration of this compound leads to adverse effects on olfaction or motor coordination.
a) Olfaction Assessment (Buried Food Test): [6]
-
Fast mice overnight but with free access to water.
-
On the test day, habituate each mouse to a novel food (e.g., a small piece of a highly palatable snack) for 2 hours.
-
In a clean cage with fresh bedding (approximately 3 cm deep), bury the food pellet 1 cm below the surface.
-
Place the mouse in the cage and record the latency to find the buried food.
-
This test can be performed after a period of chronic administration (e.g., 3 weeks of dosing, 3 times per week).[6]
b) Motor Coordination Assessment (Rotarod Test): [17]
-
Use a rotarod apparatus with an accelerating rod.
-
Train the mice on the apparatus for a set period before the actual test.
-
On the test day, place each mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Compare the performance of Dantrolene-treated mice with vehicle-treated controls after chronic administration (e.g., 4 months of dosing, 3 times per week).[6]
Visualization of Nose-to-Brain Delivery Pathways
The intranasal route allows drugs to reach the CNS by circumventing the blood-brain barrier. The primary pathways involve the olfactory and trigeminal nerves, which provide a direct connection between the nasal cavity and the brain.
Caption: Pathways for nose-to-brain delivery of intranasally administered drugs.
Conclusion
The intranasal delivery of this compound offers a promising, non-invasive approach for achieving therapeutic concentrations in the CNS. The provided data and protocols serve as a foundational resource for researchers investigating its potential in models of neurodegenerative diseases and other CNS disorders. Chronic administration in preclinical models appears to be well-tolerated, without significant impairment of olfaction or motor function.[6] Further research is warranted to fully elucidate the therapeutic efficacy and long-term safety of this delivery strategy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of intranasal dantrolene nanoparticles on brain concentration and behavior in PS19 tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Invasive Strategies for Nose-to-Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 10. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. researchgate.net [researchgate.net]
- 13. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 14. Intranasal Dantrolene as a Disease-Modifying Drug in Alzheimer 5XFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Intranasal Dantrolene Nanoparticles on Brain Concentration and Behavior in PS19 Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal Dantrolene Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis as a Disease-Modifying Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal dantrolene nanoparticles abolished depression behavior and memory loss as a disease‐modifying drug in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dantrolene Sodium in Hippocampal Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene sodium is a hydantoin (B18101) derivative that acts as a postsynaptic muscle relaxant. Its primary mechanism of action is the inhibition of calcium release from intracellular stores by antagonizing ryanodine (B192298) receptors (RyRs).[1] In the central nervous system, particularly the hippocampus, ryanodine receptors play a crucial role in modulating synaptic transmission and plasticity. All three RyR isoforms (RyR1, RyR2, and RyR3) are expressed in the brain, with RyR2 and RyR3 being prominent in the hippocampus. Dantrolene selectively inhibits RyR1 and RyR3, making it a valuable pharmacological tool for investigating the role of intracellular calcium release in neuronal processes such as long-term potentiation (LTP) and long-term depression (LTD).[1] These application notes provide detailed protocols for the use of this compound in hippocampal slice electrophysiology to study its effects on synaptic plasticity.
Data Presentation
Table 1: Effects of this compound on Hippocampal Synaptic Plasticity
| Parameter | Dantrolene Concentration | Effect | Hippocampal Region | Reference |
| Long-Term Potentiation (LTP) | 20 µM | Complete blockade of induction | CA1 | [2] |
| Long-Term Depression (LTD) | 50 µM | Complete blockade of induction | Dentate Gyrus | [3] |
| Depotentiation | 50 µM | Complete blockade | Dentate Gyrus | [3] |
Table 2: Electrophysiological Effects of this compound in Hippocampal Neurons
| Parameter | Dantrolene Concentration | Effect | Hippocampal Region | Reference |
| Membrane Potential | 20 µM | Depolarization by ~13 mV | CA1 | |
| Slow Afterhyperpolarization (AHP) | 20 µM | Abolished by ~80% | CA1 | |
| Inward Current (at -70 mV) | 20 µM | Elicited an inward current of ~ -100 pA | CA1 | |
| Hypoxia-induced Hyperpolarization | 10-20 µM | Markedly reduced (92 ± 4.8%) | CA1 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has low aqueous solubility and is light-sensitive.[4] Proper preparation of stock solutions is critical for experimental success.
Materials:
-
This compound hydrate (B1144303) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, light-protecting microcentrifuge tubes
Protocol:
-
Allow the this compound hydrate powder to reach room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 3.36 mg of this compound (MW: 336.23 g/mol for the sodium salt) in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
To ensure sterility for slice culture experiments, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small volumes in light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.
Hippocampal Slice Preparation
This protocol is adapted for adult rats.
Materials:
-
Cutting Solution (ice-cold and continuously bubbled with 95% O2 / 5% CO2):
-
Sucrose: 110 mM
-
NaCl: 60 mM
-
NaHCO3: 28 mM
-
NaH2PO4: 1.25 mM
-
KCl: 3 mM
-
MgSO4: 7 mM
-
CaCl2: 0.5 mM
-
Glucose: 5 mM
-
Sodium ascorbate: 0.6 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (continuously bubbled with 95% O2 / 5% CO2):
-
NaCl: 125 mM
-
KCl: 2.5 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
NaHCO3: 25 mM
-
NaH2PO4: 1.25 mM
-
Glucose: 25 mM
-
Protocol:
-
Anesthetize the rat according to your institution's approved animal care and use protocol.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 35°C for 30 minutes.
-
After the initial incubation, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
Protocol:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain an input-output curve by delivering single pulses of increasing intensity to determine the stimulus intensity that elicits 30-50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
To apply dantrolene, dilute the stock solution into the perfusing aCSF to the desired final concentration (e.g., 20 µM for LTP studies). Protect the aCSF reservoir containing dantrolene from light.
-
Perfuse the slice with the dantrolene-containing aCSF for at least 20-30 minutes before inducing synaptic plasticity.
Induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
LTP Induction (High-Frequency Stimulation - HFS):
-
After establishing a stable baseline in the presence of dantrolene (or vehicle), deliver HFS. A common protocol is one or more trains of 100 pulses at 100 Hz.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
LTD Induction (Low-Frequency Stimulation - LFS):
-
After establishing a stable baseline in the presence of dantrolene (or vehicle), deliver LFS. A typical protocol consists of 900 pulses at 1 Hz.[5]
-
Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the induction and expression of LTD.
Mandatory Visualizations
Signaling Pathway of Dantrolene's Action
Caption: Dantrolene inhibits Ryanodine Receptor-mediated calcium release.
Experimental Workflow for Hippocampal Slice Electrophysiology with Dantrolene
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene-Na (Dantrium) blocks induction of long-term potentiation in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibits long-term depression and depotentiation of synaptic transmission in the rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dantrolene Sodium in Animal Studies
Inducing Muscle Relaxation and Investigating Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene sodium is a peripherally acting skeletal muscle relaxant that has been utilized in clinical and preclinical research for its therapeutic effects on conditions characterized by muscle spasticity and rigidity.[1][2] Its primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in skeletal muscle.[1] These application notes provide a comprehensive overview of the use of this compound in animal models to induce muscle relaxation and explore its neuroprotective properties.
Mechanism of Action: Inhibition of Ryanodine (B192298) Receptor-Mediated Calcium Release
This compound exerts its muscle relaxant effect by directly inhibiting the ryanodine receptors (RyRs), specifically the RyR1 and RyR3 isoforms, which are calcium release channels located on the membrane of the sarcoplasmic reticulum in skeletal muscle.[1][3] By binding to these receptors, dantrolene reduces the efflux of calcium into the cytoplasm in response to an action potential. This reduction in intracellular calcium concentration leads to a decrease in the activation of the contractile proteins, resulting in muscle relaxation.[1] In the context of neuroprotection, dantrolene's ability to modulate intracellular calcium homeostasis is being investigated in various models of neurological disease where calcium dysregulation is a key pathological feature.[1][3][4]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in muscle relaxation.
Quantitative Data from Animal Studies
The following tables summarize key quantitative data on the administration and effects of this compound in various animal models.
Table 1: Dosage and Administration of this compound in Different Animal Models
| Animal Model | Dosage Range | Route of Administration | Application | Reference |
| Mice | 5 mg/kg | Subcutaneous (SQ), Intranasal (IN), Oral (feeding) | Neurodegenerative disease models (Alzheimer's, Huntington's) | [1][4] |
| Rats | 2 - 25 mg/kg | Intravenous (IV), Oral, Intraperitoneal (IP) | Muscle relaxation, Neuroprotection (ischemia, epilepsy) | [5][6][7] |
| Rabbits | 10 mg/kg | Intraperitoneal (IP) | Neurological improvement post-injury | [1] |
| Pigs | 3.5 mg/kg | Intravenous (IV) | Malignant Hyperthermia (prophylaxis and treatment) | [8] |
| Horses | 2 - 4 mg/kg | Intravenous (IV), Intragastric | Pharmacokinetics | [9][10][11] |
| Dogs | 5 - 10 mg/kg | Oral | Pharmacokinetics | [12] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Animal Model | Parameter | Value | Route of Administration | Reference |
| Rats | Onset of Action (Maximal block) | 14 min | Oral (25 mg/kg) | [5] |
| Rats | Half-life (elimination) | 31 min | Intravenous (2 mg/kg) | [5] |
| Rats | Maximal Block of Twitch Tension | ~47% | Intravenous (2 mg/kg) | [5] |
| Rats | Maximal Block of Twitch Tension | ~38% | Oral (25 mg/kg) | [5] |
| Rats | Twitch Depression (EDL muscle) | 25.9% of control | Intravenous (5 mg/kg) | [6] |
| Rats | Twitch Depression (SOL muscle) | 31.3% of control | Intravenous (5 mg/kg) | [6] |
| Horses | Half-life (elimination) | ~129 min | Intravenous (2 mg/kg) | [9][10] |
| Horses | Time to Peak Concentration | 1.5 hours | Intragastric (4 mg/kg) | [9][10] |
| Horses | Bioavailability | ~39% | Intragastric (4 mg/kg) | [9][10] |
| Dogs | Half-life (terminal) | 1.21 - 1.26 hours | Oral (5-10 mg/kg) | [12] |
| Pigs | ED95 (muscle relaxation) | 3.5 mg/kg | Intravenous | [8] |
Experimental Protocols
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for animal studies with dantrolene.
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water for injection, saline, or a specified buffer)
-
Mannitol (B672) (often used as a solubilizing agent)
-
Sodium hydroxide (B78521) (to adjust pH for solubilization)
-
Sterile vials or tubes
-
Vortex mixer
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
For intravenous formulations, dantrolene is often supplied with mannitol and requires reconstitution with sterile water for injection. The pH is typically adjusted to around 9.5 with sodium hydroxide to aid dissolution.
-
For other routes, dissolve the powder in the chosen sterile vehicle to the target concentration. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
Verify the pH of the solution and adjust if necessary, as the solubility of dantrolene is pH-dependent.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution as recommended, often protected from light.
Protocol 2: Induction and Treatment of Malignant Hyperthermia in a Swine Model
Materials:
-
Malignant Hyperthermia Susceptible (MHS) pigs (e.g., Pietrain strain)
-
Anesthesia machine with halothane (B1672932) vaporizer
-
Prepared this compound solution (e.g., 3.5 mg/kg)
-
Intravenous catheters and administration set
-
Physiological monitoring equipment (ECG, end-tidal CO2, temperature probe, blood pressure monitor)
-
Blood gas analyzer
Procedure:
-
Anesthetize the MHS pig with a non-triggering anesthetic agent.
-
Establish intravenous access for drug administration and blood sampling.
-
Monitor and record baseline physiological parameters, including heart rate, respiratory rate, end-tidal CO2, temperature, and blood pressure.
-
To induce a malignant hyperthermia crisis, administer a triggering agent such as halothane (e.g., 1.5-3%) and/or a bolus of succinylcholine (e.g., 2 mg/kg).[8][13]
-
Continuously monitor for signs of MH, which include a rapid rise in end-tidal CO2, muscle rigidity, tachycardia, and hyperthermia.[13]
-
Upon confirmation of an MH crisis, administer the prepared this compound solution intravenously. A dose of 3.5 mg/kg has been shown to be effective in pigs.[8]
-
Continue to monitor physiological parameters to assess the therapeutic effect of dantrolene.
-
Collect blood samples periodically to analyze blood gases and lactate (B86563) levels.
-
For prophylactic studies, administer dantrolene prior to the introduction of the triggering agents.
Protocol 3: Assessment of Motor Function using the Beam Walk Test in Rodents
Materials:
-
Narrow wooden or plastic beam (e.g., 1-2 cm wide, 1 m long) elevated above the floor
-
A start platform and an enclosed, dark goal box
-
Video recording equipment
-
Prepared this compound solution and vehicle control
-
Administration supplies (e.g., gavage needles, syringes)
Procedure:
-
Acclimation and Training: For 2-3 days prior to the experiment, train the animals to traverse the beam from the start platform to the goal box. Several trials per day are recommended.
-
Drug Administration: On the test day, administer this compound or the vehicle control to the respective groups of animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Allow sufficient time for the drug to take effect based on its known pharmacokinetics.
-
Testing: Place the animal on the start platform and record the time it takes to traverse the beam to the goal box. Also, count the number of foot slips (when a limb slips off the beam).
-
A maximum trial time (e.g., 60-120 seconds) should be set.
-
Perform multiple trials for each animal and average the results.
-
Data Analysis: Compare the traverse time and the number of foot slips between the dantrolene-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in traverse time and/or the number of foot slips in the dantrolene group would indicate muscle relaxation or motor impairment.
Conclusion
This compound is a valuable tool for inducing muscle relaxation in animal studies and holds promise as a neuroprotective agent. The protocols and data presented here provide a foundation for researchers to design and execute well-controlled experiments to investigate the effects of dantrolene in various animal models. Careful consideration of the appropriate dosage, administration route, and outcome measures is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Current clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effect of this compound on rat skeletal muscle in relation to the plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of this compound on rat fast and slow muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of early vs. late administration of dantrolene in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene dose response in malignant hyperthermia-susceptible (MHS) swine: method to obtain prophylaxis and therapeusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. Pharmacokinetics of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in horses [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. In vivo induced malignant hyperthermia in pigs. I. Physiological and biochemical changes and the influence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dantrolene Sodium in a C. elegans Model of Necrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necrotic cell death is a critical process implicated in a variety of human pathologies, including stroke, trauma, and neurodegenerative diseases. The nematode Caenorhabditis elegans has emerged as a powerful in vivo model system for dissecting the genetic and molecular mechanisms underlying necrosis.[1][2][3] Gain-of-function mutations in specific ion channel subunits, such as the degenerin gene mec-4, lead to a well-characterized necrotic death of specific neurons, providing a robust platform for screening and characterizing potential therapeutic compounds.[1][4] One such compound of interest is Dantrolene Sodium, a muscle relaxant that has shown neuroprotective effects.[5][6] This document provides detailed experimental protocols for the application of this compound in a C. elegans model of necrosis, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Dantrolene functions as an antagonist of the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the membrane of the endoplasmic reticulum (ER).[5][6] In C. elegans models of necrosis, excessive calcium influx is a key initiating event, leading to a cascade of downstream cellular destruction involving calcium-dependent proteases like calpains and lysosomal enzymes.[1][2] By inhibiting the release of calcium from the ER, Dantrolene has been shown to suppress necrotic cell death in these models.[5][7]
Data Presentation
The following table summarizes the quantitative effect of this compound on touch cell necrosis in the mec-4(d) genetic background. In this model, a gain-of-function mutation in the mec-4 gene causes the swelling and death of six touch receptor neurons.[1][4] The number of surviving touch cells, often visualized using a fluorescent reporter like GFP, is a direct measure of the extent of necrosis.
| Treatment Group | Dantrolene Concentration (µM) | Mean Number of Surviving Touch Cells per Animal | Percentage of Touch Cell Survival | Reference |
| Control (untreated) | 0 | Varies by study (baseline necrosis) | - | [8] |
| Dantrolene Treated | 10 | Significantly increased vs. control | - | [1][8] |
Note: The exact number of surviving touch cells can vary between experiments and laboratories. The key finding is the statistically significant increase in survival with Dantrolene treatment.[8]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a stock solution of this compound for use in C. elegans experiments.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in nuclease-free water.[1]
-
Gently vortex the solution to ensure it is fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
Preparation of Dantrolene-Containing NGM Plates
This protocol describes how to incorporate this compound into Nematode Growth Medium (NGM) agar (B569324) plates for treating C. elegans.
Materials:
-
Standard NGM agar components (NaCl, Bacto-peptone, Agar)
-
1 M CaCl₂
-
1 M MgSO₄
-
5 mg/mL Cholesterol in ethanol
-
1 M KPO₄ buffer (pH 6.0)
-
10 mM this compound stock solution
-
E. coli OP50 culture
Procedure:
-
Prepare NGM agar according to standard protocols.[9]
-
Autoclave the NGM and allow it to cool to approximately 55°C.
-
Add CaCl₂, MgSO₄, cholesterol, and KPO₄ buffer to the molten agar.
-
Add the 10 mM this compound stock solution to the NGM to achieve the desired final concentration (e.g., 10 µM).[1] Mix thoroughly by swirling the flask.
-
Pour the Dantrolene-containing NGM into petri plates and allow them to solidify.
-
Once solidified, seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow for 1-2 days at room temperature before use.
C. elegans Necrosis Assay with Dantrolene Treatment
This protocol outlines the procedure for assessing the effect of this compound on touch cell necrosis in the mec-4(d) mutant background.
Materials:
-
C. elegans strain carrying the mec-4(d) mutation and a touch cell-specific fluorescent reporter (e.g., Pmec-4::gfp).
-
Control NGM plates seeded with E. coli OP50.
-
Dantrolene-containing NGM plates (e.g., 10 µM) seeded with E. coli OP50.
-
Fluorescence dissecting microscope or a compound microscope with fluorescence capabilities.
Procedure:
-
Synchronize the C. elegans population to obtain a cohort of age-matched animals (e.g., L1 larvae).
-
Transfer a population of synchronized L1 larvae onto both control and Dantrolene-containing NGM plates.
-
Culture the worms at 20°C.
-
For mec-4(d)-induced touch cell necrosis, which occurs shortly after hatching, animals can be scored at the L2 or L4 stage.[1][8]
-
To score, mount the worms on an agar pad on a microscope slide.
-
Using a fluorescence microscope, count the number of fluorescently labeled touch neurons in each animal. There are typically six touch receptor neurons: AVM, PVM, ALML, ALMR, PLML, and PLMR.[1]
-
Record the number of surviving touch cells for each worm in both the control and Dantrolene-treated groups.
-
Perform statistical analysis (e.g., t-test) to determine if there is a significant difference in the number of surviving touch cells between the two groups.
Visualizations
Signaling Pathway of Degenerin-Induced Necrosis and Dantrolene Intervention
References
- 1. Necrosis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic control of necrosis – another type of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrosis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing the Killing Machine: Non-canonical Roles of the Cell Death Apparatus in Caenorhabditis elegans Neurons [frontiersin.org]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dantrolene Sodium Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges of dantrolene sodium in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions at physiological pH?
A1: this compound is a weakly acidic molecule with low intrinsic water solubility. At a physiological pH of 7.4, its solubility is particularly low, which can lead to precipitation in experimental media.[1][2] The solubility of dantrolene is highly dependent on the pH of the solution.[1][3]
Q2: What is the optimal pH for dissolving and maintaining the stability of this compound in aqueous solutions?
A2: this compound's solubility increases in alkaline conditions. Commercial intravenous formulations are reconstituted to a high pH of approximately 9.5 to enhance dissolution.[3] However, for experimental purposes where stability is a concern, it is crucial to note that dantrolene exhibits maximum stability at a pH of 7.4 and a temperature of 37°C.[4] Both acidic (below pH 7) and more alkaline (above pH 8) conditions can lead to degradation of the molecule.[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used and effective solvents for this purpose.[1][5]
Q4: Can I dissolve this compound directly in common buffers like PBS or saline?
A4: Direct dissolution of this compound powder in aqueous buffers like Phosphate Buffered Saline (PBS) or normal saline (0.9% Sodium Chloride Injection) is often unsuccessful and can lead to precipitation.[1] Acidic solutions, including 5% Dextrose Injection and 0.9% Sodium Chloride Injection, are incompatible with this compound and should be avoided.[6]
Q5: How long is a reconstituted aqueous solution of this compound stable?
A5: Aqueous solutions of this compound are not recommended for long-term storage. When reconstituted for intravenous use, the solution should be protected from direct light and is considered stable for up to 6 hours at a controlled room temperature of 20-25°C (68-77°F).[3][6] For in vitro experiments, it is always best to prepare fresh working solutions from a frozen organic stock solution immediately before use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding this compound powder directly to aqueous buffer. | This compound has very low solubility in neutral aqueous solutions. | Prepare a concentrated stock solution in DMSO or DMF first, and then dilute it into your aqueous experimental medium.[1][5] |
| Solution becomes cloudy or a precipitate forms after diluting the organic stock solution into the aqueous medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic co-solvent may be too low to maintain solubility. The pH of the aqueous medium may be too low. | - Ensure the final concentration is within the solubility limits. - Increase the proportion of the organic co-solvent in the final solution, keeping in mind cellular toxicity (typically <0.5% DMSO). - Adjust the pH of the final medium to be closer to 7.4 for better stability.[1] - Add the stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing.[1] |
| Inconsistent or no biological effect observed in cell-based assays. | - Precipitation: The effective concentration of dantrolene is lower than intended due to precipitation. - Degradation: The compound has degraded due to improper storage, light exposure, or suboptimal pH. - Low Receptor Expression: The cell line used may not express the target ryanodine (B192298) receptors (RyR1 and RyR3) at sufficient levels.[2] | - Visually inspect all solutions for precipitates. If observed, prepare fresh solutions. - Always prepare fresh working solutions from a properly stored, frozen stock. Protect all solutions from light. - Verify the expression of RyR1 and RyR3 in your cell model using methods like RT-PCR or Western blotting.[2] |
| Difficulty dissolving lyophilized clinical-grade this compound. | The reconstitution process may be slow at room temperature. | Warming the sterile water for injection to 40°C can significantly reduce the time required for dissolution.[7] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes | Citations |
| Aqueous Buffer (pH 7.4) | ~18.4 µg/mL | Very low solubility in neutral aqueous solutions. | [8] |
| DMSO | 2 - 21 mg/mL | Solubility can vary. Use fresh, anhydrous DMSO. | [5] |
| DMF | ~10 - 12.5 mg/mL | An alternative organic solvent for stock solutions. | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Illustrates the benefit of a co-solvent for aqueous preparations. | [9] |
Table 2: Stability and Storage of this compound Solutions
| Solution Type | Storage Temperature | Stability | Recommendations | Citations |
| Powder | -20°C | ≥ 2 years | Store in a dry, dark place. | |
| Stock Solution in DMSO/DMF | -20°C or -80°C | Up to 3 months at -20°C; up to 1 year at -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. | [3][5] |
| Reconstituted Aqueous Solution | 20-25°C (Room Temperature) | Up to 6 hours | Prepare immediately before use. Protect from direct light. Do not use if cloudy or precipitated. | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (anhydrous molecular weight: 336.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.23 g/mol * (1000 mg / 1 g) = 3.36 mg
-
-
Weighing: Carefully weigh 3.36 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile, light-protecting tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath can aid dissolution, but avoid high temperatures.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).[1][5]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, perform a 1:1000 dilution.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
-
Mixing: Gently vortex the working solution to ensure it is thoroughly mixed. Add the stock solution dropwise while vortexing to prevent localized high concentrations that could lead to precipitation.[1]
-
Final DMSO Concentration: The final concentration of DMSO in this example is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Mandatory Visualizations
Signaling Pathway: Excitation-Contraction Coupling and Dantrolene's Mechanism of Action
Caption: Dantrolene inhibits RyR1-mediated Ca²⁺ release in excitation-contraction coupling.
Experimental Workflow: Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship: Factors Affecting this compound Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation – Revonto [revonto.com]
- 7. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 8. This compound | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
stability of Dantrolene Sodium solution at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dantrolene Sodium solutions at room temperature. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of a this compound solution?
A1: Dantrolene exhibits maximum stability in an aqueous solution at a pH of 7.4.[1][2][3][4] The degradation rate of the molecule increases in both acidic and alkaline conditions.[1][2][3]
Q2: How should I prepare a this compound solution for intravenous administration in a research setting?
A2: To reconstitute this compound for injection, use sterile water for injection (USP, without a bacteriostatic agent).[2][5][6][7][8] For a standard 20 mg vial, 60 mL of sterile water is typically added, and the vial is shaken until the solution is clear.[2][5][7] It is critical to avoid using acidic solutions such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection, as they are incompatible and can cause precipitation.[2][5][6][7]
Q3: What are the recommended storage conditions and shelf-life for a reconstituted this compound solution?
A3: A reconstituted this compound solution should be protected from direct light and stored at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[5][6][8] The solution is stable for up to 6 hours after reconstitution.[2][5][6][7][8] It is recommended to prepare the infusion immediately before use.[2][6][7]
Q4: What are the primary degradation products of Dantrolene in solution?
A4: Dantrolene degrades via hydrolysis into two primary products. In acidic conditions, the main degradation product results from the cleavage of the imine linkage, forming "compound C" (5-(4-nitrophenyl)-2-furaldehyde).[1][2] In alkaline conditions, the primary degradation product is "compound B," which is formed through the hydrolysis of the hydantoin (B18101) ring.[1][2]
Q5: Are there any known incompatibilities for this compound solutions beyond acidic diluents?
A5: Yes, besides acidic solutions, transferring reconstituted this compound to certain large glass bottles for infusion has been observed to cause precipitate formation.[6][7] Therefore, it is recommended to use sterile intravenous plastic bags for infusions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness observed in the Dantrolene solution. | - Use of an incompatible acidic diluent (e.g., 5% Dextrose, 0.9% Sodium Chloride).[2][5][6][7] - Transferring the reconstituted solution to certain glass bottles.[6][7] - Exceeding the 6-hour stability window after reconstitution.[2][5][6][7][8] | - Always reconstitute with sterile water for injection (without a bacteriostatic agent).[2][5][6][7][8] - For infusions, transfer the contents of reconstituted vials to a sterile intravenous plastic bag.[7] - Prepare the solution immediately prior to use and discard any unused portion after 6 hours.[2][6][7] - Visually inspect the solution for particulate matter and discoloration before administration.[6][7] |
| Unexpectedly rapid degradation of Dantrolene in an experimental buffer. | - The pH of the buffer is too acidic or too alkaline.[1][2] - Elevated storage temperature.[4][9][10] - Exposure to direct light.[1][5][6] | - Adjust the buffer to a pH of 7.4 for maximum stability.[1][2][3][4] - Store the solution at the recommended controlled room temperature.[5][6][8] - Protect the solution from light at all times.[1][5][6] |
| Difficulty dissolving this compound powder in an aqueous buffer. | - Poor aqueous solubility of this compound.[3] | - For experimental use, first dissolve the powder in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with the aqueous buffer.[3][11] |
Quantitative Data
The stability of Dantrolene in aqueous solutions is highly dependent on pH. The degradation follows pseudo-first-order kinetics.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Dantrolene at 37°C
| pH | Rate Constant (k) (min⁻¹) |
| 1.2 | 0.0018 |
| 2.2 | 0.0009 |
| 4.6 | 0.0004 |
| 7.4 | 0.0002 |
| 9.5 | 0.0012 |
| Data derived from studies on the kinetics of dantrolene degradation.[2] |
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
This protocol outlines the preparation of a this compound stock solution for in vitro experiments.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).[11]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture applications.[11]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[11]
Stability-Indicating UPLC Method for Dantrolene
This method is used to determine the degradation kinetics of Dantrolene.[1][4][10]
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1][4][10]
-
Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1][4][10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5).[1][4][10]
-
Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1][4][10]
Methodology:
-
Standard Preparation: Prepare a stock solution of Dantrolene reference standard in a suitable solvent (e.g., dimethylformamide) and dilute to a known concentration.
-
Sample Preparation: Prepare Dantrolene solutions in aqueous buffers of various pH values.
-
Data Acquisition and Analysis: Monitor the chromatograms at 375 nm. Identify and quantify the Dantrolene peak and any degradation products by comparing their retention times and spectra with those of the reference standards.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Dantrolene degradation pathways under different pH conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. This compound for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Preparation – Revonto [revonto.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 10. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 11. benchchem.com [benchchem.com]
Dantrolene Sodium Degradation: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of dantrolene sodium and their biological activities. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound primarily degrades via two main pathways, especially under hydrolytic stress (acidic and alkaline conditions) and exposure to light.[1] The two main degradation products are:
-
Compound B: Formed through the hydrolysis of the hydantoin (B18101) ring.[1][2][3]
-
Compound C (5-(4-nitrophenyl)-2-furaldehyde): Results from the cleavage of the imine linkage.[1][4] This is also a known photolytic degradation product.[1]
Q2: Do the degradation products of this compound retain its muscle relaxant activity?
A2: The current body of scientific literature does not indicate that the primary degradation products, Compound B and 5-(4-nitrophenyl)-2-furaldehyde (B1293686) (Compound C), retain the skeletal muscle relaxant properties of the parent dantrolene molecule.[5] The therapeutic effect of dantrolene is attributed to its specific interaction with the ryanodine (B192298) receptor (RyR1) in skeletal muscle, inhibiting calcium release from the sarcoplasmic reticulum.[6][7] The structural changes that occur during degradation likely eliminate this activity.
Q3: What is the known biological activity and toxicity of the degradation products?
A3: While the muscle relaxant activity is lost, at least one of the degradation products is known to be hazardous. 5-(4-nitrophenyl)-2-furaldehyde (Compound C) is reported to be a mutagenic and carcinogenic compound.[8] It is also classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[9] Another study suggests it may cause genetic defects.[7][10]
Troubleshooting Guide
Issue 1: Loss of experimental effect of dantrolene solution over time.
-
Possible Cause: Chemical degradation of this compound. Dantrolene is susceptible to degradation, particularly when in aqueous solutions.[1] The rate of degradation is influenced by pH, temperature, and light exposure.[1][11]
-
Solution:
-
pH Control: Dantrolene exhibits maximum stability at a physiological pH of 7.4.[11] Both acidic and alkaline conditions accelerate its degradation.[1] It is recommended to prepare and maintain solutions in a buffer at or near pH 7.4.
-
Temperature: Store stock solutions at -20°C. For experimental use, prepare fresh solutions daily and keep them on ice when not in use.
-
Light Protection: Protect dantrolene solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1]
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Formation of cytotoxic degradation products. The degradation product 5-(4-nitrophenyl)-2-furaldehyde is known to be toxic and can interfere with experimental results by causing cell death or stress, independent of the intended pharmacological effect of dantrolene.[8][9]
-
Solution:
-
Fresh Preparations: Always use freshly prepared dantrolene solutions for your experiments to minimize the concentration of degradation products.
-
Purity Analysis: If you suspect degradation, the purity of your dantrolene solution can be assessed using stability-indicating HPLC or UPLC methods.[1][11]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to dantrolene's stability and the toxicity of its major degradation product.
Table 1: Pseudo-First-Order Degradation Rate Constants (k) for Dantrolene in Aqueous Solution
| pH | Temperature (°C) | k (min⁻¹) |
| 1.2 | 25 | 0.00035 |
| 1.2 | 37 | 0.00068 |
| 1.2 | 50 | 0.00112 |
| 7.4 | 25 | 0.00001 |
| 7.4 | 37 | 0.00002 |
| 7.4 | 50 | 0.00005 |
| 9.5 | 25 | 0.00012 |
| 9.5 | 37 | 0.00024 |
| 9.5 | 50 | 0.00047 |
| Data sourced from Khan et al. (2012).[1] |
Table 2: Toxicity Profile of 5-(4-nitrophenyl)-2-furaldehyde (Compound C)
| Toxicity Endpoint | Observation |
| Mutagenicity | Reported to be mutagenic.[8] |
| Carcinogenicity | Reported to be carcinogenic.[8] |
| Acute Oral Toxicity | Harmful if swallowed.[9] |
| Skin Irritation | Causes skin irritation.[9] |
| Eye Irritation | Causes serious eye irritation.[9] |
| Genetic Defects | Suspected of causing genetic defects.[7][10] |
Signaling Pathways and Experimental Workflows
Dantrolene's Mechanism of Action in Excitation-Contraction Coupling
Caption: Dantrolene's inhibitory effect on skeletal muscle excitation-contraction coupling.
Experimental Workflow for Assessing Dantrolene Degradation
Caption: Workflow for studying dantrolene degradation.
Experimental Protocols
UPLC Method for Stability Studies of Dantrolene
This method is used to determine the degradation kinetics of dantrolene.[1]
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1]
-
Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5).[1]
-
Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 4 µL.[1]
-
Detection: PDA detector at 375 nm.[1]
In Vitro Muscle Cell Contractility Assay
This protocol provides a general framework for assessing the effect of dantrolene and its degradation products on muscle cell contraction.
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Contraction Induction: Induce myotube contraction using electrical field stimulation (e.g., 10 V, 1 Hz, 2 ms (B15284909) pulses) or chemical stimulation (e.g., acetylcholine (B1216132) or high potassium solution).
-
Treatment: Pre-incubate the differentiated myotubes with varying concentrations of dantrolene or its degradation products for a specified period before inducing contraction.
-
Data Acquisition: Record videos of the contracting myotubes.
-
Analysis: Quantify the extent and velocity of myotube shortening using video analysis software. Compare the contraction parameters between treated and untreated cells.
[³H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of dantrolene and its degradation products to the ryanodine receptor.
-
Materials: Sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle, [³H]ryanodine, binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1), and the test compounds.
-
Procedure:
-
Incubate SR vesicles with a fixed concentration of [³H]ryanodine and varying concentrations of the test compound (dantrolene or degradation product).
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ryanodine).
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound [³H]ryanodine.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding).
-
References
- 1. The excitation–contraction coupling mechanism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of some 5-nitro-2-furaldehyde oximes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. Muscle relaxant properties of the identified metabolites of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Different stability-indicating chromatographic methods for specific determination of paracetamol, this compound, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
Technical Support Center: Optimizing Dantrolene Sodium Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dantrolene Sodium concentration for their experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions (Ca²⁺) from intracellular stores, specifically the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER).[1][2] It acts as an antagonist to ryanodine (B192298) receptors (RyR), primarily isoforms RyR1 and RyR3, which are crucial for excitation-contraction coupling in muscle cells and are also found in other cell types, including neurons.[1][3][4][5] By blocking these receptors, Dantrolene effectively reduces cytoplasmic calcium levels, thereby preventing the cellular damage caused by calcium overload.[3][6][7]
Q2: What are the primary in vitro research applications of this compound?
A2: In a research setting, Dantrolene is widely utilized for its cytoprotective properties.[1][3] It is a valuable tool for studying the role of intracellular calcium signaling in various cellular processes, including apoptosis and cell injury.[1] By preventing unregulated calcium release, it can protect cells from damage in models of ischemia, neurotoxicity, and other conditions where calcium homeostasis is disrupted.[1][3]
Q3: Which ryanodine receptor (RyR) isoforms does Dantrolene target?
A3: Mammalian tissues contain three isoforms of the ryanodine receptor. Dantrolene primarily inhibits RyR1, which is predominantly found in skeletal muscle, and RyR3, which is expressed at lower levels in various tissues, including the brain.[3][4][5] It has a significantly lower affinity for RyR2, the primary isoform in cardiac muscle, which accounts for its minimal impact on heart muscle contraction at therapeutic concentrations.[4]
Q4: Should I be concerned about hepatotoxicity when using Dantrolene in in vitro studies?
A4: Yes, clinical use of Dantrolene has been associated with hepatotoxicity, and it carries a black box warning for this adverse effect.[8] While this is a more significant concern for long-term, systemic administration in patients, researchers using liver-derived cell lines (e.g., HepG2) or conducting experiments with prolonged exposure (>72 hours) should be mindful of potential dose-dependent cytotoxicity.[1]
Troubleshooting Guide
Issue: I am observing unexpected cytotoxicity or low cell viability after Dantrolene treatment.
-
Q: What is a typical starting concentration range for in vitro experiments?
-
A: The effective and non-toxic concentration of Dantrolene can vary significantly depending on the cell type.[1] Based on published studies, a common starting range is between 1 µM and 60 µM.[1] For initial screening or for use with sensitive cell lines, it is advisable to begin with a lower concentration (e.g., 1-10 µM) and perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]
-
-
Q: My cells are showing signs of toxicity even at low Dantrolene concentrations. What could be the cause?
-
A: Several factors could be contributing to this issue:
-
Solvent Toxicity: this compound has poor water solubility and is often dissolved in an organic solvent like DMSO.[1] Ensure that the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control (culture medium with the same concentration of solvent as the highest Dantrolene dose) in your experiments.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to disruptions in calcium signaling or to the Dantrolene molecule itself.[1]
-
Prolonged Exposure: Continuous exposure to Dantrolene over several days may lead to cytotoxicity that is not apparent in short-term assays (e.g., 24 hours).[1] Consider varying the incubation time to assess time-dependent effects.
-
Compound Purity and Stability: Verify the purity of your this compound. Ensure that your stock solution has been stored correctly (protected from light at the appropriate temperature) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1]
-
-
Issue: I am having difficulty dissolving the this compound powder.
-
Q: What is the recommended procedure for preparing a this compound stock solution?
-
A: Due to its poor water solubility, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] To aid dissolution, you can warm the solvent slightly (e.g., to 37°C).[1] Once fully dissolved, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations.[1] Remember to protect the stock solution from light.[3]
-
Data Presentation: this compound Concentrations in In Vitro Studies
The following table summarizes this compound concentrations used in various in vitro studies. This data can serve as a starting point for designing your experiments.
| Cell Type | Experimental Model | Effective Concentration Range (µM) | Observed Effect |
| Primary Cortical Neurons | Glutamate-induced excitotoxicity | 5 - 30 | Neuroprotection |
| Cerebellar Granule Neurons | NMDA-induced neurotoxicity | 5 - 30 | Inhibition of neuronal cell death |
| GT1-7 Hypothalamic Cells | Thapsigargin-induced apoptosis | 10 - 50 | Inhibition of apoptosis and DNA fragmentation |
| SH-SY5Y Neuroblastoma Cells | MPP+ induced neurotoxicity | 10 - 40 | Neuroprotection |
| iPSCs from Alzheimer's patients | - | 30 | Promoted cell viability |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxic effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[1]
-
Preparation of Dantrolene Dilutions: Prepare a series of 2X concentrated dilutions of this compound in your complete cell culture medium. Also, prepare a 2X vehicle control containing the same concentration of solvent (e.g., DMSO) as your highest Dantrolene concentration.[1]
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X Dantrolene dilutions and controls to the appropriate wells, resulting in a 1X final concentration. Include untreated and vehicle control wells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[1][9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1][9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.[1] Plot the viability against the Dantrolene concentration to determine the dose at which cytotoxicity is observed.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.
-
Experimental Setup: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Assay: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for the time specified by the manufacturer and then measure the absorbance at the recommended wavelength using a microplate reader.[9][10]
-
Analysis: Determine the amount of LDH release relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
Caspase-3/7 Activity Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Experimental Setup: Seed cells in a white-walled 96-well plate and treat with this compound as previously described. It is important to include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[1]
-
Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).[1]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.[1]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[1]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway of this compound's Cytoprotective Effect
Caption: Dantrolene's mechanism of action in preventing cytotoxicity.
Experimental Workflow for Assessing Dantrolene's Cytotoxicity
Caption: A typical experimental workflow for cytotoxicity assessment.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision-making guide for troubleshooting cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Lot-to-Lot Variability of Dantrolene Sodium
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential lot-to-lot variability of Dantrolene Sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a postsynaptic muscle relaxant.[1] Its primary mechanism of action is the inhibition of ryanodine (B192298) receptors (RyR), mainly the RyR1 isoform located in the sarcoplasmic reticulum of skeletal muscle.[1][2] By binding to the RyR1 channel, Dantrolene blocks the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which in turn uncouples muscle excitation from contraction.[1]
Q2: What does "lot-to-lot variability" of this compound entail and why is it a concern for researchers?
Q3: What are the common impurities found in this compound?
A3: Impurities in this compound can stem from the synthesis process or from degradation over time.[6] A frequently cited process-related impurity, which is also a known degradation product, is 5-(4-nitrophenyl)-2-furaldehyde.[1][7][8] This compound is also the synthetic precursor to Dantrolene.[1][7] Other potential impurities may include unreacted intermediates and by-products from the synthesis of the hydantoin (B18101) derivative.[1] Dantrolene can also degrade via hydrolysis into two primary products, especially in acidic and alkaline conditions, referred to as compound B (from hydrolysis of the hydantoin ring) and compound C (from hydrolysis of the imine linkage).[9][10]
Q4: How does pH affect the stability and solubility of this compound?
A4: this compound's stability and solubility are highly dependent on pH. It exhibits maximum stability in an aqueous solution at a physiological pH of 7.4.[9][11] The rate of degradation increases in both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions.[9] this compound has poor aqueous solubility, which is significantly enhanced at a higher pH.[9][12] Commercial intravenous formulations are reconstituted to a pH of approximately 9.5 to 10.3 to improve solubility.[9][13]
Q5: What are the different formulations of this compound available and how do they differ?
A5: Several formulations of intravenous this compound exist. The traditional preparation is a lyophilized powder in 20 mg vials that requires reconstitution with 60 ml of sterile water and contains 3 grams of mannitol.[14][15] Newer formulations are available in 120 mg or 250 mg vials that require a much smaller volume of sterile water for reconstitution (e.g., 20 ml for the 120 mg vial and 5 ml for the 250 mg vial) and may not contain mannitol.[14][16] These newer formulations can be prepared more quickly.[16] Another formulation, a nanosuspension, was introduced as a more concentrated alternative.[17]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based calcium imaging assays.
-
Symptom: Observation of a different magnitude of inhibition of calcium release or a shift in the IC50 value for this compound between experiments using different lots.[1]
-
Possible Cause: Lot-to-lot variability in the purity or potency of the this compound. Impurities might interfere with the assay, or the concentration of the active compound may be lower than stated.[1]
-
Troubleshooting Steps:
-
Qualify New Lots: Before conducting critical experiments, perform a dose-response curve with each new lot against a known positive control to determine its relative potency.[1]
-
HPLC Analysis: If significant differences are noted, consider performing High-Performance Liquid Chromatography (HPLC) analysis to compare the purity and impurity profiles of the different lots.[1]
-
Solubility Check: Ensure the complete dissolution of the this compound powder. Incompletely dissolved lots will lead to a lower effective concentration.[1] You may need to adjust your solvent or use sonication to aid dissolution.[1][18]
-
Standardize Stock Solution Preparation: Prepare and aliquot stock solutions from a single, qualified lot for an entire series of experiments to minimize variability.[1]
-
Issue 2: Precipitation or cloudiness observed in the Dantrolene solution.
-
Symptom: The this compound solution becomes cloudy or forms a precipitate after reconstitution.[9]
-
Possible Cause: this compound has poor aqueous solubility, which is highly dependent on the pH of the solution. Precipitation is a common problem if the pH is not optimal.[9] Commercial intravenous formulations are reconstituted to a high pH (around 9.5 to 10.3) to enhance solubility.[9] Using incompatible acidic diluents like 5% Dextrose Injection or 0.9% Sodium Chloride Injection can also cause precipitation.[10]
-
Troubleshooting Steps:
-
pH Adjustment: When preparing solutions for experimental use, ensure the pH of your aqueous buffer is sufficiently high to maintain solubility.
-
Use of Organic Solvents: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[9][19]
-
Avoid Incompatible Diluents: Do not use acidic solutions for reconstitution.[10]
-
Issue 3: Loss of Dantrolene activity over time in prepared solutions.
-
Symptom: A noticeable decrease in the activity of a Dantrolene solution over time.[9]
-
Possible Cause: Chemical degradation of Dantrolene, which is significantly influenced by pH and light exposure.[9][18] Dantrolene is most stable at a physiological pH of 7.4 and is susceptible to degradation under both acidic and alkaline conditions.[9][10] It is also light-sensitive.[18]
-
Troubleshooting Steps:
-
Maintain Optimal pH: For experiments where stability is critical, maintain the pH of your solutions at or near 7.4.[9]
-
Protect from Light: Protect all Dantrolene-containing solutions from direct light by using amber vials or by wrapping containers in aluminum foil.[18][20]
-
Prepare Fresh Solutions: Prepare fresh solutions for each experiment to minimize degradation.[21] Aqueous solutions should be used within a short timeframe (e.g., within 6 hours for reconstituted clinical formulations).[10][18]
-
Proper Storage: Store stock solutions in appropriate solvents (e.g., DMSO, DMF) at -20°C in aliquots to avoid repeated freeze-thaw cycles.[18][22]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉N₄NaO₅ | [23] |
| Molecular Weight | 336.23 g/mol | [23] |
| Appearance | Crystalline solid, Orange solid | [19][22] |
| Solubility in DMSO | ~2 mg/mL | [19] |
| Solubility in DMF | ~10 mg/mL | [19] |
| Aqueous Solubility | Sparingly soluble, highly pH-dependent | [9][19] |
| Optimal pH for Stability | 7.4 | [9][11] |
Table 2: Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters | Reference |
| HPLC | Purity assessment, impurity profiling, and stability testing. | Column: C8 or C18 reverse-phase. Mobile Phase: Methanol, acetonitrile, and water mixture. Detection: UV at 315 nm or 380 nm. | [1][24] |
| HPTLC | Impurity profiling. | Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates. Mobile Phase: Chloroform-ethyl acetate-acetic acid mixture. Detection: UV scanner at 380 nm. | [7][24] |
| Dissolution Testing | Assess the rate at which the drug dissolves. | Varies by formulation (capsule vs. injection). Refer to FDA and USP databases for specific methods. | [25][26] |
| FTNIR Spectrometry | Identify intra- and inter-lot variability. | Compares spectral signatures of different samples. | [4][5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization for specific instrumentation and columns.
-
Objective: To determine the purity of a this compound lot and identify any impurities.
-
Materials:
-
This compound sample
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
C8 or C18 reverse-phase HPLC column[1]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and water (e.g., 250:250:500 v/v/v).[1] The final composition may need to be optimized.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.2 mg/mL).[1]
-
Sample Preparation: Prepare the this compound sample from the lot to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (area percent method).
-
Quantify any impurities by comparing their peak areas to the main peak area or by using specific reference standards for the impurities if available.
-
-
Protocol 2: Dissolution Testing for this compound Capsules
This protocol is based on general guidelines from the FDA and USP and should be adapted based on the specific product monograph.
-
Objective: To assess the dissolution rate of this compound from a capsule formulation.
-
Materials:
-
This compound capsules
-
Dissolution apparatus (e.g., USP Apparatus 1 or 2)
-
Dissolution medium (e.g., 0.5% methylbenzethonium chloride in water)[26]
-
HPLC or UV spectrophotometer for analysis
-
-
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to the USP general chapter <711>.
-
Medium: Use the specified dissolution medium (e.g., 900 mL of 0.5% methylbenzethonium chloride in water).[26]
-
Testing: Place one capsule in each vessel and start the apparatus.
-
Sampling: Withdraw samples at specified time points.
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as HPLC or UV spectrophotometry.
-
Data Interpretation: Compare the dissolution profile to the specifications outlined in the relevant pharmacopeia or product guidance.[25]
-
Visualizations
Caption: Dantrolene's inhibitory action on excitation-contraction coupling.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Workflow for HPLC purity and impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene, sodium salt | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrometric Analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrometric Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Different stability-indicating chromatographic methods for specific determination of paracetamol, this compound, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Current clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. salg.ac.uk [salg.ac.uk]
- 17. uu.edu [uu.edu]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound salt | 14663-23-1 [chemicalbook.com]
- 23. This compound | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. usp.org [usp.org]
Technical Support Center: Dantrolene Sodium In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects and in vitro applications of Dantrolene Sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound? A1: this compound is a postsynaptic muscle relaxant that directly interferes with the muscle contraction process.[1] Its primary mechanism is the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle and the endoplasmic reticulum (ER) in other cell types.[2][3] It achieves this by binding to and antagonizing the ryanodine (B192298) receptor (RyR), primarily the RyR1 isoform, which is predominant in skeletal muscle.[2][3][4]
Q2: Which Ryanodine Receptor (RyR) isoforms does Dantrolene target? A2: Dantrolene exhibits selectivity for different RyR isoforms. It primarily inhibits RyR1 (skeletal muscle) and RyR3 (found at lower levels in various tissues, including the brain).[3][5] Under normal physiological conditions, it has minimal effect on RyR2, the cardiac isoform, which accounts for its low cardiotoxicity at therapeutic doses.[3][6] However, under certain pathological conditions, such as heart failure, RyR2 can become sensitive to Dantrolene's inhibitory effects.[3][7]
Q3: What are the potential off-target effects of Dantrolene in vitro? A3: While highly selective, Dantrolene can exhibit several off-target or unexpected effects in vitro:
-
Biphasic effect on RyR1: Studies have shown a concentration-dependent biphasic effect. At low nanomolar concentrations, Dantrolene can activate the RyR1 channel, while at higher micromolar concentrations, it is inhibitory. This suggests the presence of at least two different binding sites.[8]
-
Myocardial Effects: At high concentrations (e.g., 100 µM), Dantrolene can induce a moderate negative inotropic (contraction-weakening) effect on myocardial tissue, likely by decreasing the entry of calcium across the cell membrane (transarcolemmal calcium entry).[9]
-
Mitochondrial Calcium Uptake: Dantrolene has been reported to inhibit mitochondrial Ca²⁺ uptake, which may contribute to its neuroprotective effects by preventing mitochondrial calcium overload.[10][11]
-
Antioxidant Properties: Some studies have shown that Dantrolene possesses antioxidant activity and reducing power in linoleic acid emulsion systems, though it does not appear to have significant direct free radical scavenging activity.[12]
Q4: Should I be concerned about hepatotoxicity in my in vitro experiments? A4: Yes, this is a consideration for specific experimental designs. The clinical use of oral Dantrolene carries a black box warning for hepatotoxicity.[4][13] While this is mainly a concern for long-term systemic administration, researchers using liver-derived cell lines (e.g., HepG2) or conducting experiments lasting longer than 72 hours should be mindful of potential dose-dependent toxicity and consider assessing cell viability.[13]
Q5: Can Dantrolene interact with other compounds in my cell culture medium? A5: Yes, interactions are possible. Dantrolene's effects can be influenced by other agents. For example, its interaction with calcium channel blockers of the diltiazem/verapamil type can lead to severe cardiovascular collapse in vivo, suggesting potential for complex interactions in vitro.[14] It can also potentiate the effects of CNS depressants.[14] Always consider the components of your experimental system.
Data Presentation: Quantitative In Vitro Data
The following tables summarize key quantitative data from in vitro studies to guide experimental design.
Table 1: Effective Concentrations and Inhibitory Constants
| Parameter | Cell/Tissue Type | Species | Effect | Concentration / Constant | Citation |
| IC₅₀ | Failing Cardiomyocytes (SR Vesicles) | Dog | Suppression of Ca²⁺ Leak | ~0.3 µM | [7][15] |
| Kᵢ | Skeletal Muscle SR Vesicles | Pig | Inhibition of [³H]ryanodine binding | ~150 nM | [16] |
| Effective Conc. | Primary Cortical Neurons | Rat | Neuroprotection (vs. Glutamate) | 10 µM | [17] |
| Effective Conc. | Neuronal Cell Culture / Tissues | Various | General Neuroprotection | 10 - 100 µM | [5] |
| Ineffective Conc. | Neuronal Cell Culture / Tissues | Various | Inconsistent Neuroprotection | 1 - 10 µM | [5] |
| Negative Inotropy | Left Ventricular Papillary Muscles | Rat | Reduced Active Force | 100 µM (10⁻⁴ M) | [9] |
| Channel Activation | Isolated RyR1 Receptor | Human | Increased Open-State Probability | Nanomolar (nM) range | [8] |
| Channel Inhibition | Isolated RyR1 Receptor | Human | Reduced Channel Activity | Micromolar (µM) range | [8] |
Table 2: Antioxidant Activity
| Assay | Substrate | Dantrolene Concentration | % Inhibition of Peroxidation | Citation |
| Thiocyanate Method | Linoleic Acid Emulsion | 50 µg | 55% | [12] |
| Thiocyanate Method | Linoleic Acid Emulsion | 100 µg | 70% | [12] |
| Thiocyanate Method | Linoleic Acid Emulsion | 250 µg | 82% | [12] |
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows related to this compound.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Question: My this compound is not dissolving in my aqueous culture medium. What should I do?
-
Answer: this compound has very poor water solubility.[13] It is standard practice to first dissolve it in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). You can gently warm the solvent to 37°C to aid dissolution. This stock solution can then be serially diluted into your final culture medium. Crucially , you must run a "vehicle control" experiment using the same final concentration of DMSO that your Dantrolene-treated cells receive to ensure the solvent itself is not causing an effect.[13]
Issue 2: Unexpected Cytotoxicity or Low Cell Viability
-
Question: I'm observing high levels of cell death in my cultures, even at concentrations that should be non-toxic. What could be the cause?
-
Answer: There are several potential reasons for unexpected cytotoxicity:
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) in the culture medium may be too high. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid toxicity.[13] Always run a vehicle control.
-
Cell Line Sensitivity: Your specific cell line may be unusually sensitive to perturbations in calcium signaling or to the Dantrolene compound itself.[13] It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your particular model.
-
Prolonged Exposure: Cytotoxicity may not be apparent in short-term assays but can emerge with continuous exposure over several days.[13] Consider varying the incubation time or using a shorter treatment window.
-
Compound Purity and Stability: Ensure the purity of your this compound. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. Store stock solutions protected from light and at the recommended temperature (typically -20°C).[13]
-
Issue 3: Inconsistent or No Observable Effect
-
Question: I am not seeing the expected inhibitory effect of Dantrolene in my assay. Why might this be?
-
Answer: This can stem from several factors:
-
Concentration: The effect of Dantrolene is highly concentration-dependent. As noted, nanomolar concentrations can paradoxically activate RyR1, while micromolar concentrations are needed for inhibition.[8] Ensure your concentration is appropriate for an inhibitory effect (typically in the 1-100 µM range for cellular assays).
-
RyR Isoform Expression: Confirm that your cell model expresses a Dantrolene-sensitive RyR isoform (RyR1 or RyR3). If your cells predominantly express RyR2, you may not see a significant effect under normal conditions.[3]
-
Experimental Conditions: The inhibitory action of Dantrolene on RyR1 in cell-free experiments can be dependent on factors like the presence of ATP, calmodulin, and magnesium, as well as temperature.[6] While less critical in whole-cell assays, extreme deviations from physiological conditions in your buffer or medium could influence the drug's activity.
-
Experimental Protocols
Protocol 1: MTT Assay for Dantrolene Cytotoxicity Assessment
This protocol is used to determine the concentration at which this compound becomes toxic to a specific cell line.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Preparation of Dantrolene Dilutions: Prepare a 2X concentrated serial dilution of Dantrolene in culture medium from your DMSO stock. Also, prepare a 2X vehicle control with the highest corresponding DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Dantrolene dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan (B1609692) crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.[13] Plot viability versus Dantrolene concentration to determine the cytotoxic dose range.
Protocol 2: Intracellular Calcium Measurement with Fura-2 AM
This protocol measures changes in cytosolic calcium in response to a stimulus, with and without Dantrolene.[17]
-
Cell Preparation: Culture primary neurons or other cells of interest on glass coverslips.
-
Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS). Incubate the cells with the loading solution for 30-45 minutes at 37°C.[17]
-
Washing: Wash the cells three times with HBSS to remove extracellular dye. Allow the cells to rest for at least 20 minutes to permit complete de-esterification of the dye inside the cells.[17]
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence imaging system equipped for dual-wavelength excitation.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.[17]
-
Dantrolene Treatment: To assess the effect of Dantrolene, perfuse the cells with an HBSS solution containing the desired concentration of Dantrolene (e.g., 10 µM) for 5-10 minutes while continuing to record.[17]
-
Stimulation: Challenge the cells with a Ca²⁺-mobilizing agonist (e.g., 100 µM glutamate (B1630785) or ATP) in the continued presence or absence of Dantrolene.[17]
-
Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio from baseline to determine the effect of Dantrolene on the agonist-induced calcium increase.[17]
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound can increase or attenuate activity of skeletal muscle ryanodine receptor calcium release channel. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of dantrolene on rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dantrolene - Wikipedia [en.wikipedia.org]
- 15. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing interdomain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dantrolene Sodium-Induced Hepatotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dantrolene sodium-induced hepatotoxicity in long-term experimental studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of dantrolene-induced hepatotoxicity in long-term use?
A1: The incidence of hepatic injury during long-term this compound therapy (monitored for at least 60 days) is approximately 1.8%. Of these cases, about 0.6% present with icteric hepatitis, and the fatality rate is around 0.3%.[1] The majority of adverse reactions, around 71%, occur between the first and sixth months of therapy.[1]
Q2: What are the primary risk factors for developing dantrolene-induced hepatotoxicity?
A2: Key risk factors include:
-
Dosage: Daily doses of 300 mg or more are associated with a higher incidence of hepatotoxic reactions and account for the majority (85%) of fatalities.[1]
-
Duration of Therapy: Most adverse reactions occur between 1 and 6 months of treatment. Fatalities have been reported after at least 2 months of therapy, with 57% of fatal cases having been exposed for at least 6 months.[1]
-
Age and Sex: Fatalities are more common in patients over 30 years of age, with a higher incidence in females.[1]
-
Concomitant Medications: The risk of hepatic injury appears to be greater in patients taking other medications in addition to dantrolene.
Q3: What is the proposed mechanism of dantrolene-induced hepatotoxicity?
A3: The exact mechanism is not fully understood, but it is thought to be related to the formation of reactive metabolites.[2] Dantrolene is metabolized in the liver, primarily by aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2).[3] The metabolic process can lead to the formation of a hydroxylamine (B1172632) intermediate, which is a suspected electrophilic and potentially toxic metabolite.[3] This is supported by the observation that higher doses are associated with more severe injury, suggesting a toxic metabolite rather than a hypersensitivity reaction.[2]
Q4: What are the typical clinical and pathological features of dantrolene-induced liver injury?
A4: The injury is mainly hepatocellular, presenting as acute or subacute hepatitis or chronic active hepatitis.[1] Histological findings often resemble acute hepatitis.[4] Allergic features like fever, rash, and eosinophilia are rare.
Q5: What are the recommended in vitro models for studying dantrolene hepatotoxicity?
A5:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro toxicity studies due to their physiological relevance. However, they have a limited lifespan in standard 2D culture.[5]
-
Hepatoma Cell Lines (e.g., HepG2): Widely used for initial screening, but they may not fully recapitulate the metabolic capabilities of primary hepatocytes.[6]
-
3D Liver Spheroids: These models can maintain hepatocyte function for longer periods, making them suitable for chronic toxicity studies.[5]
-
Co-culture Systems: Culturing hepatocytes with other liver cell types (e.g., Kupffer cells, stellate cells) can help maintain their phenotype and provide a more in vivo-like environment.[7]
Q6: What are the key considerations for designing long-term in vivo studies in animal models?
A6:
-
Animal Model Selection: Rodent models (rats, mice) are commonly used. However, it's important to note that some studies have reported difficulty in inducing hepatotoxicity in mice with dantrolene alone.[8] Co-administration with agents that modulate drug metabolism may be necessary to enhance toxicity.[8]
-
Dosing Regimen: Doses should be carefully selected based on pilot studies to induce detectable but sub-lethal hepatotoxicity. Chronic daily oral administration is a common approach.
-
Monitoring: Regular monitoring of liver function through serum biochemistry (ALT, AST, ALP, bilirubin) is crucial. Histopathological examination of the liver at the end of the study is essential to assess the extent of injury.
Section 2: Troubleshooting Guides
Guide 1: In Vitro Hepatotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. Uneven drug distribution in wells. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for even dispensing. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low cell viability in control (untreated) wells | Improper thawing or handling of cryopreserved hepatocytes.[9] Suboptimal culture medium or coating of culture plates. Contamination (bacterial or fungal). | Follow the supplier's protocol for thawing and handling hepatocytes meticulously. Use pre-warmed, high-quality culture medium and appropriate matrix-coated plates (e.g., collagen). Regularly check for signs of contamination. |
| No dose-dependent cytotoxicity observed | Dantrolene concentration range is too low. The chosen cell model is resistant to dantrolene toxicity. Insufficient incubation time. | Test a wider range of dantrolene concentrations, including higher doses. Consider using a more sensitive cell model (e.g., primary hepatocytes from a susceptible donor) or a co-culture system. Extend the incubation period, especially for long-term toxicity studies. |
| Unexpectedly high cytotoxicity at low concentrations | Error in drug concentration calculation or preparation. Contamination of the drug stock solution. The specific cell lot is highly sensitive. | Double-check all calculations and dilutions. Prepare fresh drug solutions. Test a new lot of cells or a different cell line. |
Guide 2: Primary Hepatocyte Culture for Long-Term Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid decline in hepatocyte function and viability | Standard 2D culture limitations.[5] Donor-to-donor variability.[5] Suboptimal culture conditions. | Transition to 3D culture models like spheroids or use sandwich cultures with an overlay matrix.[5] Pre-screen different donor lots to select for robust and functional hepatocytes. Optimize media components and ensure proper gas exchange and humidity. |
| Difficulty in maintaining long-term cultures (beyond a few days) | Dedifferentiation of hepatocytes.[7] Accumulation of waste products. | Utilize specialized long-term culture media. Consider using a perfusion system or more frequent media changes to remove waste products and replenish nutrients. |
| Detachment of cells from the culture plate | Poor initial attachment. Cytotoxicity of the test compound. | Ensure proper coating of the culture plates with an appropriate extracellular matrix (e.g., collagen I). Monitor cell morphology closely and consider reducing the dantrolene concentration if detachment is observed early. |
Section 3: Experimental Protocols & Data Presentation
Quantitative Data Summary
| Parameter | Cell Line/Model | Dantrolene Concentration | Observed Effect | Reference |
| IC50 (Carbonic Anhydrase Inhibition) | Human Carbonic Anhydrase-I (HCA-I) | 4.09 x 10⁻⁵ M | 50% inhibition of enzyme activity | [10] |
| IC50 (Carbonic Anhydrase Inhibition) | Human Carbonic Anhydrase-II (HCA-II) | 3.24 x 10⁻⁵ M | 50% inhibition of enzyme activity | [10] |
| Covalent Binding | Mouse Hepatic Microsomes | Not specified (radiolabeled dantrolene) | 20-30 pmol bound/mg microsomal protein | [8] |
| Serum Bilirubin (Fatal Cases) | Human Patients | Mean dose: 582 mg/day | Mean of 17.0 mg/dl | [11] |
| Serum Bilirubin (Non-fatal Cases) | Human Patients | Mean dose: 263 mg/day | Mean of 6.5 mg/dl | [11] |
Key Experimental Protocols
1. Protocol for Assessing Dantrolene-Induced Cytotoxicity in Primary Human Hepatocytes
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed hepatocytes onto collagen-coated 96-well plates at a density of 0.5 x 10⁵ cells/well in hepatocyte culture medium.
-
Allow cells to attach and form a monolayer for 24-48 hours.
-
-
Dantrolene Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should be ≤ 0.1%.
-
Replace the medium in the cell culture plates with the dantrolene-containing medium. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubate the plates for the desired duration (e.g., 24, 48, 72 hours for acute studies; up to 7-14 days for long-term studies with daily media changes).
-
-
Cytotoxicity Assessment (e.g., MTT Assay):
-
At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Protocol for Measuring Reactive Oxygen Species (ROS) Production
-
Cell Culture and Treatment:
-
Culture hepatocytes in black-walled, clear-bottom 96-well plates as described above.
-
Treat cells with various concentrations of dantrolene for the desired time.
-
-
ROS Detection (using DCFH-DA):
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in ROS production.
-
3. Protocol for Quantifying Dantrolene and its Metabolites in Liver Microsomes
-
Microsomal Incubation:
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding dantrolene (e.g., 10 µM).
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
Section 4: Visualizations
Diagrams of Key Pathways and Workflows
Caption: Proposed metabolic pathway of dantrolene leading to hepatotoxicity.
Caption: General experimental workflow for assessing dantrolene hepatotoxicity.
Caption: A logical troubleshooting workflow for unexpected in vitro results.
References
- 1. Dantrolene-associated hepatic injury. Incidence and character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Frontiers | Reactive Oxygen Species Induce Fatty Liver and Ischemia-Reperfusion Injury by Promoting Inflammation and Cell Death [frontiersin.org]
- 11. This compound and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Dantrolene Sodium's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing dantrolene sodium's penetration across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is the blood-brain barrier penetration of this compound inherently poor?
Dantrolene's limited penetration into the central nervous system (CNS) is a primary obstacle to its effectiveness as a neuroprotective agent.[1] This is attributed to several physicochemical and physiological factors:
-
Efflux Transporter Activity: Dantrolene is a substrate for efflux transporters at the BBB, such as Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug out of the brain endothelial cells and back into the bloodstream, limiting its net accumulation in the brain.[2][3]
-
Physicochemical Properties: this compound is the salt form of dantrolene.[4] It is poorly soluble in water, and while increased lipid solubility can sometimes aid BBB penetration, it's not the sole factor.[5][6] The molecule's structure and charge at physiological pH also influence its ability to passively diffuse across the lipid membranes of the BBB.
Q2: What are the primary strategies being investigated to improve dantrolene's brain uptake?
Current research focuses on overcoming the limitations mentioned above through several innovative approaches:
-
Nanoparticle-Based Delivery: Encapsulating dantrolene in nanoparticles can protect it from efflux transporters and facilitate its transport across the BBB.[7] The FDA-approved intravenous formulation, Ryanodex®, is a nanocrystalline suspension of dantrolene, demonstrating the clinical viability of nanoparticle formulations.[8]
-
Intranasal Administration: This route bypasses the BBB to a degree by allowing for direct nose-to-brain transport along the olfactory and trigeminal neural pathways. Studies have shown that intranasal administration of dantrolene, particularly nanoparticle formulations, can significantly increase its concentration and duration in the brain compared to oral administration.[1][7][9]
-
Prodrug Approach: This strategy involves chemically modifying the dantrolene molecule to create an inactive "prodrug." This new molecule is designed to have improved BBB permeability. Once in the brain, it is converted back to the active dantrolene form.[10][11][12]
-
Use of Efflux Pump Inhibitors: Co-administration of dantrolene with inhibitors of P-glycoprotein (P-gp) and BCRP has been explored. However, studies have shown that inhibitors like nimodipine (B1678889) or elacridar (B1662867) did not significantly increase peak brain concentrations of intranasally administered dantrolene, suggesting other factors are at play.[1]
Troubleshooting Experimental Challenges
Q3: We are using an intranasal nanoparticle formulation, but the brain/plasma concentration ratio is lower than expected. What could be the issue?
Several factors can influence the efficacy of intranasal delivery. Consider the following troubleshooting steps:
-
Particle Size and Formulation: The physicochemical properties of your nanoparticles are critical.
-
Check Particle Size and Polydispersity: Ensure your formulation protocol consistently produces nanoparticles in the optimal size range for nasal uptake.
-
Review Excipients: The vehicle used for the nanoparticle suspension is crucial. For instance, a documented successful formulation for intranasal dantrolene nanoparticles includes mannitol, polysorbate 80, and povidone K12.[7] These components can affect particle stability and interaction with the nasal mucosa.
-
-
Administration Technique: The success of intranasal delivery in animal models is highly dependent on technique.
-
Volume and Rate: Administer small droplets slowly to allow for absorption into the nasal cavity rather than runoff into the pharynx.[13] A typical total administration time can be 1-3 minutes per mouse.[13]
-
Animal Position: Ensure the animal is held in a position that facilitates delivery to the upper nasal cavity, which is rich in olfactory epithelium.
-
-
Age of Animal Model: Research has shown that dantrolene concentration in both blood and brain can decrease with age. While the brain-to-blood concentration ratio may be higher in older mice, the absolute concentration achieved is lower.[13][14][15][16] Be sure to use age-matched controls and consider this variable in your analysis.
Q4: How can we effectively screen our novel dantrolene formulations for BBB permeability in vitro before moving to animal studies?
In vitro models are essential for medium- to high-throughput screening of potential CNS drug candidates.[17]
-
Common In Vitro BBB Models:
-
Cell Monolayers: The most common models use a Transwell system where a monolayer of brain microvascular endothelial cells (BMECs) is grown on a semi-permeable membrane.[18] Immortalized human cell lines like hCMEC/D3 are frequently used.[2]
-
Co-culture and Triple-culture Models: To better mimic the in vivo environment, BMECs can be co-cultured with astrocytes and pericytes. These additional cell types secrete factors that promote the formation of tighter junctions, leading to a more reliable barrier model.[18]
-
-
Key Experimental Readouts:
-
Transendothelial Electrical Resistance (TEER): TEER measurement is a critical quality control step to assess the integrity of the cell monolayer (the "tightness" of the barrier). Higher TEER values indicate a more robust barrier.[19]
-
Permeability Assay (Papp): The apparent permeability coefficient (Papp) is calculated by measuring the amount of dantrolene that crosses the cell monolayer from the apical (blood) side to the basolateral (brain) side over time.
-
Efflux Ratio: To determine if your formulation is susceptible to efflux pumps like BCRP, you can measure transport in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio significantly greater than 1 suggests the compound is actively transported out of the "brain" side. This can be confirmed by running the assay in the presence of a known BCRP inhibitor, such as Ko143.[2]
-
Data Tables and Protocols
Table 1: Comparative Pharmacokinetics of Dantrolene Administration Routes
This table summarizes data from a study comparing oral and intranasal administration of dantrolene (5 mg/kg) in C57BL/6 mice.[1][20]
| Administration Route | Peak Concentration Time (Cmax) | Peak Plasma Concentration (ng/mL) | Peak Brain Concentration (ng/g) |
| Oral | 50 min | ~150 | ~25 |
| Intranasal | 20 min | ~450 | ~125 |
Data are approximated from published graphs. The study found that intranasal administration resulted in significantly greater peak concentrations in both plasma and brain.[1][20] Furthermore, brain concentrations were sustained for 180 minutes with intranasal delivery, while they dropped to zero by 120 minutes after oral administration.[1]
Table 2: Effect of Age on Intranasal Dantrolene Nanoparticle Brain Uptake
This table shows data from a study measuring dantrolene concentrations 20 minutes after a single intranasal dose of a nanoparticle formulation (ERFR) in C57BL/6J mice of different ages.[16]
| Age Group | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 2 Months | ~110 | ~35 | ~0.32 |
| 9-11 Months | ~40 | ~20 | ~0.50 |
Data are approximated from published graphs. The study noted a significant decrease in both plasma and brain concentrations in aged mice, although the brain/plasma ratio was not significantly different.[16]
Experimental Protocols
Protocol 1: Preparation of Intranasal Dantrolene Nanoparticle Formulation
This protocol is based on the formulation used in several successful preclinical studies.[7]
Materials:
-
This compound (e.g., from Sigma)
-
Ryanodex® formulation vehicle (RFV) components:
-
Mannitol
-
Polysorbate 80
-
Povidone K12
-
-
Sterile water for injection
-
pH meter and adjustment solution (e.g., NaOH)
Procedure:
-
Prepare the Vehicle (RFV): Dissolve 125 mg of mannitol, 25 mg of polysorbate 80, and 4 mg of povidone K12 in 5 mL of sterile water.
-
Dissolve Dantrolene: Add this compound to the RFV to achieve the desired final concentration (e.g., 5 mg/mL).
-
pH Adjustment: Adjust the final pH of the solution to approximately 10.3.
-
Confirmation: The resulting solution is a nanoparticle suspension. Characterize the formulation for particle size, zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering).
Protocol 2: In Vivo Assessment of Brain Concentration in Mice
This protocol outlines the general steps for evaluating dantrolene brain uptake following administration.[13][15]
Procedure:
-
Administration: Administer the dantrolene formulation to mice (e.g., C57BL/6J) via the desired route (e.g., intranasal, oral).
-
Sample Collection: At predetermined time points (e.g., 20 minutes for peak intranasal concentration), euthanize the mice.[1][13]
-
Blood Collection: Immediately collect blood via cardiac puncture. Centrifuge to separate plasma and store at -80°C.
-
Brain Extraction: Perfuse the mouse with saline to remove blood from the brain tissue. Carefully dissect and extract the whole brain.
-
Tissue Processing: Weigh the brain tissue, homogenize it in a suitable buffer, and process to extract the drug.
-
Quantification: Analyze the concentration of dantrolene in the plasma and brain homogenate samples using a validated High-Performance Liquid Chromatography (HPLC) method.[13][15][21]
-
Calculation: Calculate the brain concentration (e.g., in ng/g of tissue) and the brain-to-plasma concentration ratio.
Visualizations: Pathways and Workflows
Dantrolene's Mechanism of Action
Dantrolene exerts its therapeutic effects by modulating intracellular calcium signaling. It is a direct-acting skeletal muscle relaxant that binds to the ryanodine (B192298) receptor (RyR), primarily RyR1 and RyR3, which are intracellular calcium release channels located on the membrane of the endoplasmic/sarcoplasmic reticulum.[22][23][24] By inhibiting these receptors, dantrolene prevents the excessive release of calcium from intracellular stores, a process implicated in various neuropathologies.[24][25][26]
Caption: Dantrolene inhibits the ryanodine receptor (RyR) to reduce calcium release.
Experimental Workflow for Dantrolene Formulation Development
This diagram outlines a logical progression for developing and validating a new dantrolene formulation designed to cross the blood-brain barrier.
Caption: Workflow for developing and testing BBB-penetrating dantrolene formulations.
References
- 1. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential role of P-glycoprotein and breast cancer resistance protein in drug distribution into brain, CSF and peripheral nerve tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AU2019272577A1 - Dantrolene formulations and methods of their use - Google Patents [patents.google.com]
- 6. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 7. Intranasal Dantrolene Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis as a Disease-Modifying Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ryanodex.com [ryanodex.com]
- 9. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of intranasal dantrolene nanoparticles on brain concentration and behavior in PS19 tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Intranasal Dantrolene Nanoparticles on Brain Concentration and Behavior in PS19 Tau Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of intranasal dantrolene nanoparticles on brain concentration and behavior in PS19 tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. dovepress.com [dovepress.com]
- 19. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 20. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 23. Ryanodine Receptors: A Potential Treatment Target in Various Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Control of neuronal ryanodine receptor-mediated calcium signaling by calsenilin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dantrolene - Wikipedia [en.wikipedia.org]
Dantrolene Sodium light sensitivity and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with dantrolene sodium. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in this compound solution. | - Low pH of the solvent: this compound has poor aqueous solubility, which is highly pH-dependent. Commercial intravenous formulations are reconstituted to a pH of approximately 9.5 to 10.3 to improve solubility.[1] - Use of incompatible acidic solutions: Solutions such as 5% Dextrose Injection USP and 0.9% Sodium Chloride Injection USP are not compatible with this compound for injection.[2] | - Ensure the pH of your aqueous buffer is sufficiently high. For maximal solubility, first dissolve this compound in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer. A 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of about 0.5 mg/mL.[1] - Reconstitute with sterile water for injection (without a bacteriostatic agent).[2] |
| Decreased activity of this compound solution over time. | - Chemical degradation: The activity of dantrolene can decrease due to chemical degradation, which is significantly influenced by pH. The compound is most stable at a physiological pH of 7.4.[1] Degradation increases in both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions.[1] - Exposure to light: this compound is light-sensitive and degrades upon exposure to sunlight.[3] | - Maintain the pH of your experimental solutions at or near 7.4 for maximum stability.[1] - Protect both unreconstituted (solid) and reconstituted this compound solutions from light. |
| Variability in experimental results. | - Inconsistent solution preparation: Due to its poor solubility, inconsistencies in preparing this compound solutions can lead to variable concentrations and, consequently, variable experimental outcomes. - Degradation of the compound: Using solutions that have been stored improperly (wrong pH, temperature, or light exposure) can lead to using a degraded product with lower potency. | - Follow a consistent and validated protocol for solution preparation. - Always use freshly prepared solutions. It is not recommended to store aqueous solutions for more than one day.[1] For long-term storage, keep this compound as a solid at -20°C.[1] |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
Storage recommendations for this compound depend on its form (solid or reconstituted solution):
| Form | Storage Temperature | Light Protection | Duration |
| Unreconstituted (Solid) | 20°C to 25°C (68°F to 77°F) | Avoid prolonged exposure to light. | As per manufacturer's expiration date. |
| Long-term (Solid) | -20°C | Not specified, but protection from light is generally recommended. | At least two years. |
| Reconstituted Solution | 20°C to 25°C (68°F to 77°F) | Protect from direct light. | Use within 6 hours. |
2. What is the optimal pH for this compound stability in aqueous solutions?
This compound exhibits maximum stability in aqueous solutions at pH 7.4.[1][3][4][5][6] The rate of degradation increases in both acidic and alkaline conditions.[1][3]
3. Is this compound sensitive to light?
Yes, this compound is sensitive to light. Both the unreconstituted product and reconstituted solutions should be protected from light to prevent photodegradation.[3] Forced degradation studies have shown that dantrolene degrades when exposed to sunlight.[3]
4. What are the degradation products of this compound?
This compound primarily degrades via hydrolysis. The degradation products are dependent on the pH of the solution:
-
In acidic conditions , the primary degradation product is "compound C" (5-(4-nitrophenyl)-2-furaldehyde), which results from the cleavage of the imine linkage.[2][3]
-
In alkaline conditions , the main degradation product is "compound B," which is formed by the hydrolysis of the hydantoin (B18101) ring.[2][3]
One of the identified photolytic degradation products is the same as "compound C" formed under acidic hydrolysis.[3] It is not believed that these degradation products have the same muscle relaxant activity as the parent compound.[1]
Experimental Protocols
Detailed Methodology for Hydrolytic Degradation Kinetics Study of this compound
This protocol is based on the study by Khan et al. (2012) which investigated the degradation kinetics of dantrolene in aqueous solutions.[3][4][5][6]
1. Materials:
-
This compound reference standard
-
Dimethylformamide (DMF)
-
Buffer solutions at various pH values (e.g., 1.2, 2.2, 4.6, 7.4, 9.5)
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector
-
Waters Acquity UPLC BEH C18 column (or equivalent)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in DMF (e.g., 100 µg/mL).
-
Dilute the stock solution with the respective pH buffer solutions to a final concentration of approximately 2 µg/mL.[1]
3. Kinetic Study:
-
Incubate the prepared this compound solutions at constant temperatures (e.g., 25°C, 37°C, 45°C, 60°C, 75°C).[1]
-
At various time intervals, withdraw aliquots of the samples.
-
Immediately quench the degradation reaction by freezing the samples if analysis is not performed immediately.
4. UPLC Analysis:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: A linear gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5)
-
Gradient: 25% to 75% acetonitrile over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 4 µL
5. Data Analysis:
-
Analyze the concentration of the remaining this compound at each time point using the UPLC method.
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression line.[1]
Visualizations
Hydrolytic Degradation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
Validation & Comparative
A Comparative Guide to Dantrolene Sodium and Ryanodine for Studying Calcium Release
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the precise regulation of intracellular calcium (Ca²⁺) is paramount. The release of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER) through ryanodine (B192298) receptors (RyRs) is a critical event in numerous physiological processes, including muscle contraction, neurotransmission, and gene expression.[1] For researchers investigating these phenomena, pharmacological tools that modulate RyR activity are indispensable. This guide provides a comprehensive comparison of two key modulators, dantrolene sodium and ryanodine, offering insights into their mechanisms, experimental applications, and data-driven performance.
At a Glance: Dantrolene vs. Ryanodine
| Feature | This compound | Ryanodine |
| Primary Action | Inhibitor of RyR channels | Dose-dependent modulator (activator at low concentrations, inhibitor at high concentrations) |
| Mechanism | Decreases the sensitivity of RyR1 and RyR3 to activating ligands like Ca²⁺ and calmodulin, stabilizing a closed state.[2][3] | Binds to the open state of the RyR channel. At nanomolar concentrations, it locks the channel in a sub-conductance (half-open) state, leading to Ca²⁺ leak. At micromolar concentrations, it fully inhibits the channel.[4] |
| Isoform Selectivity | Primarily inhibits RyR1 and RyR3; has little to no effect on RyR2 (cardiac isoform) under normal physiological conditions.[3][5] | Binds to all RyR isoforms (RyR1, RyR2, and RyR3). |
| Binding Site | Binds to a site on the RyR protein that is pharmacologically distinct from the ryanodine binding site.[6] | Binds directly to a high-affinity site within the pore-forming region of the RyR channel.[4] |
| Typical Use in Research | Used to inhibit SR/ER Ca²⁺ release to study the physiological consequences of reduced RyR activity, particularly in skeletal muscle. It is also a therapeutic agent for malignant hyperthermia.[2][5] | A powerful research tool to probe RyR channel function. Low concentrations are used to induce a "leaky" state to study the effects of chronic Ca²⁺ release, while high concentrations are used for potent inhibition. Its use-dependent binding is valuable for studying channel gating.[4] |
Quantitative Comparison of Efficacy
The following table summarizes key quantitative parameters for this compound and ryanodine, providing a snapshot of their potency and effects in different experimental systems.
| Parameter | This compound | Ryanodine | Source |
| Inhibition Constant (Ki) | ~150 nM (for [³H]ryanodine binding to porcine skeletal muscle SR) | Not applicable (acts as an activator at low concentrations) | [7][8] |
| IC₅₀ (Inhibition) | 0.16 ± 0.03 µM (for RyR2 in the presence of CaM); 0.3 ± 0.07 µM (for Ca²⁺ release in failing dog heart SR) | ~100 µM (for full channel inhibition) | [4][9] |
| Activation Concentration | Nanomolar concentrations can paradoxically increase open probability in single-channel recordings. | Nanomolar to low micromolar (<10 µM) concentrations lock the channel in a sub-conductance state. | [4][10] |
| Effect on [³H]ryanodine Binding | Decreases the affinity of RyR1 for ryanodine, reflecting channel inhibition.[3] | Binds with high affinity to the open state, making it a tool to quantify channel activity. | [11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of dantrolene and ryanodine on the ryanodine receptor are visualized below.
Caption: Mechanisms of Dantrolene and Ryanodine on the Ryanodine Receptor.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of dantrolene and ryanodine on SR Ca²⁺ release.
Experiment 1: [³H]Ryanodine Binding Assay to Determine Channel Activity
This assay quantifies the open-state probability of RyR channels, as [³H]ryanodine binds with high affinity to the open channel configuration.[11]
Objective: To assess the effects of dantrolene on the Ca²⁺-dependent activation of RyR1.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle.
-
Binding buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺ (buffered with EGTA).
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol).
-
This compound stock solution.
-
Unlabeled ryanodine for non-specific binding determination.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate SR vesicles (50-100 µg protein) in binding buffer.
-
Add varying concentrations of this compound.
-
Initiate the binding reaction by adding 2-10 nM [³H]ryanodine.
-
For non-specific binding, add a 1000-fold excess of unlabeled ryanodine to a parallel set of tubes.
-
Incubate at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (binding buffer without [³H]ryanodine).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of dantrolene concentration to determine the IC₅₀.
Caption: Workflow for the [³H]Ryanodine Binding Assay.
Experiment 2: Measurement of SR Ca²⁺ Release in Permeabilized Myocytes
This protocol uses a fluorescent Ca²⁺ indicator to directly measure Ca²⁺ release from the SR in response to an RyR agonist, and how this is affected by dantrolene or ryanodine.
Objective: To directly visualize and quantify the inhibitory effect of dantrolene on caffeine-induced Ca²⁺ release.
Materials:
-
Isolated skeletal muscle fibers or cardiac myocytes.
-
Permeabilization solution (e.g., containing saponin).
-
Intracellular-like medium containing a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Caffeine (B1668208) solution (e.g., 10 mM) to trigger RyR opening.
-
This compound or ryanodine solutions.
-
Fluorescence microscopy setup with a rapid solution switching system.
Procedure:
-
Load isolated cells with a fluorescent Ca²⁺ indicator according to the manufacturer's protocol.
-
Permeabilize the cell membrane to allow for controlled access to the intracellular environment.
-
Place the permeabilized cells in an imaging chamber on the microscope stage and perfuse with the intracellular-like medium.
-
Establish a baseline fluorescence signal.
-
Pre-incubate the cells with the desired concentration of dantrolene (e.g., 10 µM) or ryanodine (nM or µM concentrations) for a set period.
-
Rapidly apply a caffeine solution to induce SR Ca²⁺ release and record the change in fluorescence intensity.
-
As a control, perform the caffeine application without the pre-incubation of dantrolene or ryanodine.
-
Quantify the amplitude and rate of the fluorescence transient to determine the extent of Ca²⁺ release.
-
Compare the Ca²⁺ release in the presence and absence of the modulator to assess its effect.
References
- 1. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound can increase or attenuate activity of skeletal muscle ryanodine receptor calcium release channel. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchmap.jp [researchmap.jp]
A Comparative Guide to Dantrolene Sodium and Azumolene for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dantrolene Sodium and its structural analog, Azumolene (B1235849), with a focus on their potential applications in neuroprotection. While both compounds are recognized for their role as ryanodine (B192298) receptor antagonists in the context of malignant hyperthermia, their comparative efficacy in neurodegenerative disease models is a critical area of investigation. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate an objective assessment.
Executive Summary
This compound has been extensively studied for its neuroprotective properties and has demonstrated efficacy in various in vitro and in vivo models of neurological disorders, including stroke, Alzheimer's disease, and Huntington's disease. Its primary mechanism involves the inhibition of calcium release from the endoplasmic reticulum, thereby mitigating excitotoxicity and subsequent neuronal cell death.
Azumolene, a structural analog of Dantrolene, is noted for being approximately 30-fold more water-soluble, a significant advantage for clinical administration. In models of malignant hyperthermia, Azumolene has been shown to be equipotent to Dantrolene. However, there is a notable lack of published experimental data directly evaluating Azumolene's neuroprotective efficacy. While its structural similarity and shared primary mechanism of action with Dantrolene suggest potential neuroprotective effects, further research is critically needed to substantiate this.
This guide will present the substantial evidence for Dantrolene's neuroprotection and the limited, yet promising, profile of Azumolene, highlighting the current knowledge gaps and future research directions.
Mechanism of Action: Ryanodine Receptor Antagonism
Both this compound and Azumolene exert their primary pharmacological effects by acting as antagonists of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum (ER).[1][2] In the central nervous system, three isoforms of RyRs (RyR1, RyR2, and RyR3) are present.[3][4] Dantrolene has been shown to inhibit RyR1 and RyR3.[3][4]
Under pathological conditions such as excitotoxicity, an excessive influx of calcium into neurons triggers further calcium release from the ER through RyRs in a process known as calcium-induced calcium release (CICR).[3] This sustained elevation of cytosolic calcium activates downstream apoptotic and necrotic cell death pathways.[1][5] By inhibiting RyRs, Dantrolene and presumably Azumolene can stabilize intracellular calcium levels and prevent this neurotoxic cascade.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Azumolene. It is important to note the disparity in the available research, with extensive data for Dantrolene in neuroprotection models and data for Azumolene primarily in muscle contractility studies.
Table 1: In Vitro Efficacy
| Parameter | This compound | Azumolene | Cell/Tissue Model | Study Highlights | Reference |
| Neuroprotection | |||||
| Glutamate-induced Ca²⁺ increase | Reduced by 70% (30 µM) | No data available | Mouse cortical neurons | Completely blocked glutamate toxicity in the absence of extracellular Ca²⁺. | [4] |
| NMDA-induced LDH release | Blocked (30 µM) | No data available | Cortical neuron culture | No effect on kainate-induced toxicity. | [1] |
| Oxygen-Glucose Deprivation | Partially protective | No data available | Cortical neurons | Blocked release of ER Ca²⁺ stores. | [6] |
| Muscle Contractility | |||||
| Twitch Inhibition (IC₅₀) | 1.6 ± 0.4 µM | 2.8 ± 0.8 µM | Mouse Extensor Digitorum Longus | No significant difference in potency observed. | [7] |
| Twitch Inhibition (IC₅₀) | 3.5 ± 1.2 µM | 2.4 ± 0.6 µM | Mouse Soleus Muscle | Potency was comparable between the two drugs. | [7] |
| Caffeine-induced contracture | Inhibited (10 µM) | Inhibited (10 µM) | Mouse Soleus Muscle | Azumolene was as effective as Dantrolene. | [7] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Azumolene | Animal Model | Study Highlights | Reference |
| Neuroprotection | |||||
| Glutamate Excitotoxicity | Protected 80% of neurons | No data available | Mouse model of Alzheimer's disease | Pretreatment showed significant protection. | [4] |
| Ischemic Stroke | Decreased infarct volume | No data available | Rat model of middle cerebral artery occlusion | Reduced apoptotic markers in the ischemic penumbra. | [4][6] |
| Huntington's Disease | Improved motor performance, reduced loss of striatal neurons | No data available | YAC128 mice | Long-term feeding (5 mg/kg) showed beneficial effects. | [8] |
| Muscle Relaxation | |||||
| Twitch Inhibition (IC₅₀) | 1.5 ± 0.2 mg/kg | 1.2 ± 0.1 mg/kg | Guinea pig gastrocnemius muscle | Azumolene is equipotent to Dantrolene. | [7] |
Table 3: Physicochemical Properties
| Property | This compound | Azumolene | Significance | Reference |
| Water Solubility | Low | ~30-fold higher than Dantrolene | Azumolene's higher solubility facilitates faster preparation and administration in clinical settings. | [2] |
| Blood-Brain Barrier Permeability | Limited | No data available | Critical for CNS drug efficacy. Intranasal administration of Dantrolene has been explored to increase brain concentration. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of Dantrolene. Similar protocols could be adapted for the future evaluation of Azumolene.
In Vitro Neuroprotection Assay: Glutamate Excitotoxicity
This protocol assesses the ability of a compound to protect primary neurons from glutamate-induced cell death.
-
Cell Culture: Primary cortical neurons are cultured for 7-10 days in vitro to allow for maturation.[10]
-
Treatment Groups:
-
Vehicle control
-
Glutamate alone (e.g., 100 µM)
-
Dantrolene (e.g., 10 µM) pre-treatment for 30 minutes, followed by co-incubation with glutamate.[10]
-
Dantrolene alone (e.g., 10 µM)
-
-
Incubation: Cells are incubated with the respective treatments for 24 hours.[10]
-
Assessment of Cell Viability:
In Vivo Neuroprotection Assay: Animal Model of Ischemic Stroke
This protocol evaluates the neuroprotective effect of a compound in a rodent model of focal cerebral ischemia.
-
Animal Model: Focal cerebral ischemia is induced in rats or mice, commonly by middle cerebral artery occlusion (MCAO).[4]
-
Drug Administration: Dantrolene (or vehicle) is administered at a specific dose and route (e.g., intraperitoneal, intravenous, or intranasal) at a defined time point relative to the ischemic insult (pre- or post-treatment).[3][4]
-
Behavioral Assessment: Neurological deficits are assessed at various time points post-ischemia using standardized scoring systems.
-
Histological Analysis:
-
At the end of the study, animals are euthanized, and their brains are collected.
-
Infarct volume is measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neuronal survival is quantified in specific brain regions (e.g., the ischemic penumbra) using immunohistochemistry for neuronal markers like NeuN.[3]
-
Discussion and Future Directions
The existing body of research provides strong evidence for the neuroprotective effects of this compound across a range of preclinical models. Its ability to stabilize intracellular calcium homeostasis by inhibiting ryanodine receptors is a well-established mechanism.
The case for Azumolene as a neuroprotective agent is currently theoretical, based on its structural and mechanistic similarity to Dantrolene. Its primary advantage, significantly higher water solubility, could translate to improved bioavailability and ease of formulation for CNS delivery. However, the lack of direct experimental evidence in neuroprotection models is a major gap in our understanding.
Future research should prioritize the following:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the neuroprotective efficacy of Dantrolene and Azumolene in models of ischemic stroke, Alzheimer's disease, and other neurodegenerative conditions are essential.
-
Blood-Brain Barrier Permeability: The ability of Azumolene to cross the blood-brain barrier is a critical determinant of its potential as a CNS therapeutic and needs to be experimentally determined.
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of Azumolene's pharmacokinetic and pharmacodynamic profile in the CNS is necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating Dantrolene Sodium's RyR1 Antagonism: A Comparative Guide Using [3H]Ryanodine Binding
For researchers, scientists, and drug development professionals, the accurate validation of a compound's mechanism of action is paramount. This guide provides an objective comparison of Dantrolene Sodium's performance as a Ryanodine Receptor 1 (RyR1) antagonist, with its efficacy substantiated by experimental data from [3H]ryanodine binding assays. We will delve into a comparative analysis with other RyR1 modulators, present detailed experimental protocols, and visualize key pathways and workflows to facilitate a comprehensive understanding.
This compound is a cornerstone in the management of malignant hyperthermia, a life-threatening condition linked to uncontrolled calcium release from the sarcoplasmic reticulum in skeletal muscle. Its therapeutic effect stems from its ability to inhibit the RyR1 calcium release channel. The [3H]ryanodine binding assay serves as a critical in vitro tool to investigate this inhibition, as the radioligand [3H]ryanodine preferentially binds to the open state of the RyR1 channel. A reduction in [3H]ryanodine binding in the presence of a test compound, such as Dantrolene, is indicative of channel inhibition.
Comparative Analysis of RyR1 Inhibitors
The inhibitory potency of this compound on the RyR1 channel has been quantified using [3H]ryanodine binding assays. This section compares its efficacy with its analog, Azumolene, and highlights the impact of RyR1 mutations on Dantrolene's inhibitory activity.
| Compound | RyR1 Isoform | IC50 (µM) | Assay Conditions | Reference |
| This compound | Wild-Type | ~1.0 | [3H]ryanodine binding assay with skeletal muscle sarcoplasmic reticulum vesicles. | |
| This compound | Y522S Mutant | >10 | [3H]ryanodine binding assay with HEK293 cell microsomes expressing the mutant RyR1. | |
| Azumolene | Wild-Type | Not explicitly stated in [3H]ryanodine binding assays, but described as an equipotent analog to Dantrolene. In mouse soleus muscle contracture assays, the IC50 was comparable to Dantrol |
A Comparative Guide to Ryanodine Receptor Inhibitors: Dantrolene Sodium vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dantrolene Sodium and other key ryanodine (B192298) receptor (RyR) inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in understanding the pharmacological profiles of these compounds and to guide future drug development efforts.
Introduction to Ryanodine Receptors and Their Inhibition
Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion (Ca2+) release from the sarcoplasmic and endoplasmic reticulum, a fundamental process in muscle contraction and cellular signaling.[1] There are three main isoforms of RyRs with distinct tissue distribution and physiological roles:
-
RyR1: Predominantly found in skeletal muscle, where it is essential for excitation-contraction coupling.[2]
-
RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[2]
-
RyR3: More widely expressed, including in the brain and smooth muscle, and is also involved in CICR.[3]
Dysregulation of RyR function is implicated in various pathological conditions, including malignant hyperthermia, central core disease, and certain cardiac arrhythmias.[2] Consequently, inhibitors of RyRs are of significant therapeutic interest. This compound has long been the only clinically approved drug for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[4] This guide compares this compound with other notable RyR inhibitors, focusing on their isoform selectivity, potency, and mechanisms of action.
Quantitative Comparison of Ryanodine Receptor Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of Dantrolene, its analog Azumolene (B1235849), and the antiarrhythmic drug Flecainide on different RyR isoforms. It is important to note that experimental conditions can significantly influence these values.
| Inhibitor | Target RyR Isoform | Assay Type | IC50 Value | Experimental Context | Reference |
| Dantrolene | RyR1 | Ca2+ Leakage Inhibition | 0.26 µM | HEK293 cells expressing RyR1 with R2163C mutation | [4] |
| RyR1 | [3H]ryanodine binding inhibition | ~150 nM (Ki) | Not specified | [5] | |
| RyR2 | Ca2+ Wave Amplitude Inhibition | 0.19 ± 0.04 µM | In the presence of Calmodulin | [5] | |
| RyR2 | Single Channel Inhibition | 0.2 µM | In the presence of Calmodulin | [6] | |
| RyR2 | Ca2+ Wave Suppression | 6 µM | Permeabilized ventricular myocytes (in the presence of Calmodulin) | [6] | |
| Azumolene | RyR1 | Ca2+ Leakage Inhibition | 0.41 µM | HEK293 cells expressing RyR1 with R2163C mutation | [4] |
| RyR1 (mouse extensor digitorum longus) | In-Vitro Muscle Twitch Inhibition | 2.8 ± 0.8 µM | Caffeine-induced contracture | [7] | |
| RyR1 (mouse soleus) | In-Vitro Muscle Twitch Inhibition | 2.4 ± 0.6 µM | Caffeine-induced contracture | [7] | |
| Flecainide | RyR2 | Single Channel Inhibition | 15 µM | Not specified | [8] |
| RyR2 | Ca2+ Wave Inhibition | ~50 µmol/l | CASQ2 null myocytes | [9] | |
| RyR2 | Ca2+ Wave Inhibition | Higher potency in CPVT models | Compared to wild-type myocytes | [10] |
Mechanism of Action and Signaling Pathways
The inhibitory mechanisms of Dantrolene, Azumolene, and Flecainide on RyRs differ in their binding sites and isoform selectivity.
Dantrolene and Azumolene
Dantrolene and its more water-soluble analog, Azumolene, primarily target the RyR1 and RyR3 isoforms.[4][11] They bind to a specific site on the N-terminal region of the receptor, specifically within the Repeat12 (R12) domain.[4] This binding event is thought to stabilize the closed state of the channel, reducing the likelihood of aberrant Ca2+ release, particularly in hyperactive states like malignant hyperthermia.[1][4] The binding of Dantrolene and Azumolene induces a conformational change, a "clamshell-like closure" of the R12 domain, which allosterically modulates the gating of the channel.[4] While the binding site sequence is present in RyR2, Dantrolene's effect on this isoform is controversial and appears to be dependent on factors like the presence of calmodulin and the phosphorylation state of the receptor.[5][12]
Mechanism of Dantrolene and Azumolene on RyR1/RyR3.
Flecainide
Flecainide, a class Ic antiarrhythmic drug, primarily exerts its effects on the RyR2 isoform.[8] Its mechanism is distinct from that of Dantrolene. Flecainide is an open-state blocker, meaning it preferentially binds to and inhibits the RyR2 channel when it is in the open conformation.[1] This action reduces the duration of channel openings, thereby decreasing the overall Ca2+ release from the sarcoplasmic reticulum.[1] This mechanism is particularly relevant in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 channels are hyperactive and have an increased open probability.[10]
References
- 1. Targeting ryanodine receptors for anti-arrhythmic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Dynamics of Signaling between Ca2+ Sparks and Ca2+- Activated K+ Channels Studied with a Novel Image-Based Method for Direct Intracellular Measurement of Ryanodine Receptor Ca2+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Antiarrhythmic potential of drugs targeting the cardiac ryanodine receptor Ca2+ release channel: case study of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of the ryanodine receptor from cardiac sarcoplasmic reticulum and identity with the feet structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dantrolene Sodium and Verapamil in Blocking Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dantrolene Sodium and Verapamil (B1683045), two drugs that modulate intracellular calcium levels but through fundamentally different mechanisms. While both are colloquially referred to as "calcium channel blockers," their targets, mechanisms of action, and experimental characterizations differ significantly. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their distinct signaling pathways.
Executive Summary
This compound and Verapamil both function to decrease the availability of free intracellular calcium, a critical second messenger in numerous cellular processes. However, their modes of action are distinct:
-
This compound is a postsynaptic muscle relaxant that acts intracellularly on the ryanodine (B192298) receptors (RyRs) located on the sarcoplasmic/endoplasmic reticulum, inhibiting the release of calcium from internal stores.[1][2] It exhibits selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform.[3][4][5][6]
-
Verapamil is a phenylalkylamine that primarily blocks voltage-gated L-type calcium channels on the plasma membrane, thereby preventing calcium influx from the extracellular space.[7][8] It also shows activity against T-type calcium channels and other ion channels at varying concentrations.[9][10]
Due to these mechanistic differences, direct comparison of their potency (e.g., via IC50 values) must be interpreted with caution, as the experimental systems and targets are not analogous.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and Verapamil based on various in vitro assays.
Table 1: this compound - Inhibition of Ryanodine Receptors
| Parameter | Value | Target Isoform(s) | Experimental System | Measurement Method | Reference(s) |
| IC50 | ~1.0 µM | RyR1 (Wild-Type) | Skeletal muscle sarcoplasmic reticulum vesicles | [3H]ryanodine binding assay | [11] |
| IC50 | 0.16 ± 0.03 µM | RyR2 (in the presence of Calmodulin) | Single RyR2 channels in lipid bilayers | Electrophysiology | |
| IC50 | 0.3 ± 0.07 µM | RyR2 | Sarcoplasmic reticulum vesicles from failing dog heart | Ca2+ release assay | [12] |
| Kd | ~150 nM | RyR1 | Pig skeletal muscle sarcoplasmic reticulum vesicles | [3H]ryanodine binding | [13] |
| Effect on Kd | 3-fold increase | RyR1 | Pig skeletal muscle sarcoplasmic reticulum vesicles | [3H]ryanodine binding | [4][5][14] |
| Clinically Relevant Concentration | ~10 µM | RyR1, RyR3 | In vivo |
Table 2: Verapamil - Inhibition of Voltage-Gated Calcium Channels and Other Ion Channels
| Parameter | Value | Target Channel(s) | Experimental System | Measurement Method | Reference(s) |
| ED50 | ~10 µM | L-type Ca2+ channels | Heterologous expression systems | Electrophysiology | [9] |
| ED50 | ~20 µM | T-type Ca2+ channels | Heterologous expression systems | Electrophysiology | [9] |
| IC50 | 143.0 nM | HERG K+ channels | HEK 293 cells | Electrophysiology (Patch Clamp) | [15] |
| IC50 | 1.89 µM | CaV1.2 (L-type) | HEK 293 cells | Automated Electrophysiology (Patch Clamp) | [16] |
| IC50 | 45 µM | Rapidly activating delayed rectifier K+ channels | Human embryonic kidney cells | Electrophysiology | [17] |
| Ki | 1-2 µM | L-type Ca2+ channels ([3H]verapamil binding) | Not specified | Radioligand binding assay | [18] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Verapamil are visualized in the following diagrams.
Caption: this compound's mechanism of action in skeletal muscle.
Caption: Verapamil's mechanism of action on L-type calcium channels.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key protocols used to characterize this compound and Verapamil.
[3H]Ryanodine Binding Assay for this compound
This assay is used to assess the binding affinity and inhibitory effect of Dantrolene on ryanodine receptors.
Objective: To quantify the interaction of Dantrolene with RyR1.
Materials:
-
Isolated sarcoplasmic reticulum (SR) vesicles from skeletal muscle.
-
[3H]ryanodine (radioligand).
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).
-
This compound solutions of varying concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: SR vesicles are incubated with a fixed concentration of [3H]ryanodine and varying concentrations of this compound in the binding buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free [3H]ryanodine. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [3H]ryanodine, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. IC50 or Kd values are determined by plotting the specific binding against the concentration of Dantrolene.[11]
Caption: Experimental workflow for a [3H]ryanodine binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Verapamil
This technique is employed to measure the effect of Verapamil on the ionic currents flowing through voltage-gated calcium channels.
Objective: To determine the IC50 and state-dependency of Verapamil's block of L-type calcium channels.
Materials:
-
Cells expressing the target calcium channel (e.g., HEK293 cells or isolated cardiomyocytes).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes (electrodes).
-
Extracellular and intracellular solutions with defined ionic compositions.
-
Verapamil solutions of varying concentrations.
Procedure:
-
Cell Preparation: Adherent cells are cultured on coverslips, or cardiomyocytes are enzymatically isolated.
-
Giga-seal Formation: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane, and suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A voltage protocol, consisting of specific depolarizing steps, is applied to activate the calcium channels.
-
Current Recording: The resulting ionic currents are recorded in the absence (control) and presence of different concentrations of Verapamil applied to the extracellular solution.
-
Data Analysis: The peak current amplitude at each Verapamil concentration is measured and normalized to the control current. The IC50 is determined by fitting the concentration-response data to a Hill equation. State-dependency is assessed by altering the voltage protocol (e.g., changing the holding potential or the frequency of depolarization).[15][19]
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound and Verapamil are both valuable tools for modulating intracellular calcium, but they operate on distinct molecular targets and through different mechanisms. Dantrolene offers a means to specifically probe the contribution of intracellular calcium release from RyR1 and RyR3-equipped stores. In contrast, Verapamil is a classic L-type voltage-gated calcium channel blocker, essential for studying the role of calcium influx in excitable cells. A thorough understanding of their respective mechanisms, potencies, and the experimental contexts in which these are determined is critical for the design of rigorous experiments and the development of novel therapeutics targeting calcium signaling pathways.
References
- 1. Dantrolene and the neuromuscular junction: evidence for intracellular calcium stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mhaus.org [mhaus.org]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Verapamil is not a therapeutic adjunct to dantrolene in porcine malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating Dantrolene Sodium's Efficacy in Ryanodine Receptor (RyR) Mutant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dantrolene Sodium's performance in various Ryanodine Receptor (RyR) mutant cell lines, supported by experimental data. Dantrolene is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening condition often linked to mutations in the RyR1 gene.[1][2] Its primary mechanism involves the inhibition of calcium ion release from the sarcoplasmic reticulum by binding to the RyR1 channel.[3] This guide synthesizes findings from multiple studies to offer a comprehensive overview of its effects across different RyR mutations.
Quantitative Data on this compound's Effects
The efficacy of this compound can vary depending on the specific RyR mutation. The following table summarizes key quantitative data from studies on different RyR mutant cell lines.
| RyR Isoform/Mutation | Cell Line | Dantrolene Concentration | Key Quantitative Findings | Reference |
| RyR1 (R2163C - MH Mutation) | HEK293 | 0.26 µM (IC50) | Inhibited Ca2+ leakage | [4] |
| RyR2 (S406L - CPVT Mutation) | iPSC-derived Cardiomyocytes | 10 µM | Restored normal Ca2+ spark properties | [5] |
| RyR1 (Y522S - MH Mutation) | N/A (Cryo-EM study) | N/A | Reduced channel opening probability | [1] |
| RyR2 (Wild Type) | Sheep | 0.16 ± 0.03 µM (IC50) | Inhibited RyR2 in the presence of 100 nM Calmodulin | [6] |
| RyR1 (Wild Type) | Rabbit Skeletal Muscle | N/A | Inhibited to 52 ± 4% of control in the presence of 100 nM Calmodulin | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of this compound's effects.
1. Cell Culture and Transfection of RyR Mutants
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and lack of endogenous RyR expression. Induced pluripotent stem cell (iPSC)-derived cardiomyocytes are used for cardiac-specific RyR2 mutations.[4][5]
-
Transfection: Cells are transiently or stably transfected with plasmids encoding wild-type or mutant RyR cDNA using standard lipid-based transfection reagents. Successful expression is typically confirmed by Western blotting or immunofluorescence.
2. Measurement of Intracellular Calcium ([Ca2+]i)
-
Calcium Imaging: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[7]
-
Procedure:
-
Cells are incubated with the dye in a physiological buffer.
-
After a de-esterification period, the cells are washed.[7]
-
Baseline fluorescence is recorded using a fluorescence microscope or a plate reader.
-
Cells are then exposed to a trigger (e.g., caffeine, 4-chloro-m-cresol) in the presence or absence of this compound.
-
Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are monitored over time.[7]
-
3. [3H]Ryanodine Binding Assay
This assay is used to assess the binding affinity of Dantrolene to the RyR channel.
-
Membrane Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from muscle tissue or transfected cells.
-
Procedure:
-
SR vesicles are incubated with [3H]ryanodine in the presence of varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free [3H]ryanodine are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
A reduction in [3H]ryanodine binding indicates that Dantrolene has inhibited the channel's open state.
-
4. Cell Viability Assays (e.g., MTT Assay)
These assays determine the cytotoxic effects of RyR mutations and the protective effects of Dantrolene.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.[7]
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with a stressor (e.g., a triggering agent for MH) with or without this compound.[8]
-
After the treatment period, MTT solution is added to each well and incubated.[7]
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[7]
-
The absorbance is measured on a microplate reader.[7] An increase in absorbance in the Dantrolene-treated group compared to the stressed, untreated group indicates a protective effect.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Dantrolene's Action
Caption: Mechanism of this compound action on RyR-mediated calcium release.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating Dantrolene's effects.
Discussion and Alternatives
Dantrolene remains the only clinically approved drug for MH.[1] Its effectiveness is rooted in its ability to reduce the open probability of leaky RyR1 channels, thereby mitigating the uncontrolled calcium release that characterizes MH episodes.[1] While generally effective for RyR1-related myopathies, its efficacy against RyR2-related cardiac conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) is an active area of research.[5] Studies suggest that Dantrolene can stabilize the closed state of mutated RyR2 channels, but its therapeutic application for these conditions is not yet established.[5]
Alternatives to Dantrolene are primarily preventative, involving the avoidance of triggering anesthetic agents in susceptible individuals.[9] Research into other small molecules that can stabilize RyR channels is ongoing. Azumolene (B1235849), a more water-soluble analog of Dantrolene, has shown similar inhibitory effects on RyR1 in preclinical studies.[4]
Conclusion
Cross-validation of this compound's effects across a spectrum of RyR mutant cell lines is essential for understanding its therapeutic potential and limitations. The data presented here indicates that while Dantrolene is a potent inhibitor of many RyR1 mutants associated with MH, its effects on other isoforms and mutations can be variable. The provided experimental protocols offer a framework for further investigation into the nuanced interactions between Dantrolene and the diverse landscape of RyR channelopathies. This comparative approach is vital for the development of more targeted and effective therapies for these debilitating genetic disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Current clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene rescues arrhythmogenic RYR2 defect in a patient-specific stem cell model of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. annals.edu.sg [annals.edu.sg]
A Comparative Guide to Dantrolene Sodium and Thapsigargin for Depleting Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the precise modulation of intracellular calcium (Ca²⁺) is a cornerstone of experimental biology. Dantrolene Sodium and Thapsigargin (B1683126) are two powerful and widely used pharmacological tools for depleting intracellular Ca²⁺ stores. However, their distinct mechanisms of action result in different cellular consequences. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Targeting Different Key Players in Calcium Homeostasis
The endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR), serve as the primary intracellular reservoirs for Ca²⁺. The controlled release and reuptake of Ca²⁺ from these stores are fundamental to a vast array of cellular processes. This compound and Thapsigargin disrupt this delicate balance by targeting two different critical proteins involved in Ca²⁺ flux.
This compound acts as an inhibitor of the ryanodine receptors (RyRs) , which are ligand-gated Ca²⁺ channels on the membrane of the SR/ER.[1][2] By binding to these receptors, primarily isoforms RyR1 and RyR3, Dantrolene decreases the probability of the channel opening, thereby preventing the release of Ca²⁺ from the intracellular stores into the cytosol.[2][3] This makes it particularly effective at inhibiting Ca²⁺-induced Ca²⁺ release (CICR), a process where a small influx of Ca²⁺ triggers a larger release from the SR/ER.[4] Its minimal effect on the cardiac RyR2 isoform is a key feature of its pharmacological profile.[2][3]
Thapsigargin , on the other hand, is a potent and irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps .[5][6][7] These pumps are responsible for actively transporting Ca²⁺ from the cytosol back into the lumen of the SR/ER, maintaining a high Ca²⁺ concentration within these organelles.[6] By blocking SERCA, Thapsigargin prevents the reuptake of Ca²⁺, leading to a gradual "leak" of Ca²⁺ from the stores into the cytosol and a subsequent, complete depletion of these intracellular reserves.[5][7] This depletion of ER Ca²⁺ stores can, in turn, trigger store-operated calcium entry (SOCE), a process that allows Ca²⁺ to enter the cell from the extracellular space.[8]
Quantitative and Qualitative Comparison
The choice between this compound and Thapsigargin hinges on the specific experimental question being addressed. Thapsigargin offers a complete and irreversible depletion of intracellular Ca²⁺ stores, while Dantrolene provides a more targeted and potentially reversible modulation of a specific Ca²⁺ release channel.[4]
| Feature | This compound | Thapsigargin |
| Primary Target | Ryanodine Receptors (RyR1 and RyR3)[2][3] | Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)[5][6][7] |
| Mechanism of Action | Inhibition of Ca²⁺ release from SR/ER[1][2] | Inhibition of Ca²⁺ reuptake into SR/ER[5][6][7] |
| Effect on Stores | Prevents release, stores remain loaded | Induces passive depletion of stores[5][7] |
| IC₅₀ | ~0.16 - 0.42 µM for RyR2 (in the presence of calmodulin)[9] | ~0.35 - 0.45 nM for SERCA[10] |
| Effective Concentration | nM to µM range[11] | nM to µM range[10] |
| Reversibility | Potentially reversible[4] | Irreversible[4][7] |
| Kinetics of [Ca²⁺]i Change | Prevents or attenuates agonist-induced Ca²⁺ rise | Slow, sustained increase in cytosolic Ca²⁺ followed by store depletion[7] |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged exposure, with potential for hepatotoxicity.[12][13] | Induces apoptosis and cytotoxicity through ER stress and disruption of Ca²⁺ homeostasis.[14][15][16] |
| Secondary Effects | Minimal direct effects on other Ca²⁺ channels[2][3] | Triggers store-operated calcium entry (SOCE)[8] and the unfolded protein response (UPR) due to ER stress.[14] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of this compound action.
References
- 1. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hellobio.com [hellobio.com]
- 4. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent intracellular calcium pool depletion by thapsigargin and its influence on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thapsigargin—From Traditional Medicine to Anticancer Drug [mdpi.com]
- 16. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of Dantrolene and JTV-519 in cardiac myocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Dantrolene and JTV-519 in regulating calcium (Ca2+) handling within cardiac myocytes. The information presented is based on available experimental data, focusing on the mechanisms of action, quantitative effects on key Ca2+ cycling parameters, and the experimental protocols used to derive these findings.
Introduction
Abnormal sarcoplasmic reticulum (SR) Ca2+ leak through the ryanodine (B192298) receptor 2 (RyR2) is a critical factor in the pathophysiology of cardiac arrhythmias and heart failure. Both Dantrolene and JTV-519 have emerged as potential therapeutic agents that target RyR2 to mitigate this detrimental Ca2+ leak. This guide offers a comparative analysis of their performance, supported by experimental evidence.
Mechanism of Action
Both Dantrolene and JTV-519 exert their primary effects by stabilizing the RyR2 channel, albeit through distinct molecular interactions.
Dantrolene is a hydantoin (B18101) derivative that acts as a muscle relaxant. In cardiac myocytes, it has been shown to directly bind to the RyR2 channel, specifically to a region corresponding to amino acids 601-620.[1][2] This binding is thought to correct a "domain unzipping" between the N-terminal and central domains of the RyR2 protein, a conformational change associated with a leaky channel state in conditions like heart failure.[2] By stabilizing this inter-domain interaction, Dantrolene effectively reduces the open probability of the RyR2 channel during diastole, thereby decreasing aberrant Ca2+ leak from the SR.[1][2] Some evidence suggests that the inhibitory action of Dantrolene on RyR2 may also depend on the channel's association with FKBP12.6 (calstabin2) and calmodulin.[3][4]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative.[5] Its primary mechanism involves stabilizing the closed state of the RyR2 channel.[5][6] One of the key ways it achieves this is by increasing the binding affinity of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel.[6][7] Dissociation of calstabin2 from RyR2 is a known contributor to increased Ca2+ leak in heart failure.[6] By reinforcing this interaction, JTV-519 helps to keep the channel closed during diastole.[6][7] It is important to note that some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[6] Additionally, JTV-519 is recognized as a multi-channel blocker, exhibiting effects on Na+, K+, and L-type Ca2+ channels, which may contribute to its overall electrophysiological profile.[6][8]
Signaling Pathway and Drug Interaction
The following diagram illustrates the key components of the RyR2 signaling pathway and the proposed sites of action for Dantrolene and JTV-519.
References
- 1. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidimensional detection and analysis of Ca2+ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes | springermedicine.com [springermedicine.com]
Validating the Neuroprotective Effects of Dantrolene in Alzheimer's Disease iPSC Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Dantrolene in induced pluripotent stem cell (iPSC) models of Alzheimer's disease (AD). While direct comparative studies of Dantrolene against other therapeutic agents in iPSC models are limited, this document summarizes the existing experimental data on Dantrolene's efficacy, outlines detailed experimental protocols, and visualizes its mechanism of action.
Executive Summary
Dantrolene, a clinically available ryanodine (B192298) receptor (RyR) antagonist, has demonstrated significant neuroprotective effects in iPSC models derived from patients with both sporadic and familial Alzheimer's disease.[1] By stabilizing intracellular calcium (Ca2+) homeostasis, Dantrolene has been shown to improve cell viability, promote neurogenesis and synaptogenesis, and ameliorate key pathological features of AD in these advanced, patient-specific in vitro systems. This guide presents the quantitative evidence supporting these findings and provides the necessary methodological details for researchers to replicate and build upon these studies.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of Dantrolene on AD iPSC-derived neural cells.
Table 1: Effects of Dantrolene on Cell Viability and Proliferation in AD iPSC Models
| Cell Line Type | Treatment | Outcome Measure | Result | Reference |
| Sporadic AD (SAD) iPSCs | Dantrolene (30 µM) | Cell Viability (MTT Assay) | 15.1% increase compared to untreated SAD cells | [1] |
| Familial AD (FAD) iPSCs | Dantrolene (30 µM) | Cell Viability (MTT Assay) | 67.6% increase compared to untreated FAD cells | [1] |
Table 2: Effects of Dantrolene on Neurogenesis and Neuronal Differentiation in AD iPSC Models
| Cell Line Type | Treatment | Outcome Measure | Result | Reference |
| Sporadic AD iPSCs | Dantrolene | Differentiation to Basal Forebrain Cholinergic Neurons | Abolished the 10.7% decrease observed in untreated SAD cells | [1] |
| Familial AD iPSCs | Dantrolene | Differentiation to Basal Forebrain Cholinergic Neurons | Abolished the 9.2% decrease observed in untreated FAD cells | [1] |
Table 3: Effects of Dantrolene on Synaptogenesis in AD iPSC-Derived Neurons
| Cell Line Type | Treatment | Outcome Measure | Result | Reference |
| Sporadic AD iPSC-derived Cortical Neurons | Dantrolene | Synapse Density (PSD95) | Rescued the 58.2% decrease observed in untreated SAD neurons | [1] |
| Familial AD iPSC-derived Cortical Neurons | Dantrolene | Synapse Density (PSD95) | Rescued the 52.3% decrease observed in untreated FAD neurons | [1] |
| Sporadic AD iPSC-derived Cortical Neurons | Dantrolene | Synapse Density (Synapsin-1) | Rescued the 59.1% decrease observed in untreated SAD neurons | [1] |
| Familial AD iPSC-derived Cortical Neurons | Dantrolene | Synapse Density (Synapsin-1) | Rescued the 89.8% decrease observed in untreated FAD neurons | [1] |
Table 4: Effects of Dantrolene on Calcium Homeostasis in AD iPSC Models
| Cell Line Type | Stimulus | Treatment | Outcome Measure | Result | Reference |
| Sporadic AD iPSCs | ATP (30 µM) | Dantrolene | Peak Cytosolic Ca2+ Elevation | Abolished the abnormal elevation seen in untreated SAD cells | [1] |
Conceptual Comparison with Other Calcium-Modulating Agents
While direct experimental comparisons in AD iPSC models are lacking, the following table provides a conceptual overview of Dantrolene's mechanism of action compared to other agents that target calcium signaling in the context of Alzheimer's disease.
Table 5: Mechanistic Comparison of Calcium-Modulating Agents in Alzheimer's Disease
| Drug Class | Example(s) | Primary Target | Proposed Neuroprotective Mechanism in AD |
| Ryanodine Receptor Antagonist | Dantrolene | Ryanodine Receptors (RyR1, RyR3) on the ER | Inhibits excessive Ca2+ release from the endoplasmic reticulum, preventing excitotoxicity and downstream pathological cascades.[2] |
| NMDA Receptor Antagonist | Memantine | N-methyl-D-aspartate (NMDA) Receptors | Blocks excessive glutamatergic stimulation and subsequent Ca2+ influx, reducing excitotoxicity. |
| L-type Voltage-Gated Calcium Channel Blockers | Nimodipine, Nilvadipine | L-type Voltage-Gated Calcium Channels | Reduces Ca2+ influx through plasma membrane channels, potentially impacting amyloid-beta production and neurotoxicity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Dantrolene's neuroprotective effects in AD iPSC models.
1. iPSC Culture and Neuronal Differentiation
-
iPSC Maintenance: Human iPSCs from healthy controls, sporadic AD, and familial AD patients are cultured on Geltrex-coated plates in mTeSR medium. Cells are passaged using Versene when reaching 80% confluency.
-
Neuronal Progenitor Cell (NPC) Induction: iPSCs are differentiated into NPCs using dual SMAD inhibition.
-
Cortical Neuron Differentiation: NPCs are further differentiated into cortical neurons over a period of several weeks using specific patterning factors and maturation media.
-
Basal Forebrain Cholinergic Neuron Differentiation: A similar multi-week protocol is followed with specific morphogens to direct differentiation towards a cholinergic fate.
2. Dantrolene Treatment
-
Dantrolene is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is diluted in culture medium to the final desired concentration (e.g., 30 µM).
-
For neuroprotection studies, Dantrolene is typically added to the culture medium prior to or concurrently with the application of a neurotoxic insult or during specific stages of neuronal differentiation.
3. Cell Viability Assay (MTT Assay)
-
iPSCs or differentiated neurons are seeded in 96-well plates.
-
After treatment with Dantrolene and/or a neurotoxic agent, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.
4. Immunocytochemistry for Neuronal and Synaptic Markers
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilization and blocking steps are performed to allow for antibody penetration and reduce non-specific binding.
-
Primary antibodies against neuronal markers (e.g., β-III tubulin) and synaptic markers (e.g., PSD95, Synapsin-1) are incubated overnight.
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Images are captured using a fluorescence microscope and quantified to determine marker expression and synapse density.
5. Calcium Imaging
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded.
-
Cells are stimulated with an agonist (e.g., ATP) to induce calcium release.
-
Changes in intracellular calcium concentration are measured by recording the fluorescence intensity over time.
-
The effect of Dantrolene pre-treatment on the stimulated calcium response is quantified.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Dantrolene's neuroprotective mechanism in Alzheimer's disease.
Caption: Experimental workflow for validating Dantrolene in AD iPSC models.
Conclusion
The available evidence from iPSC models strongly supports the neuroprotective potential of Dantrolene for Alzheimer's disease. By targeting the fundamental mechanism of calcium dysregulation, Dantrolene demonstrates beneficial effects on neuronal survival, differentiation, and synaptic integrity. While further research is needed to directly compare its efficacy against other therapeutic candidates in these patient-specific models, the data presented in this guide provide a solid foundation for continued investigation into Dantrolene as a promising disease-modifying strategy for Alzheimer's disease.
References
A Comparative Guide to the Interaction of Dantrolene Sodium with Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interactions between dantrolene sodium and various neuromuscular blocking agents (NMBAs). The information presented is collated from a range of experimental studies and clinical observations, offering objective data to inform research and drug development in anesthesiology and pharmacology.
Introduction to this compound and Neuromuscular Blocking Agents
This compound is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum of skeletal muscle cells.[1] It achieves this by antagonizing ryanodine (B192298) receptors (RyR1), effectively uncoupling excitation-contraction coupling.[2][3][4] This unique intracellular mechanism of action distinguishes it from traditional neuromuscular blocking agents.
Neuromuscular blocking agents are broadly categorized into two groups:
-
Depolarizing agents: Such as succinylcholine (B1214915), act as acetylcholine (B1216132) (ACh) receptor agonists. They cause prolonged depolarization of the motor endplate, leading to desensitization and muscle paralysis.[5]
-
Non-depolarizing agents: Such as rocuronium (B1662866) and vecuronium (B1682833), are competitive antagonists of ACh at the nicotinic receptors on the motor endplate, preventing depolarization and subsequent muscle contraction.[5]
The co-administration of dantrolene with NMBAs can lead to significant pharmacological interactions, which are critical to understand in both clinical and research settings.
Interaction with Depolarizing Neuromuscular Blocking Agents (Succinylcholine)
The most significant interaction of dantrolene with a depolarizing agent is its use as the primary antidote for Malignant Hyperthermia (MH) , a life-threatening hypermetabolic crisis triggered by succinylcholine and volatile anesthetics in genetically susceptible individuals.[6][7][8]
Mechanism of Interaction in Malignant Hyperthermia
In MH-susceptible individuals, triggering agents cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction, rigidity, and a drastic increase in metabolism.[8] Dantrolene counteracts this by directly inhibiting the dysfunctional RyR1 channels, thereby reducing the myoplasmic calcium concentration and resolving the hypermetabolic state.[2][9]
Experimental Data: Dantrolene and Succinylcholine
The following table summarizes the effects of dantrolene pretreatment on succinylcholine-induced adverse effects.
| Parameter | Control Group (Succinylcholine alone) | Dantrolene Pretreatment Group | Study Population | Key Finding | Reference |
| Muscle Fasciculations | 95% incidence | Significantly reduced strength | 48 human patients | Dantrolene reduces the intensity of fasciculations. | [10] |
| Postoperative Muscle Pain | 56% incidence | 4% incidence | 48 human patients | Dantrolene significantly reduces the incidence of myalgia. | [10] |
| Hyperkalemia | Significant increase | Increase significantly reduced | 48 human patients | Dantrolene mitigates succinylcholine-induced hyperkalemia. | [10] |
| Metabolic Changes (Pi/PCr ratio) | Significant increase at 5 and 10 min | Increase at 5 min abolished, 10 min peak reduced | Denervated rat muscle | Dantrolene inhibits the initial energy consumption spike from fasciculations. | [2] |
Experimental Protocols
Clinical Trial: Preoperative Dantrolene on Succinylcholine Action
-
Objective: To assess the effect of a single oral dose of dantrolene on the side effects of succinylcholine.
-
Methodology: A randomized controlled trial was conducted with 48 patients. The treatment group received a single oral dose of dantrolene (100-150 mg) at least 2 hours pre-operatively. The control group did not receive dantrolene. All patients subsequently received succinylcholine.
-
Measurements: The strength of muscular fasciculations was observed, the incidence of postoperative muscle pain was recorded, and serum potassium levels were measured. The biceps electromyogram (EMG) of the fasciculations was also recorded.[10]
In Vivo Study: 31P-NMR Spectroscopy in Rats
-
Objective: To investigate the metabolic changes in denervated rat muscle induced by succinylcholine and the effect of pretreatment with dantrolene.
-
Methodology: Male Wistar rats with unilateral sciatic nerve section were used. One group was pretreated with dantrolene (2 mg/kg). Succinylcholine (1 mg/kg) was then administered.
-
Measurements: The inorganic phosphate (B84403) to phosphocreatine (B42189) (Pi/PCr) ratio in the muscle was measured using 31P-Nuclear Magnetic Resonance (NMR) spectroscopy before and after succinylcholine administration. The peak amplitude of electromyograms (EMG) was also determined to quantify fasciculations.[2]
Interaction with Non-Depolarizing Neuromuscular Blocking Agents
Dantrolene has been observed to potentiate the effects of non-depolarizing neuromuscular blocking agents such as rocuronium and vecuronium.[1][11] This is attributed to the fact that both dantrolene and non-depolarizing NMBAs contribute to muscle relaxation, albeit through different mechanisms.
Quantitative Data: Dantrolene and Non-Depolarizing NMBAs
The interaction between dantrolene and non-depolarizing NMBAs is less extensively studied in large clinical trials, with much of the available data coming from case reports. The findings are not always consistent.
| NMBA | Dantrolene Dosage | Patient Population | Key Observation | Reference |
| Rocuronium | 50 mg/day (long-term oral) | 1 patient with spasticity | No apparent prolongation of neuromuscular blockade. | [10][12] |
| Vecuronium | 20 mg/day (long-term oral) | 1 pediatric patient with spasticity | No prolongation of neuromuscular blockade. | [13] |
| Vecuronium | 50 mg/day (long-term oral) | 1 adult patient | No apparent prolongation of neuromuscular blockade. | [13] |
| Vecuronium | 350 mg over 28 hours (oral) | 1 patient for MH prophylaxis | Prolonged neuromuscular blockade (90% recovery time of 47 minutes). | [10] |
Experimental Protocols
In Vitro Study: Dantrolene on Isolated Phrenic Nerve Hemidiaphragm
-
Objective: To evaluate the pharmacodynamic properties of dantrolene at the neuromuscular junction.
-
Methodology: The effects of cumulative doses of dantrolene on the evoked twitch tension response were studied on isolated phrenic nerve hemidiaphragm muscle strips from rats. Single twitch (0.1 Hz) and train-of-four (TOF; 2 Hz for 2s) stimulation were used.
-
Measurements: The maximum effect (Emax) and TOF ratio were measured mechanomyographically. The EC50 and EC95 of dantrolene were calculated. The reversal effects of neostigmine, pyridostigmine, and 4-aminopyridine (B3432731) were also assessed.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neuromuscular Blockade and Dantrolene's Interaction
Caption: Signaling pathway of neuromuscular transmission and points of intervention for NMBAs and dantrolene.
Experimental Workflow for In Vitro Neuromuscular Blockade Assessment
Caption: A generalized workflow for studying drug interactions on an isolated neuromuscular preparation.
Conclusion
The interaction between this compound and neuromuscular blocking agents is complex and depends on the class of NMBA and the clinical context.
-
With the depolarizing agent succinylcholine , dantrolene's primary role is therapeutic in the context of malignant hyperthermia, where it effectively reverses the life-threatening hypermetabolic state. It also shows efficacy in mitigating common side effects of succinylcholine, such as muscle fasciculations and myalgia.
-
With non-depolarizing NMBAs , dantrolene generally exhibits a potentiating effect on neuromuscular blockade. However, the clinical significance of this interaction, particularly with long-term, low-dose oral dantrolene, requires further investigation, as current evidence from case reports is conflicting.
Researchers and drug development professionals should consider these interactions when designing preclinical and clinical studies involving these agents. Further controlled studies are warranted to fully elucidate the dose-dependent nature of dantrolene's potentiation of non-depolarizing NMBAs and to establish clear clinical guidelines.
References
- 1. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms | MDPI [mdpi.com]
- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A functional system for high-content screening of neuromuscular junctions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of long-term oral dantrolene on the neuromuscular action of rocuronium: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 10. Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Neuromuscular effects of vecuronium in patients receiving long-term administration of dantrolene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-Vivo 31P NMR Spectroscopy Assessment of Skeletal Muscle Bioenergetics after Spinal Cord Contusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Dantrolene Sodium's Effects on Neuronal Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dantrolene Sodium's performance in preventing neuronal apoptosis with other alternatives, supported by experimental data. We delve into the specificity of Dantrolene's effects, detailing its mechanism of action and presenting quantitative data from various in vitro and in vivo studies. This document aims to equip researchers with the necessary information to evaluate Dantrolene's potential as a targeted therapeutic agent for neurological disorders characterized by neuronal apoptosis.
Introduction to this compound and Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death, is a critical process in the development and maintenance of the central nervous system. However, its dysregulation is a hallmark of numerous neurodegenerative diseases and acute brain injuries. A key trigger in apoptotic pathways is the disruption of intracellular calcium (Ca²⁺) homeostasis.
This compound is a hydantoin (B18101) derivative that acts as a specific antagonist of ryanodine (B192298) receptors (RyRs), intracellular Ca²⁺ release channels located on the membrane of the endoplasmic reticulum (ER). By inhibiting RyRs, Dantrolene prevents the excessive release of Ca²⁺ from the ER, a crucial event in many apoptotic cascades.[1] This guide assesses the specificity of Dantrolene's anti-apoptotic effects by comparing its performance with other agents that target different points in the apoptotic signaling cascade.
Comparative Analysis of Anti-Apoptotic Efficacy
While direct head-to-head comparative studies are limited, this section summarizes the quantitative effects of this compound and other apoptosis inhibitors from various experimental models. It is important to note that the experimental conditions, cell types, and apoptotic inducers may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: Quantitative Effects of this compound on Neuronal Apoptosis
| Model System | Apoptotic Inducer | Dantrolene Concentration | Key Anti-Apoptotic Effects | Reference |
| GT1-7 Hypothalamic Neurons | Thapsigargin (ER Stress) | Dose-dependent | Inhibited the increase in cytosolic Ca²⁺, reduced DNA fragmentation, and increased cell viability from 41% to near control levels.[2] | |
| Cultured Rat Hippocampal Neurons | Amyloid-β₁₋₄₂ | Not specified | Increased neuronal survival from 26% to 76%.[3] | |
| Cultured Rat Cerebellar Granule Cells | Kainic Acid (Excitotoxicity) | 20 µM | Significantly reduced the percentage of cells with condensed nuclei from 33.87% to 21.25% in the presence of 200 µM Kainic Acid.[4] | |
| Rat Model of Spinal Cord Injury | Traumatic Injury | 10 mg/kg | Significantly decreased the number of TUNEL-positive and caspase-3-positive cells.[5] | |
| Gerbil Model of Global Cerebral Ischemia | Ischemia/Reperfusion | 10, 25, 50 mg/kg (i.v.) | Dose-dependently increased the number of intact CA1 pyramidal neurons from 40% to 67%, 78%, and 83% of sham controls, respectively.[2] |
Table 2: Effects of Alternative Apoptosis Inhibitors
| Inhibitor | Target | Model System | Apoptotic Inducer | Key Anti-Apoptotic Effects | Reference |
| Nifedipine | L-type Ca²⁺ Channels | Cultured Rat Cortical Neurons | Amyloid-β | Blocked Aβ-induced expression of the pro-apoptotic gene DP5.[1] | |
| Cyclosporine A | Mitochondrial Permeability Transition Pore (mPTP) | Cultured Mouse Cortical Neurons | Cyclosporine A | Induced concentration-dependent neuronal apoptosis. This highlights its neurotoxic potential at higher concentrations, contrasting with Dantrolene's protective role.[6] | |
| z-VAD-fmk | Pan-caspase inhibitor | Cultured Mouse Cortical Neurons | Staurosporine (broad-spectrum kinase inhibitor) | Attenuated staurosporine-induced neuronal apoptosis. |
Disclaimer: The data presented in Tables 1 and 2 are collated from different studies. Direct comparison of the potency of these compounds is challenging due to variations in experimental setups.
Signaling Pathways and Mechanism of Action
Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors, which directly mitigates the release of excessive Ca²⁺ from the endoplasmic reticulum. This action is upstream of several key apoptotic events.
Caption: Dantrolene's neuroprotective signaling pathway.
Beyond direct RyR inhibition, studies have shown that Dantrolene can also upregulate the anti-apoptotic protein Bcl-2, further contributing to its neuroprotective effects by stabilizing the mitochondrial membrane.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Assessment of Neuronal Apoptosis using TUNEL Staining
This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, in neuronal cultures.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of dantrolene on apoptosis and immunohistochemical expression of NeuN in the spinal cord after traumatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine induces neuronal apoptosis and selective oligodendrocyte death in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dantrolene Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of dantrolene sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of this compound Waste Management
This compound, a hydantoin (B18101) derivative used as a skeletal muscle relaxant, requires careful handling and disposal. Improper disposal can pose risks to the environment and public health. The primary principle of its waste management is to prevent its release into the sewer system and the environment.[1][2] All disposal methods must comply with local, regional, and national environmental protection and waste disposal legislation.[1]
Procedural, Step-by-Step Guidance for Disposal
The disposal of this compound and its containers must be managed through a licensed waste disposal contractor.[1] The following steps outline the recommended procedure for handling and disposing of this compound waste:
-
Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and personal protective equipment (PPE), should be segregated from general laboratory waste.
-
Collect this waste in a designated, clearly labeled, and sealed container.[3] The container should be robust and leak-proof.[4]
-
-
Labeling:
-
The waste container must be labeled as "Pharmaceutical Waste" and clearly indicate that it contains this compound.[4] If other chemicals are present, they should also be listed.
-
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of generation, and date of pickup by the disposal contractor. Retain all disposal manifests and documentation provided by the contractor for at least three years, or as required by local regulations.[4]
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Personal Protective Equipment (PPE): Personnel involved in the cleanup must wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[6][7]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
-
Disposal: Dispose of all cleanup materials as this compound waste.
Disposal Options
The primary recommended disposal method for this compound is incineration by a licensed facility.[1][6] Landfill may be an option only if incineration is not feasible and is permitted by local regulations.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4]
Experimental Protocol: Hypothetical Chemical Degradation
While sending chemical waste to a licensed contractor is the standard procedure, understanding the chemical degradation of this compound can be valuable for research purposes or in situations where pre-treatment is considered. This compound is known to degrade via hydrolysis in both acidic and alkaline conditions. The primary degradation pathways are the hydrolysis of the hydantoin ring and the cleavage of the imine linkage.
Objective: To illustrate a hypothetical procedure for the chemical degradation of a small quantity of this compound in a controlled laboratory setting. This protocol is for informational purposes only and should not be performed as a disposal method without thorough validation and safety assessment.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Stir plate and stir bar
-
pH meter
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Alkaline Hydrolysis:
-
Slowly add the NaOH solution to the this compound solution while stirring continuously.
-
Monitor the pH of the solution, aiming for a pH between 9 and 11 to promote hydrolysis of the hydantoin ring.
-
Allow the reaction to proceed at room temperature for a sufficient period (e.g., several hours), monitoring for any visual changes (e.g., color change).
-
-
Neutralization:
-
After the desired reaction time, neutralize the solution by slowly adding the HCl solution until the pH reaches a neutral range (pH 6-8).
-
-
Analysis (for verification):
-
Theoretically, the this compound will have degraded into less complex molecules. To verify, an analytical technique such as High-Performance Liquid Chromatography (HPLC) would be required to confirm the absence of the parent compound.
-
-
Final Disposal:
-
Even after this hypothetical degradation, the resulting solution should be collected and disposed of as chemical waste through a licensed contractor.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This guide provides a comprehensive overview of the proper disposal procedures for this compound. By following these guidelines, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the product.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 4. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Different stability-indicating chromatographic methods for specific determination of paracetamol, this compound, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Dantrolene Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dantrolene Sodium. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
This compound is a hazardous substance that is suspected of causing genetic defects, cancer, and reproductive harm[1][2]. It is also harmful if swallowed[3]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure:
-
Hand Protection: Impervious gloves are essential. Nitrile, butyl rubber, or low-protein, powder-free latex gloves are recommended[2][4][5]. It is advisable to consider double gloving[5]. Always inspect gloves for signs of wear or degradation before use[5].
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact[2][4][6].
-
Respiratory Protection: If the Occupational Exposure Limit (OEL) is exceeded or if dust is generated, a suitable respirator must be worn[4][5]. A respirator with a particle filter or an approved positive flow mask is recommended[5][6][7].
-
Skin and Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams)[5]. For larger quantities, a disposable laboratory coat or coveralls of low permeability should be worn[5]. Ensure that protective clothing prevents skin exposure[2][6].
Occupational Exposure Limits (OELs)
Adherence to established occupational exposure limits is crucial to prevent overexposure.
| Jurisdiction | Limit Type | Value |
| OSHA (USA) | TWA | 2 mg/m³[4] |
| Australia | TWA | 10 mg/m³ (for capsules)[8] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Safe Handling Procedures
To ensure safe handling and minimize risk, follow these procedural steps:
-
Ventilation: Always handle this compound in a well-ventilated area[5]. Engineering controls, such as fume hoods, should be the primary means to control exposure[4].
-
Avoid Dust Formation: Minimize the generation and accumulation of dust[3][4][5][6].
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing[2][4][5][6].
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled[2][3]. Wash hands thoroughly after handling and before breaks[2][3][4].
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and contamination:
-
Evacuate: Non-essential personnel should be evacuated from the affected area[4].
-
Assess and Report: Report the emergency situation immediately[4]. Cleanup should only be undertaken by trained personnel[4].
-
Wear PPE: Personnel involved in the cleanup must wear the appropriate personal protective equipment as detailed above[4][5].
-
Containment: If it is safe to do so, contain the source of the spill[4].
-
Cleanup:
-
Disposal: Place all spilled material and cleanup waste into an appropriately labeled, sealed container for disposal[3][4][5].
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Minimization: It is recommended to practice waste minimization[4].
-
Regulations: Dispose of all waste materials in accordance with applicable local, regional, national, and international regulations[2][3][4][9].
-
Containers: Use appropriately labeled and sealed containers for waste[3][4][5]. Do not reuse containers[3].
-
Environmental Release: Care should be taken to avoid environmental release[4]. Emissions from ventilation or work process equipment should be checked to ensure they comply with environmental protection legislation[3].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. punchout.medline.com [punchout.medline.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
